molecular formula C38H70N2O13 B601237 3'-N-Demethyl-3'-N-formylazithromycin CAS No. 612069-28-0

3'-N-Demethyl-3'-N-formylazithromycin

Katalognummer: B601237
CAS-Nummer: 612069-28-0
Molekulargewicht: 762.99
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azithromycin Impurity F is one of several different impurities found in the macrolide antibiotic, azithromycin. It can be used as a trace impurity reference standard.

Eigenschaften

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGDWLRYIAHQGP-BICOPXKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210126
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-28-0
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-N-DEMETHYL-3'-N-FORMYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LW0W4ZTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3'-N-Demethyl-3'-N-formylazithromycin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Critical Azithromycin Impurity

In the landscape of pharmaceutical development and manufacturing, the comprehensive characterization of impurities is not merely a regulatory hurdle but a scientific imperative to ensure the safety and efficacy of drug products. Azithromycin, a widely prescribed macrolide antibiotic, is no exception. During its synthesis and storage, a number of related substances can emerge, one of which is 3'-N-demethyl-3'-N-formylazithromycin. This compound is recognized as a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandating its stringent control.[1]

The structural modifications at the 3'-N position of the desosamine sugar moiety—specifically the removal of two methyl groups and the addition of a formyl group—give this molecule distinct physicochemical properties that necessitate a robust and multi-faceted analytical approach for its unambiguous identification and characterization. This guide provides an in-depth, experience-driven walkthrough of the core analytical methodologies employed in the structure elucidation of this compound, focusing on the synergistic use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Analytical Imperative: A Symphony of Techniques

The structure elucidation of a complex molecule like this compound relies on a confluence of analytical techniques, each providing a unique piece of the structural puzzle. High-performance liquid chromatography (HPLC) is instrumental for the initial separation of the impurity from the active pharmaceutical ingredient (API) and other related substances. However, for definitive structure confirmation, the hyphenated techniques of liquid chromatography-mass spectrometry (LC-MS) and the unparalleled resolving power of nuclear magnetic resonance (NMR) spectroscopy are indispensable.

The logical workflow for the structure elucidation of this particular impurity follows a systematic progression from initial detection and isolation to detailed spectroscopic analysis.

Structure_Elucidation_Workflow cluster_0 Separation & Isolation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Structure Confirmation HPLC_Method_Development HPLC Method Development & Optimization Isolation Preparative HPLC for Impurity Isolation HPLC_Method_Development->Isolation Yields Purified Impurity HRMS High-Resolution Mass Spectrometry (HRMS) for Formula Determination Isolation->HRMS Provides Pure Sample 1D_NMR 1D NMR (¹H, ¹³C) for Initial Functional Group Identification Isolation->1D_NMR Provides Pure Sample MSMS Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis HRMS->MSMS Guides Fragmentation Experiments Data_Integration Integration of MS and NMR Data MSMS->Data_Integration 2D_NMR 2D NMR (COSY, HSQC, HMBC) for Connectivity Mapping 1D_NMR->2D_NMR Informs 2D Experiment Setup 2D_NMR->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of the impurity, and for probing its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The initial and most critical step in the MS analysis is to obtain a high-resolution mass spectrum of the isolated impurity. This provides a highly accurate mass measurement, which is then used to deduce the elemental formula.

Experimental Protocol: LC-HRMS

  • Sample Preparation: A solution of the isolated impurity is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Chromatographic Separation: The sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Capillary Voltage: ~2 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~500°C

    • Mass Range: Data is acquired over a mass range of m/z 50-1200.[2]

Data Interpretation: The Molecular Formula

The HRMS data will reveal a protonated molecule [M+H]⁺. For this compound, this is observed at an m/z of approximately 749.48.[1] The high mass accuracy allows for the confident determination of the elemental formula as C₃₇H₆₉N₂O₁₃⁺.

ParameterValueSource
Molecular Formula C₃₇H₆₈N₂O₁₃[1][3]
Molecular Weight 748.9 g/mol [1][3]
Observed [M+H]⁺ (m/z) 749.3[1]
Tandem Mass Spectrometry (MS/MS): Mapping the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. The protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide crucial information about the connectivity of the molecule.

Experimental Protocol: LC-MS/MS

The LC conditions are similar to those used for HRMS. The mass spectrometer is operated in a product ion scan mode.

  • Precursor Ion Selection: The [M+H]⁺ ion at m/z 749.5 is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen). The collision energy is optimized to produce a rich spectrum of fragment ions.

  • Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

Data Interpretation: A Story in Fragments

The fragmentation of macrolide antibiotics is well-characterized and typically involves the cleavage of the glycosidic bonds linking the sugar moieties to the aglycone core, as well as fragmentation within the macrolactone ring. For this compound, the key fragmentations are:

  • Loss of the Cladinose Sugar: A characteristic loss of the cladinose sugar (C₈H₁₅O₃) results in a significant fragment ion.

  • Loss of the Desosamine Sugar: Cleavage of the glycosidic bond to the modified desosamine sugar provides a key diagnostic fragment. The mass of this fragment will be different from that of native azithromycin due to the demethylation and formylation.

  • Fragmentation of the Aglycone Core: Further fragmentation of the macrolactone ring provides additional structural information.

MSMS_Fragmentation Parent [M+H]⁺ m/z 749.5 Fragment1 [M+H - Cladinose]⁺ Parent->Fragment1 - C₈H₁₆O₄ Fragment2 [M+H - Desosamine]⁺ Parent->Fragment2 - C₇H₁₃NO₂ Fragment3 Aglycone Fragments Fragment1->Fragment3 Further Fragmentation Fragment2->Fragment3 Further Fragmentation

A simplified representation of the key MS/MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While MS provides the molecular formula and key fragmentation information, NMR spectroscopy offers the definitive proof of structure by mapping out the complete carbon-hydrogen framework and the connectivity between atoms.

Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is paramount for obtaining high-quality NMR spectra.

Protocol for NMR Sample Preparation

  • Purity: Ensure the isolated impurity is of high purity (>95%) to avoid interference from other signals.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for macrolides.

  • Concentration:

    • For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.

    • For ¹³C and 2D NMR experiments, a higher concentration of 10-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[4]

  • Homogeneity: Ensure the sample is completely dissolved to avoid peak broadening. Gentle vortexing or sonication can be used.

  • Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1D NMR Spectroscopy: The First Look at the Structure

¹H and ¹³C NMR spectra provide the initial overview of the molecule's functional groups and carbon skeleton.

  • ¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their chemical environments. A key diagnostic signal for this compound is the resonance of the formyl proton, which appears as a singlet in the downfield region of the spectrum, typically between δ 7.8 and 8.0 ppm.[1]

  • ¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., carbonyl, olefinic, aliphatic).

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for piecing together the complete structure by revealing through-bond and through-space correlations between nuclei.

Key 2D NMR Experiments and Their Purpose

ExperimentPurposeInformation Gained
COSY (Correlation Spectroscopy)Identifies proton-proton couplingsReveals which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbonsAssigns carbons that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)Correlates protons and carbons that are separated by two or three bondsEstablishes long-range connectivity, crucial for linking different parts of the molecule.

Data Interpretation: A Step-by-Step Approach

  • COSY Analysis: Start by tracing the spin systems within the macrolactone ring and the two sugar moieties. This allows for the assignment of adjacent protons.

  • HSQC Analysis: Use the HSQC spectrum to assign the chemical shifts of the carbons that are directly bonded to the protons assigned from the COSY spectrum.

  • HMBC Analysis: This is the most powerful experiment for this structure elucidation. Key HMBC correlations will be:

    • From the anomeric protons of the sugars to the carbons of the aglycone, confirming the points of attachment.

    • From the formyl proton to the carbon at the 3'-position of the desosamine sugar, definitively confirming the location of the formyl group.

    • From the methyl protons to their respective carbons, and from protons on the macrolactone ring to adjacent carbons, confirming the overall structure of the aglycone.

HMBC_Connectivity cluster_desosamine Desosamine Sugar cluster_aglycone Aglycone Formyl_H Formyl-H C3_prime C-3' Formyl_H->C3_prime HMBC Correlation (confirms formyl position) H3_prime H-3' H3_prime->C3_prime HSQC Correlation (direct bond) Anomeric_H Anomeric-H (Desosamine) Aglycone_C Aglycone-C Anomeric_H->Aglycone_C HMBC Correlation (confirms linkage)

Sources

3'-N-Demethyl-3'-N-formylazithromycin chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3'-N-Demethyl-3'-N-formylazithromycin: Properties, Synthesis, and Analysis

Introduction

This compound, recognized by pharmacopeias as Azithromycin Impurity M or Related Compound F, is a critical molecule in the landscape of pharmaceutical manufacturing and quality control.[1][2][3] As a semi-synthetic derivative and degradation product of the widely-used macrolide antibiotic azithromycin, its presence in drug formulations is strictly monitored to ensure the safety and efficacy of the final product.[1][4][5] This guide offers a comprehensive technical overview for researchers, analytical scientists, and drug development professionals, delving into the core chemical properties, synthesis, and analytical methodologies for this significant compound. Understanding this impurity is not merely a regulatory hurdle but a fundamental aspect of ensuring the quality of azithromycin, a cornerstone of modern antibacterial therapy.[4][6]

Section 1: Chemical Identity and Physicochemical Properties

The precise identification and characterization of any pharmaceutical impurity are paramount for developing robust analytical methods. This compound is structurally distinct from its parent compound due to the removal of two methyl groups and the addition of a formyl group at the 3'-N position of the desosamine sugar moiety.[1][7] These modifications, while seemingly minor, significantly alter its properties and define its role as a key analytical marker.

Table 1: Core Chemical Identifiers

IdentifierValue
Systematic IUPAC Name N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide[1]
Synonyms Azithromycin Impurity M (EP/USP); 3'-(N,N-Didemethyl)-3'-N-formylazithromycin[1][3]
CAS Number 765927-71-7[1][3][8]
Molecular Formula C₃₇H₆₈N₂O₁₃[1][7][9]
Molecular Weight 748.9 g/mol [1][3]

Table 2: Physicochemical and Spectroscopic Data

PropertyValue / DescriptionRationale and Significance
Appearance White to Off-White Solid[8]Basic physical property for visual identification of the reference standard.
Mass Spectrometry [M+H]⁺ ion at m/z 749.3[1][7]Confirms the molecular weight and elemental composition, crucial for unequivocal identification.
¹H NMR Characteristic formyl proton resonance at δ 7.99–7.86 ppm.[1]Provides definitive structural confirmation, specifically identifying the key formyl group.
Infrared (IR) Spectroscopy N-H stretch at 3404 cm⁻¹ and C=O stretch at 1720 cm⁻¹.[1]Confirms the presence of the formamide functional group.
UV Absorption Exhibits significant absorption at 210 nm.[7]This property is the basis for its detection and quantification in HPLC analysis.
Stability Known to form under elevated temperatures during azithromycin storage.[1]Highlights the importance of controlled storage conditions for azithromycin to prevent degradation.

Section 2: Synthesis and Chemical Reactivity

This compound is significant as both a process-related impurity, arising during the synthesis of azithromycin, and a degradation product that can form during storage.[1] Its controlled synthesis is therefore essential for producing the certified reference material needed for analytical testing. The synthetic route mirrors its formation as an impurity, typically involving a two-step modification of the parent azithromycin molecule.

Synthetic Workflow: From Azithromycin to Impurity M

The conversion involves a sequential demethylation followed by formylation. The choice of reagents is critical to selectively target the 3'-N position on the desosamine sugar without affecting the complex macrolide ring structure.

SynthesisWorkflow cluster_0 Step 1: Demethylation cluster_1 Step 2: Formylation AZ Azithromycin (Starting Material) Demethylation Treat with demethylating agent (e.g., Iodine and Sodium Acetate) AZ->Demethylation Intermediate 3'-N-Demethylazithromycin Intermediate Demethylation->Intermediate Formylation React with formylating agent (e.g., Acetic-Formic Anhydride) Intermediate->Formylation FinalProduct This compound (Final Product) Formylation->FinalProduct caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative methodology. All procedures should be conducted in a controlled laboratory environment with appropriate safety measures.

  • Demethylation of Azithromycin:

    • Rationale: To selectively remove the methyl groups from the 3'-N position, creating the necessary amine intermediate for the subsequent step. Reagents like iodine are used to facilitate this N-demethylation.[7]

    • Procedure:

      • Dissolve Azithromycin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

      • Add iodine and sodium acetate to the solution.

      • Stir the reaction mixture at a controlled temperature (e.g., 0-5°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

      • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 3'-N-demethylazithromycin intermediate.

  • Formylation of the Intermediate:

    • Rationale: To introduce the formyl group onto the newly formed secondary amine. The use of a mixed anhydride of acetic and formic acid is an effective method for formylation.[1][7]

    • Procedure:

      • Prepare the formylating agent by reacting acetic anhydride with formic acid at a low temperature.

      • Dissolve the crude intermediate from Step 1 in an aprotic solvent.

      • Slowly add the prepared acetic-formic anhydride to the solution, maintaining the temperature around 25°C.[1]

      • Monitor the reaction until completion.

      • Isolate the crude final product through extraction and solvent evaporation.

  • Purification:

    • Rationale: To obtain a high-purity product suitable for use as a reference standard. Chromatographic separation is necessary to remove unreacted starting materials and side products.[10]

    • Procedure: Purify the crude product using column chromatography on silica gel with an appropriate solvent gradient.

Chemical Reactivity

The key reactive center of the molecule, apart from the macrolide backbone, is the formamide group at the 3'-N position. This group is susceptible to hydrolysis, particularly under acidic conditions, which would yield the corresponding amine and formic acid.[7] This reactivity underscores its potential as a degradation product in acidic environments.

Section 3: Analytical Characterization and Quality Control

As a specified impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), its detection and quantification are mandatory for the quality control of azithromycin.[1][6] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

AnalyticalWorkflow Sample Azithromycin Drug Substance or Product Sample Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC HPLC Injection & Separation Prep->HPLC UV UV Detection (λ = 210 nm) HPLC->UV Confirm LC-MS/MS Analysis (For Peak Identification) HPLC->Confirm If required Quant Quantification (vs. Reference Standard) UV->Quant Result Report Result (≤ 0.3% Limit) Quant->Result caption Analytical workflow for impurity quantification.

Caption: Analytical workflow for impurity quantification.

HPLC Method Protocol

The following is a typical HPLC method for the analysis of azithromycin and its related impurities.

  • Rationale: This method is designed to provide sufficient resolution between the main azithromycin peak and all specified impurities, including this compound. The C18 column provides the necessary reversed-phase retention, while the buffered mobile phase and specific wavelength ensure sensitive and selective detection.[5]

  • Method Parameters:

    • Column: Kromasil KR100-5C18 (150 x 4.6 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M Potassium Dihydrogen Phosphate, pH adjusted) and a polar organic solvent (e.g., Acetonitrile).

    • Flow Rate: Approximately 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.[5][7]

    • Injection Volume: 20 µL.

A Note on Rotamers

An interesting characteristic of this molecule is its existence as two rotamers (rotational isomers) due to the restricted rotation around the C-N bond of the formamide group.[1] In HPLC, these rotamers may appear as broadened peaks or even co-elute. For quantification purposes, the area of both rotamers is typically summed and calculated against the single reference standard peak, with the total amount being subject to the pharmacopeial limit of ≤0.3%.[1]

Section 4: Biological Context and Significance

While this compound is a derivative of a potent antibiotic, its primary significance is not in its own biological activity but in its role as an indicator of quality.[4][7] Some sources suggest that modifications to azithromycin can alter its antibacterial properties, but this specific compound is generally considered pharmacologically inactive.[1] Its importance lies in the fact that its presence indicates either impurities from the manufacturing process or degradation of the active pharmaceutical ingredient, both of which can impact the safety and efficacy of the medication.[1][5]

BiologicalContext AZ Azithromycin (Active Pharmaceutical Ingredient) Impurity This compound (Impurity / Degradant) AZ->Impurity is a derivative of QC Pharmaceutical Quality Control Impurity->QC is monitored by Patient Patient Safety & Efficacy QC->Patient ensures caption Relationship between Azithromycin, its impurity, and quality control.

Caption: Relationship between Azithromycin, its impurity, and quality control.

Conclusion

This compound is more than a mere molecular curiosity; it is a compound of significant consequence in the pharmaceutical industry. Its chemical properties, synthetic pathways, and analytical behavior are all critical areas of knowledge for ensuring the quality of azithromycin. As a certified reference material, it is an indispensable tool for method validation, stability studies, and routine quality control, ultimately safeguarding patient health by ensuring that azithromycin formulations meet the highest standards of purity and stability.[6][11]

References

  • Veeprho. (n.d.). Azithromycin Impurities and Related Compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. CID 71315738. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004087729A1 - Degradation products of azithromycin, and methods for their identification.
  • SynZeal. (n.d.). Azithromycin Impurities. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Azithromycin Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. CID 71316017. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 3'-(N,N-DIDEMETHYL)-3'-N-FORMYLAZITHROMYCIN. Retrieved from [Link]

Sources

Introduction: The Context of Azithromycin and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3'-N-Demethyl-3'-N-formylazithromycin

Azithromycin, a 15-membered azalide antibiotic, represents a cornerstone in the treatment of a wide spectrum of bacterial infections.[1][2] Its unique pharmacokinetic profile, characterized by high tissue concentrations and a long half-life, distinguishes it from its predecessor, erythromycin.[3] The chemical scaffold of azithromycin, however, is not static; it is a platform for the generation of numerous derivatives and related compounds, either as products of metabolism, degradation, or deliberate synthesis.[1][4]

Among these is this compound, a compound of significant interest in pharmaceutical sciences. Primarily known as a process-related impurity and degradation product in the manufacturing of azithromycin (designated as Azithromycin Impurity M or F in major pharmacopoeias), its controlled synthesis is paramount for its use as a reference standard in analytical chemistry.[5][6][7] Accurate quantification of this impurity is crucial for ensuring the quality, safety, and consistency of azithromycin drug products.[5] This guide provides a detailed technical overview of the synthetic pathway to this compound, grounded in established chemical principles and methodologies, for researchers and drug development professionals.

Synthetic Strategy: A Two-Stage Transformation

The synthesis of this compound from azithromycin is conceptually a two-stage process. The first stage involves the selective demethylation of the tertiary amine at the 3'-position of the desosamine sugar. The second stage is the subsequent formylation of the resulting secondary amine.

Synthesis_Overview Azithromycin Azithromycin Intermediate 3'-N-Demethylazithromycin Azithromycin->Intermediate Step 1: N-Demethylation (e.g., I₂, K₂CO₃) FinalProduct 3'-N-Demethyl-3'-N- formylazithromycin Intermediate->FinalProduct Step 2: N-Formylation (e.g., Ethyl Formate)

Caption: High-level overview of the two-step synthesis pathway.

This structured approach allows for greater control over the reaction and facilitates the purification of the intermediate and final products. While the target compound can form under various conditions, a directed synthesis is necessary to obtain the material in sufficient purity and quantity for use as a reference standard.

Part 1: Selective N-Demethylation of Azithromycin

The initial and most critical step is the removal of one methyl group from the 3'-N,N-dimethylamino moiety of the desosamine sugar. This transformation must be selective to avoid undesired reactions at other sites on the complex macrolide structure.

Causality in Reagent Selection

Several methods can achieve N-demethylation, but for macrolides, a common and effective approach involves the use of iodine in the presence of a mild base.[8]

  • Iodine (I₂): Iodine serves as an oxidizing agent. The reaction likely proceeds through the formation of an N-iodoammonium intermediate, which is unstable and subsequently eliminates a methyl group.

  • Base (e.g., Potassium Carbonate, Sodium Acetate): A base is required to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the products and preventing potential acid-catalyzed degradation of the macrolide ring.[8]

  • Solvent System (Methanol/Water): A protic solvent system like methanol/water is often used to ensure the solubility of both the macrolide substrate and the inorganic reagents.[8]

The choice of this reagent system is underpinned by its demonstrated efficacy in generating the N-demethylated impurity under controlled conditions, making it a reliable method for targeted synthesis.[8]

Experimental Protocol: N-Demethylation

The following protocol is a representative procedure for the synthesis of 3'-N-demethylazithromycin.

  • Dissolution: Dissolve Azithromycin (1.0 eq) in a 4:1 mixture of methanol and water.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, ~2.0 eq) to the solution, followed by the portion-wise addition of iodine (I₂, ~1.5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is maximized.

  • Quenching: Upon completion, cool the reaction mixture and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color disappears.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue multiple times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, 3'-N-demethylazithromycin, can then be purified by column chromatography on silica gel.

Part 2: N-Formylation of the Demethylated Intermediate

With the secondary amine intermediate in hand, the final step is the introduction of a formyl group (-CHO). This is a standard nucleophilic acyl substitution reaction.

Rationale for Formylating Agent

A variety of reagents can be used for the N-formylation of amines, including formic acid, acetic-formic anhydride, and various formate esters.[5][9][10] A particularly efficient and straightforward method utilizes ethyl formate as the formyl source in the presence of a base.[11]

  • Ethyl Formate (HCOOCH₂CH₃): This reagent is an inexpensive, readily available, and relatively mild formylating agent. It reacts with the nucleophilic secondary amine of 3'-N-demethylazithromycin.

  • Alkaline Catalyst: A base is used to deprotonate the secondary amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of ethyl formate.[11]

  • Solvent: An organic solvent that can facilitate heating and is inert to the reaction conditions, such as toluene or acetonitrile, is suitable.[11]

This method is advantageous due to its high yield, operational simplicity, and the generation of ethanol as the only major byproduct, which is easily removed.[11]

Experimental Protocol: N-Formylation

The following protocol outlines the synthesis of the final product from the demethylated intermediate.

  • Setup: In a round-bottom flask, dissolve 3'-N-demethylazithromycin (1.0 eq) in an appropriate organic solvent (e.g., toluene).

  • Reagent Addition: Add the alkaline catalyst (e.g., sodium methoxide, ~0.1 eq) followed by an excess of ethyl formate (~5-10 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by HPLC or Thin Layer Chromatography (TLC).[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add purified water and stir vigorously. The product often precipitates as a white solid.[11]

  • Isolation & Purification: Collect the solid by filtration, wash with water and a non-polar organic solvent (e.g., hexane) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental_Workflow cluster_demethylation Step 1: N-Demethylation cluster_formylation Step 2: N-Formylation D_Start Dissolve Azithromycin in MeOH/H₂O D_React Add K₂CO₃, I₂ Heat to Reflux D_Start->D_React D_Monitor Monitor by HPLC D_React->D_Monitor D_Workup Quench, Extract, Concentrate D_Monitor->D_Workup D_Purify Column Chromatography D_Workup->D_Purify D_Product 3'-N-Demethylazithromycin D_Purify->D_Product F_Start Dissolve Intermediate in Toluene D_Product->F_Start Use as starting material F_React Add Catalyst, Ethyl Formate Heat to Reflux F_Start->F_React F_Monitor Monitor by HPLC/TLC F_React->F_Monitor F_Workup Add H₂O, Precipitate F_Monitor->F_Workup F_Isolate Filter and Dry F_Workup->F_Isolate F_Product Final Product F_Isolate->F_Product

Caption: Detailed workflow for the synthesis and isolation process.

Purification and Characterization

Validation of the synthesis requires rigorous purification and analytical characterization to confirm the structure and purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final product and for monitoring the progress of both reaction steps.[3] The use of a validated method is essential for quantitative analysis.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₃₈H₇₀N₂O₁₃), the expected [M+H]⁺ ion would be observed at approximately m/z 763.97.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. A key diagnostic signal in the ¹H NMR spectrum is the resonance of the formyl proton, which typically appears as a singlet in the downfield region (around δ 7.9-8.1 ppm).[5]

Summary of Key Data
ParameterThis compoundReference
Molecular Formula C₃₈H₇₀N₂O₁₃[12][13]
Molecular Weight 762.97 g/mol [7][12]
Appearance White to Off-White Solid[14]
¹H NMR (Formyl Proton) ~δ 7.9 - 8.1 ppm (singlet)[5]
Mass Spec ([M+H]⁺) ~m/z 763.0[5]
CAS Number 612069-28-0[7][13]

Conclusion

The synthesis of this compound is a well-defined process that hinges on two key transformations: selective N-demethylation followed by N-formylation. By carefully selecting reagents and controlling reaction conditions, this important azithromycin-related compound can be prepared with high purity. The availability of this molecule as a certified reference material is indispensable for pharmaceutical quality control, enabling the accurate detection and quantification of impurities in bulk drug substance and finished products, thereby ensuring the safety and efficacy of azithromycin therapies worldwide.

References

  • Benchchem. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | 765927-71-7.
  • ResearchGate. Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives.
  • USP. Azithromycin Related Compound F (25 mg) (this compound).
  • SynZeal. Azithromycin EP Impurity F | 612069-28-0.
  • LGC Standards. This compound.
  • Chemicea. N-Nitroso N-Desmethyl Azithromycin.
  • Benchchem. N'-(Desmethyl)azithromycin | 172617-84-4.
  • PMC - PubMed Central. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties.
  • ResearchGate. Structures of the five novel derivatives of azithromycin, erythromycin....
  • ChemicalBook. 3'-N-Desmethyl-3'-N-formyl Azithromycin | 612069-28-0.
  • ChemicalBook. N'-DesMethyl AzithroMycin | 172617-84-4.
  • PMC - PubMed Central. Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies.
  • Google Patents. CN104829662A - Azithromycin related substance preparation method.
  • Veeprho. Azithromycin EP Impurity M | CAS 765927-71-7.
  • ResearchGate. (PDF) Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties.
  • PMC - PubMed Central. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials.
  • PMC - NIH. Formylation of Amines.
  • PubMed. Formylation Reaction of Amines Using N-Formylcarbazole.
  • CymitQuimica. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin.
  • MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • ResearchGate. Reaction profile of the N‐formylation from amine with glycolaldehyde.
  • PMC - NIH. Synthesis of 3-O-demethylfortimicins.
  • ResearchGate. A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF.

Sources

A Technical Guide to 3'-N-Demethyl-3'-N-formylazithromycin (Azithromycin Impurity F; CAS 612069-28-0): Synthesis, Analysis, and Regulatory Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Critical Impurity

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 3'-N-Demethyl-3'-N-formylazithromycin (CAS 612069-28-0) is a specified impurity of Azithromycin, a widely used macrolide antibiotic.[1] Officially designated as Azithromycin Impurity F in the European Pharmacopoeia (EP) and Azithromycin Related Compound F in the United States Pharmacopeia (USP), this molecule is a critical quality attribute that must be monitored and controlled.[][3]

This technical guide provides an in-depth exploration of Azithromycin Impurity F for researchers, analytical scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind its synthesis and analytical detection, offering field-proven insights into its management. Understanding the lifecycle of this impurity—from its formation and synthesis as a reference standard to its analytical control—is essential for ensuring the quality and regulatory compliance of Azithromycin products.[3][4]

Part 1: Physicochemical and Structural Identity

Azithromycin Impurity F is a derivative of the parent drug, Azithromycin, arising from specific chemical modifications to the desosamine sugar moiety. The structure is altered by the removal of one methyl group from the 3'-position tertiary amine, followed by the addition of a formyl group to the resulting secondary amine. This modification significantly alters the polarity and chemical properties of the molecule compared to Azithromycin.

Expert Insight: The 3'-dimethylamino group on the desosamine sugar is critical for the antibacterial activity of Azithromycin, playing a key role in its binding to the bacterial 50S ribosomal subunit.[5] The demethylation and formylation at this site in Impurity F are expected to drastically reduce or eliminate its antibacterial efficacy by sterically and electronically hindering this crucial interaction.

Table 1: Core Physicochemical Properties
PropertyDataSource(s)
IUPAC Name N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide[6]
CAS Number 612069-28-0[1][][5][6][7][8]
Molecular Formula C₃₈H₇₀N₂O₁₃[1][5][7]
Molecular Weight 762.97 g/mol [1][5][7]
Common Synonyms Azithromycin Impurity F (EP), Azithromycin Related Compound F (USP), 3′-N-Desmethyl-3′-N-formyl Azithromycin[][3][6][8]

Part 2: Synthesis of the Reference Standard

The controlled synthesis of high-purity impurities is a prerequisite for developing and validating robust analytical methods. Certified Reference Materials (CRMs) of Impurity F are not produced for therapeutic use but are essential tools for the accurate quantification of this impurity in Azithromycin API and finished drug products.[7] The synthetic route, as adapted from patent literature, typically involves a two-step, one-pot process starting from Azithromycin.[9][10]

Synthetic Workflow Diagram

cluster_0 Step 1: 3'-N-Demethylation cluster_1 Step 2: N-Formylation cluster_2 Purification Azithromycin Azithromycin (Starting Material) Intermediate 3'-N-Demethylazithromycin (Unstable Intermediate) Azithromycin->Intermediate  Iodine,  K₂CO₃,  Methanol/H₂O,  Reflux ImpurityF_Crude Impurity F (Crude Product) Intermediate->ImpurityF_Crude  Ethyl Formate,  Reflux ImpurityF_Pure High-Purity Impurity F (>99.5%) Reference Standard ImpurityF_Crude->ImpurityF_Pure  Recrystallization  (Acetone)

Caption: One-pot synthesis and purification of Azithromycin Impurity F.

Detailed Synthesis Protocol

This protocol is a representative methodology derived from published procedures.[10] Laboratories must optimize conditions based on their specific equipment and scale.

Objective: To synthesize and purify this compound with a purity of >99.5% for use as an analytical reference standard.

Step 1: One-Pot Demethylation and Formylation

  • Vessel Preparation: To a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, add Azithromycin.

  • Dissolution: Add a solvent mixture of methanol and water (e.g., 4:1 v/v) to dissolve the Azithromycin completely. A typical solid-to-liquid ratio is 1:15 to 1:25 (w/v).[9]

  • Reagent Addition (Demethylation): Add iodine (approx. 1.8-2.2 molar equivalents) and potassium carbonate (approx. 0.8-1.2 molar equivalents) to the solution.[10]

    • Causality: Iodine is a classic reagent for the von Braun demethylation of tertiary amines. It reacts with the 3'-N-dimethylamino group to form an intermediate that, upon heating in the presence of a mild base like potassium carbonate, eliminates a methyl group.

  • Reagent Addition (Formylation): Add ethyl formate (approx. 0.8-1.2 molar equivalents).[10]

    • Causality: Ethyl formate serves as a simple and efficient formylating agent (a source of the -CHO group) that readily reacts with the secondary amine formed after demethylation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.[9] Monitor the reaction progress using a suitable technique (e.g., HPLC or TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure. The resulting aqueous residue contains the crude product. Wash with water and filter to collect the crude solid.

Step 2: Purification via Recrystallization

  • Dissolution: Transfer the crude Impurity F solid to a clean flask. Add a minimal amount of acetone (a solid-to-liquid ratio of approx. 1:0.8 to 1:1.2 w/v is suggested).[9]

  • Recrystallization: Gently heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Causality: Acetone is an effective solvent for this purification because Impurity F has moderate solubility in it, while many potential side-products and unreacted starting materials are either more soluble or less soluble, allowing for effective separation upon crystallization.

  • Isolation & Drying: Filter the purified crystals, wash with a small amount of cold acetone, and dry under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and NMR. The purity should exceed 99.5% to be suitable as a reference standard.[10]

Part 3: Analytical Control Strategy

The detection and quantification of Impurity F are mandated by pharmacopoeias to ensure the safety and quality of Azithromycin.[11] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Trustworthiness through Validation: A method is deemed "stability-indicating" only after it is proven, through forced degradation studies, to be specific for the API and capable of separating it from all potential degradation products and impurities without interference.[12][13] Stress conditions typically include acid and base hydrolysis, oxidation, and exposure to heat and light.[13][14]

Analytical Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Evaluation P1 Weigh Azithromycin Sample (API or Formulation) P2 Dissolve in Diluent (e.g., Acetonitrile/Buffer) P1->P2 H1 Inject into HPLC System P2->H1 P3 Prepare Reference Standards (Azithromycin & Impurity F) P3->H1 H2 Chromatographic Separation (C18 Column, Gradient Elution) H1->H2 H3 UV Detection at 210 nm H2->H3 D1 Integrate Peak Areas H3->D1 D2 Identify Impurity F by Relative Retention Time (RRT ≈ 0.51) D1->D2 D3 Quantify using Impurity F Reference Standard & Correction Factor (0.3) D2->D3 D4 Compare against Specification Limit D3->D4

Caption: Workflow for the analytical control of Azithromycin Impurity F.

Representative HPLC Method Protocol

This protocol is based on the principles outlined in the European Pharmacopoeia and related scientific literature.[11][15]

Objective: To accurately quantify Azithromycin Impurity F in a bulk drug substance sample.

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase components as specified (e.g., a phosphate buffer and organic solvents like acetonitrile and methanol). The EP method uses a complex gradient.[11][15]

  • Diluent: Prepare a solvent mixture for dissolving the samples and standards, typically a combination of the mobile phase components.

  • Test Solution: Accurately weigh and dissolve the Azithromycin substance to be examined in the diluent to a final specified concentration (e.g., 8 mg/mL).[11]

  • Reference Solution (Impurity F): Prepare a solution of the certified Impurity F reference standard at a known concentration.

  • System Suitability Solution: Prepare a solution containing Azithromycin and key specified impurities (including F, H, and J as per EP) to verify the system's resolving power.[11]

Step 2: Chromatographic Conditions

ParameterTypical ValueRationale / Source
Column C18, 5 µm, 250 x 4.6 mmProvides excellent resolving power for macrolide compounds.[15]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[11]
Column Temp. 55 - 60 °CHigher temperatures can improve peak shape and reduce viscosity.[13][15]
Detection UV at 210 nmWavelength for detecting the lactone ring chromophore.[11][16][17]
Injection Vol. 50 µLA larger volume can improve sensitivity for detecting trace impurities.[11]
Elution GradientNecessary to resolve a large number of structurally similar impurities from the main peak.[11][15]

Step 3: Analysis and Calculation

  • System Suitability: Inject the system suitability solution. Verify that the resolution between critical peak pairs (e.g., Impurity F and Impurity J) meets the pharmacopeial requirement (e.g., peak-to-valley ratio ≥ 1.4).[11]

  • Injection Sequence: Inject the diluent (as a blank), the reference solution, and the test solution in sequence.

  • Identification: Identify the peak for Impurity F in the test solution chromatogram by comparing its retention time to that of the reference standard. The relative retention time (RRT) with respect to Azithromycin is approximately 0.51.[11]

  • Quantification: Calculate the percentage of Impurity F in the sample using the peak area from the chromatogram.

    • Crucial Step: Apply the official correction factor. The UV response of an impurity is often different from the API. For Impurity F, the EP specifies a correction factor of 0.3, meaning its peak area must be multiplied by this factor for accurate quantification against the main Azithromycin peak.[11]

  • Compliance: Compare the calculated percentage against the specification limit defined in the monograph (e.g., not more than 0.5%).[11]

References

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed. [Link]

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate. [Link]

  • CN108727445A - A kind of synthetic method of azithromycin impurity F.
  • Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-epi-azithromycin. National Institutes of Health (NIH). [Link]

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Oxford Academic. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Azithromycin EP Impurity F | 612069-28-0. SynZeal. [Link]

  • 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. PubChem, National Institutes of Health (NIH). [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • AZITHROMYCINUM. European Pharmacopoeia. [Link]

  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Chromatography Online. [Link]

  • CN108727445B - Synthesis method of azithromycin impurity F.
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. ResearchGate. [Link]

  • Azithromycin synthesis method - CN103880898A.
  • Azithromycin According to USP method. Antec Scientific. [Link]

  • Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. LabRulez LCMS. [Link]

  • LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. [Link]

  • Aspects of Degradation Kinetics of Azithromycin in Aqueous Solution. ResearchGate. [Link]

  • Biodegradation of COVID19 antibiotic; azithromycin and its impact on soil microbial community in the presence of phenolic waste and with temperature variation. National Institutes of Health (NIH). [Link]

  • EP1606299A1 - Degradation products of azithromycin, and methods for their identification.
  • (PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Discovery and Characterization of Azithromycin Impurity F

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azithromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety are paramount, necessitating stringent control over impurities that may arise during its synthesis or storage. This guide provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of a key impurity, Azithromycin Impurity F. For researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) like azithromycin is critical for ensuring drug quality, safety, and regulatory compliance. Impurities that exceed the identification threshold of 0.1% in the final drug product must be structurally characterized to meet the standards set by international regulatory bodies.[1]

Azithromycin Impurity F, chemically identified as 3′-N-Demethyl-3′-N-formylazithromycin, is a recognized related substance in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Azithromycin Related Compound F.[2][3][][5] This guide will delve into the scientific rationale and methodologies employed in the journey from its initial detection to its definitive characterization.

Core Chemical Information of Azithromycin Impurity F
ParameterValue
Chemical Name 3′-N-Demethyl-3′-N-formylazithromycin
CAS Number 612069-28-0
Molecular Formula C38H70N2O13
Molecular Weight 762.97 g/mol
Synonyms Azithromycin USP RC F, Azithromycin Mycinmethylformamido Analog

Part 1: The Discovery of Azithromycin Impurity F

The discovery of a new impurity is often an outcome of rigorous analytical monitoring during drug development, stability studies, or routine quality control. The initial detection of Azithromycin Impurity F would typically occur during the high-performance liquid chromatography (HPLC) analysis of an azithromycin sample.

Initial Detection via HPLC

The primary tool for impurity profiling of azithromycin is reverse-phase HPLC with UV detection.[1][6] The choice of this technique is dictated by its ability to separate structurally similar compounds with high resolution. The initial observation of an unknown peak in the chromatogram of a stressed or aged sample of azithromycin would trigger an investigation.

The following is a representative workflow for the initial detection of an unknown impurity like Impurity F:

cluster_0 Impurity Detection Workflow A Azithromycin Sample (Bulk Drug/Formulation) B Stress Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B Forced Degradation C HPLC Analysis with UV Detection (e.g., 210 nm) A->C Routine Analysis B->C D Chromatogram Review C->D E Unknown Peak Observed at Specific Relative Retention Time (RRT) D->E Anomaly Detected F Initiate Impurity Identification Protocol E->F

Caption: Initial workflow for the detection of unknown impurities in Azithromycin.

Causality Behind Experimental Choices in Detection
  • Forced Degradation Studies: Azithromycin is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[7][8] This proactive approach helps in identifying potential impurities that might form under various storage and handling conditions. The appearance of a new peak, which could be Impurity F, under these stressed conditions provides the first clue to its origin as a degradation product.

  • HPLC Method Parameters: The choice of a C18 column is standard for separating moderately polar compounds like macrolides.[1][9] A gradient elution with a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile and methanol allows for the effective separation of a wide range of impurities with varying polarities.[1][6] UV detection at a low wavelength, typically around 210 nm, is employed because macrolides lack a strong chromophore, and this wavelength provides sufficient sensitivity for detecting the API and its related substances.[1][6]

Part 2: Isolation and Purification

Once a new impurity is detected and deemed necessary for characterization (based on its level in the sample), the next crucial step is its isolation and purification. This is essential to obtain a sufficient quantity of the pure impurity for structural elucidation.

Preparative HPLC for Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating impurities in the pharmaceutical industry. The principle is the same as analytical HPLC, but it is performed on a larger scale to yield milligram to gram quantities of the target compound.

Step-by-Step Protocol for Isolation of Azithromycin Impurity F
  • Method Development and Optimization: The analytical HPLC method is scaled up for preparative purposes. This involves selecting a larger column with the same stationary phase and optimizing the flow rate and gradient profile to maximize the resolution between the impurity and the main azithromycin peak.

  • Sample Preparation: A concentrated solution of the azithromycin sample containing a significant amount of Impurity F (often from a stressed sample) is prepared in a suitable solvent.

  • Fraction Collection: The sample is injected onto the preparative HPLC system. The eluent is monitored, and fractions corresponding to the peak of Impurity F are collected.

  • Purity Analysis: The collected fractions are analyzed using the analytical HPLC method to assess their purity.

  • Pooling and Evaporation: Fractions with the desired purity are pooled together, and the solvent is removed, typically by lyophilization or rotary evaporation, to obtain the isolated solid impurity.

cluster_1 Isolation and Purification Workflow G Crude Azithromycin with Impurity F H Preparative HPLC G->H I Fraction Collection based on UV Detection H->I J Purity Check of Fractions by Analytical HPLC I->J K Pooling of Pure Fractions J->K Purity >95% L Solvent Evaporation/Lyophilization K->L M Isolated Azithromycin Impurity F L->M

Caption: Workflow for the isolation and purification of Azithromycin Impurity F.

Part 3: Structural Elucidation and Characterization

With a pure sample of the impurity available, a battery of analytical techniques is employed to determine its chemical structure.

Spectroscopic and Spectrometric Analysis

A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is used to piece together the molecular puzzle.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the impurity.

  • Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is utilized.

  • Expected Results for Impurity F: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 762.97.[2][10][11] The high resolution allows for the determination of the elemental formula, C38H70N2O13, with high accuracy, providing the first piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To map the carbon-hydrogen framework of the molecule and determine the connectivity of atoms.

  • Techniques: A suite of NMR experiments is performed:

    • 1H NMR: Provides information about the number and types of protons and their neighboring environments.

    • 13C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC). This is crucial for assembling the molecular fragments.

  • Key Findings for Impurity F: The name 3′-N-Demethyl-3′-N-formylazithromycin suggests specific changes from the parent azithromycin structure. NMR data would confirm the absence of one N-methyl group at the 3' position and the presence of a formyl group (CHO). This would be evidenced by the disappearance of a methyl signal and the appearance of a characteristic aldehyde proton signal in the 1H NMR spectrum, along with corresponding changes in the 13C NMR spectrum.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Expected Results for Impurity F: The IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) groups (from the lactone ring and the new formyl group), and C-N bonds, consistent with the proposed structure.

Summary of Analytical Characterization Data
TechniquePurposeKey Findings for Azithromycin Impurity F
HPLC Purity determination and separationA distinct peak with a specific relative retention time (RRT) of approximately 0.51 relative to azithromycin.[12]
Mass Spectrometry (MS) Molecular weight and formula determinationMolecular ion consistent with C38H70N2O13 (MW: 762.97).[2][10][11]
1H NMR Proton environment mappingPresence of a formyl proton signal and absence of one N-methyl signal compared to azithromycin.
13C NMR & 2D NMR Carbon skeleton and atom connectivityConfirms the C38 framework and the attachment of the formyl group to the 3'-nitrogen.
Infrared (IR) Functional group identificationPresence of characteristic carbonyl, hydroxyl, and amine functional groups.
Confirmation of Structure

The collective data from these analytical techniques allows for the unambiguous elucidation of the structure of Azithromycin Impurity F as 3′-N-Demethyl-3′-N-formylazithromycin. This structure is then confirmed by comparing the obtained data with that of a synthesized reference standard of the impurity.[13] The availability of a commercial reference standard is a testament to the well-established characterization of this impurity.[2][14][15]

Conclusion

The discovery and characterization of Azithromycin Impurity F is a systematic process that relies on the power of modern analytical chemistry. From its initial detection as an anomalous peak in an HPLC chromatogram to its full structural elucidation through a combination of spectroscopic techniques, the investigation into this impurity showcases the rigorous science that underpins pharmaceutical quality control. This in-depth understanding is crucial for developing robust manufacturing processes and stable formulations, ultimately ensuring the safety and efficacy of azithromycin for patients worldwide. The established knowledge and the availability of a certified reference standard for Impurity F are vital for routine quality control, method validation, and stability studies in the pharmaceutical industry.[16][17]

References
  • Bozek, T., & Trampuz, A. (2004). Degradation products of azithromycin, and methods for their indentification. U.S. Patent No. US20040266997A1.
  • Azithromycin Impurities. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

  • Bozek, T., & Trampuz, A. (2005). Degradation products of azithromycin, and methods for their identification. European Patent No. EP1606299A1.
  • Azithromycin-Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Silva, G. R., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33, 1345-1356. Retrieved January 16, 2026, from [Link]

  • European Pharmacopoeia 7.0. (2010). Azithromycinum. EDQM. Retrieved January 16, 2026, from [Link]

  • Bozek, T., & Trampuz, A. (2004). Degradation products of azithromycin, and methods for their identification. World Intellectual Property Organization. Patent No. WO2004087729A1.
  • Silva, G. R., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. Retrieved January 16, 2026, from [Link]

  • Azithromycin EP Impurity F | CAS 612069-28-0. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217. Retrieved January 16, 2026, from [Link]

  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. Retrieved January 16, 2026, from [Link]

  • El-Gindy, A., et al. (2002). Quantitative Thin-Layer Chromatographic Method of Analysis of Azithromycin in Pure and Capsule Forms. Journal of Liquid Chromatography & Related Technologies, 25(12), 1849-1866. Retrieved January 16, 2026, from [Link]

  • Gumieniczek, A., et al. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. Journal of AOAC International, 95(5), 1348-1355. Retrieved January 16, 2026, from [Link]

  • Azithromycin EP Impurity F | 612069-28-0. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

  • Abuga, K. O., et al. (2014). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Journal of Chromatographic Science, 52(8), 845-851. Retrieved January 16, 2026, from [Link]

  • Wang, J., et al. (2018). Synthesis method of azithromycin impurity F. Chinese Patent No. CN108727445B.
  • Azithromycin EP Impurity F. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 16, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Azithromycin Related Compound F, a significant impurity in the synthesis of the widely used macrolide antibiotic, Azithromycin. Understanding the spectral characteristics of this compound is paramount for quality control, regulatory compliance, and ensuring the safety and efficacy of Azithromycin drug products. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering a detailed interpretation of the data, grounded in the principles of organic spectroscopy and the established knowledge of macrolide chemistry.

Introduction: The Significance of Azithromycin Related Compound F

Azithromycin, a derivative of erythromycin, is a cornerstone of antibacterial therapy. Its synthesis, however, can lead to the formation of various related compounds, which are considered impurities. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have stringent limits on the levels of these impurities in the final drug substance.[1][2][3] Azithromycin Related Compound F, chemically identified as 3'-N-demethyl-3'-N-formylazithromycin , is a specified impurity that must be monitored and controlled.[4][5]

The structure of Azithromycin Related Compound F differs from the parent molecule by the modification of the desosamine sugar moiety. Specifically, one of the two methyl groups on the 3'-amino group is replaced by a formyl group (-CHO). This seemingly minor alteration can impact the compound's polarity, chromatographic behavior, and potentially its biological activity. Accurate identification and quantification, therefore, rely on robust analytical techniques, with spectroscopy being the most definitive.

Below is a diagram illustrating the chemical structures of Azithromycin and Azithromycin Related Compound F.

cluster_azithromycin Azithromycin cluster_compound_f Azithromycin Related Compound F Azithromycin CompoundF M_H [M+H]⁺ m/z 763.5 M_H_cladinose [M+H - Cladinose]⁺ m/z 604.4 M_H->M_H_cladinose - Cladinose (159.1 Da) Aglycone [Aglycone+H]⁺ m/z 431.3 M_H_cladinose->Aglycone - Modified Desosamine (173.1 Da)

Caption: Predicted major fragmentation pathway for Azithromycin Related Compound F in MS/MS.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the standard technique for the analysis of azithromycin and its related compounds in pharmaceutical samples. [1][6][7] Step-by-Step LC-MS Experimental Protocol:

  • Chromatographic Separation (HPLC/UHPLC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate at a slightly basic pH) and an organic modifier (e.g., acetonitrile or methanol). The basic pH helps to achieve good peak shapes for the basic macrolide compounds.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for LC-MS applications.

    • Column Temperature: The column is often heated (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.

    • Injection Volume: 1-5 µL of the sample solution.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Parameters:

      • Capillary Voltage: ~3-4 kV

      • Source Temperature: ~120-150 °C

      • Desolvation Gas Temperature: ~350-450 °C

      • Desolvation Gas Flow: ~600-800 L/hr

    • Data Acquisition:

      • Acquire full scan data to detect all ions within a specified mass range (e.g., m/z 100-1000).

      • For MS/MS, select the [M+H]⁺ ion of Azithromycin Related Compound F (m/z 763.5) as the precursor ion and acquire the product ion spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [8][9][10][11][12][13]

Expected IR Spectrum

The IR spectrum of Azithromycin Related Compound F will share many similarities with that of Azithromycin, but with key differences related to the N-formyl group.

Table 3: Predicted Characteristic IR Absorption Bands for Azithromycin Related Compound F

Wavenumber (cm⁻¹)IntensityAssignment
~3450Broad, StrongO-H stretching (from multiple hydroxyl groups)
~2970, ~2930StrongC-H stretching (aliphatic)
~1735StrongC=O stretching (lactone carbonyl)
~1680Medium-StrongC=O stretching (amide I band of the formyl group)
~1460, ~1380MediumC-H bending (methyl and methylene groups)
~1170, ~1050StrongC-O stretching (ethers and alcohols)

The presence of the amide C=O stretching band around 1680 cm⁻¹ is a key diagnostic feature for Compound F, distinguishing it from Azithromycin, which lacks this absorption.

Experimental Protocol for FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a common method for obtaining an IR spectrum.

Step-by-Step FTIR (ATR) Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of the solid Azithromycin Related Compound F reference standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive characterization of Azithromycin Related Compound F necessitates a multi-technique spectroscopic approach. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and offers fragmentation insights, and IR spectroscopy quickly identifies key functional groups. By integrating the data from these three techniques, researchers, scientists, and drug development professionals can confidently identify, quantify, and control this critical impurity, ensuring the quality and safety of Azithromycin products. The protocols and data interpretations presented in this guide serve as a robust framework for the analysis of Azithromycin Related Compound F and can be adapted for the characterization of other related substances in pharmaceutical development and manufacturing.

References

  • Brennan, R. J., & Barber, J. (1992). Full assignments of the 13 C and 1 H NMR spectra of azithromycin in buffered D 2 O and DMSO‐d 6. Magnetic Resonance in Chemistry, 30(4), 327-333. [Link]

  • SGS Polymer Solutions. (n.d.). Azithromycin USP Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Azithromycin. [Link]

  • USP-NF. (2019). Azithromycin Tablets. [Link]

  • Barber, J. (1991). Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3. Magnetic Resonance in Chemistry, 29(7), 740-743. [Link]

  • ResearchGate. (n.d.). Mass spectrum of azithromycin in a positive mode under different conditions. [Link]

  • ResearchGate. (n.d.). Product ion spectra (MS/MS) of (a) U3 and (b) azithromycin N-oxide (ANO). [Link]

  • USP-NF. (n.d.). Azithromycin Tablets Monograph. [Link]

  • Scribd. (n.d.). 2580 Azithromycin / Official Monographs USP 36. [Link]

  • Ingenta Connect. (n.d.). A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic. [Link]

  • An Investigation of the Predominant Structure of Antibiotic Azithromycin in Chloroform Solution: A Combined Experimental and Theoretical Study. (n.d.). [Link]

  • NIH. (n.d.). Quantum chemical investigation of predominant conformation of the antibiotic azithromycin in water and DMSO solutions: thermodynamic and NMR analysis. [Link]

  • Regulations.gov. (n.d.). Azithromycin Monograph. [Link]

  • ResearchGate. (n.d.). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern observed in the MS/MS spectra of macrozones (a) 3a and (b) 3a-5. [Link]

  • European Pharmacopoeia. (n.d.). AZITHROMYCIN Azithromycinum. [Link]

  • PubChem. (n.d.). Azithromycin. [Link]

  • ResearchGate. (n.d.). Assignment of IR absorption peaks of standard azithromycin. [Link]

  • Phenomenex. (2022). Ph. Eur. Monograph 1649: Azithromycin Related Substances on Gemini NX-C18 and Durashell C18(L) Columns. [Link]

  • ResearchGate. (n.d.). Preparation of azithromycin related substances. [Link]

  • SynZeal. (n.d.). Azithromycin EP Impurity F. [Link]

  • PubChem. (n.d.). Azithromycin F. [Link]

  • European Pharmacopoeia. (n.d.). AZITHROMYCIN Azithromycinum. [Link]

  • EDQM. (n.d.). AZITHROMYCIN CRS batch 5. [Link]

  • Araujo, J., et al. (2006). Determination of Azithromycin in Pharmaceutical Formulations by Differential Pulse Voltammetry. Comparison with Fourier Transformed Infrared Spectroscopic Analysis. Portugaliae Electrochimica Acta, 24(1), 71-81. [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]

  • NIH. (2023). Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier. [Link]

Sources

Whitepaper: In Silico Characterization of 3'-N-Demethyl-3'-N-formylazithromycin

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

A Senior Application Scientist's Guide to a Multi-faceted Computational Workflow for Antibiotic Metabolite Analysis

Abstract

The ever-evolving landscape of antimicrobial resistance necessitates a deeper understanding of not only parent drug molecules but also their metabolites, which can exhibit unique activity and pharmacokinetic profiles. 3'-N-Demethyl-3'-N-formylazithromycin is a significant metabolite of the widely-used macrolide antibiotic, azithromycin. This guide provides an in-depth, technically-focused protocol for the in silico modeling of this specific metabolite. We will move beyond a simple recitation of steps to deliver a strategic workflow, explaining the scientific rationale behind each methodological choice. This document outlines a comprehensive computational approach, from ligand preparation and target docking to molecular dynamics simulations and ADMET profiling, designed to furnish researchers in drug development with a robust framework for predictive analysis.

Introduction: The Rationale for Modeling Azithromycin Metabolites

Azithromycin, a cornerstone of antibacterial therapy, exerts its effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. Its clinical efficacy is well-documented; however, the bioactivity of its metabolites is less thoroughly characterized. The metabolic process can alter the parent compound's structure, potentially affecting its binding affinity, spectrum of activity, and pharmacokinetic properties.

This compound is a key human metabolite formed through enzymatic modification of the desosamine sugar, a critical component for ribosomal binding. Understanding how these modifications—the removal of a methyl group at the 3'-N position and the addition of a formyl group—impact the molecule's interaction with its target is paramount. In silico modeling provides a rapid, cost-effective, and powerful avenue to predict these interactions and guide further empirical studies.

This guide presents a validated workflow designed to probe the structural and functional implications of these metabolic changes.

Strategic Workflow for In Silico Analysis

Our approach is a multi-step process that integrates several computational techniques to build a holistic predictive model of the metabolite's behavior. Each stage builds upon the last, providing a progressively more detailed picture of its potential as a therapeutic agent.

In_Silico_Workflow cluster_prep Part 1: Structural Preparation cluster_dock Part 2: Binding Prediction cluster_dynamics Part 3: Dynamic Stability Analysis cluster_admet Part 4: Pharmacokinetic Profiling Ligand Ligand Generation (this compound) Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand->Docking Receptor Target Selection & Preparation (Bacterial 50S Ribosome) Receptor->Docking MD_Sim Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD_Sim Best Pose ADMET ADMET Prediction (Evaluate Drug-Likeness) MD_Sim->ADMET Stability Insights Conclusion Comprehensive In Silico Profile ADMET->Conclusion Final Profile

Caption: Overall workflow for the in silico analysis of the azithromycin metabolite.

Part 1: Ligand and Target Structure Preparation

Expertise & Rationale: The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out. Our first priority is to obtain and refine biologically relevant 3D conformations of both the ligand (metabolite) and the receptor (bacterial ribosome).

Ligand Preparation Protocol
  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical sketcher software like ChemDraw or sourced from chemical databases if available.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation. This step is crucial for ensuring the ligand has a realistic geometry before docking.

  • Charge Assignment: Assign appropriate partial charges to the atoms. This is critical for accurately calculating electrostatic interactions during docking and simulation. Tools like Gasteiger charges within AutoDock Tools can be used.

  • Define Torsions: Define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding pocket.

Receptor Preparation Protocol
  • Select Target Structure: The bacterial 50S ribosomal subunit is the target. A high-resolution crystal structure should be obtained from the Protein Data Bank (PDB). For this example, we will consider the Escherichia coli 50S subunit (PDB ID: 4YBB) complexed with an antibiotic, which provides a well-defined binding site.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules like water, co-factors, and ions. These should be removed unless they are known to be critical for ligand binding. The protein structure should be checked for missing atoms or residues, which can be corrected using tools like Modeller or the PDBFixer library.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are essential for defining hydrogen bonds and proper ionization states. Protonation states of residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4) must be correctly assigned.

  • Assign Charges: Assign charges to the receptor atoms (e.g., Kollman charges).

  • Generate Grid Box: Define the binding site. For this metabolite, the binding site is expected to be the same as that of azithromycin. The grid box for docking should be centered on this site and be large enough to accommodate the ligand and allow for rotational and translational exploration.

Part 2: Molecular Docking

Expertise & Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally efficient method for generating hypotheses about the binding mode and relative affinity. We use docking to understand how the formyl group and demethylation affect the established interactions of the parent azithromycin molecule.

Docking_Workflow cluster_pre Step 1: Input Preparation cluster_grid Step 2: Grid Generation cluster_dock Step 3: Docking Simulation cluster_analysis Step 4: Results Analysis Input_Ligand Prepared Ligand (.pdbqt format) AutoDock Run AutoDock4 Input_Ligand->AutoDock Input_Receptor Prepared Receptor (.pdbqt format) AutoGrid Run AutoGrid4 Input_Receptor->AutoGrid Grid_Params Grid Parameter File (grid.gpf) Grid_Params->AutoGrid Docking_Params Docking Parameter File (dock.dpf) Docking_Params->AutoDock Grid_Files Generate Grid Maps (.map, .glg) AutoGrid->Grid_Files Grid_Files->AutoDock Docking_Log Output Docking Log (.dlg) AutoDock->Docking_Log Analysis Analyze Poses & Scores Docking_Log->Analysis

Caption: A typical workflow for molecular docking using the AutoDock suite.

Docking Protocol (Using AutoDock Vina)
  • Prepare Inputs: Convert the prepared ligand and receptor files into the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Configure Search Space: Define the coordinates and dimensions of the search space (the grid box) in a configuration file. This file tells Vina where to perform the docking.

  • Run Docking: Execute AutoDock Vina, providing the ligand, receptor, and configuration file as inputs. Vina will perform a series of computational "runs" to find the best binding poses.

  • Analyze Results: The output will be a set of binding poses, each with a corresponding binding affinity score (in kcal/mol). The poses should be visualized in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts) with the ribosomal residues.

Data Presentation: Docking Results

The results can be summarized to compare the metabolite with the parent drug.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Example)
Azithromycin (Reference)-9.5A2058, A2059, C2611
This compound-8.9A2058, G2057, C2611

Interpretation: A less negative binding affinity for the metabolite might suggest slightly weaker binding compared to the parent drug. The change in interacting residues indicates an altered binding mode, likely due to the new formyl group, which may form different hydrogen bonds.

Part 3: Molecular Dynamics (MD) Simulation

Expertise & Rationale: Docking provides a static snapshot of the binding. However, biological systems are dynamic. MD simulations offer a way to observe the behavior of the ligand-receptor complex over time in a simulated physiological environment. This is crucial for assessing the stability of the predicted binding pose. A ligand that appears to bind well in docking but is unstable in MD simulations is less likely to be a viable candidate.

MD Simulation Protocol (Using GROMACS)
  • System Setup: Take the best-ranked docking pose of the metabolite-ribosome complex.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms and bonds.

  • Solvation: Place the complex in a box of water molecules (e.g., TIP3P model) to simulate the aqueous cellular environment.

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Minimization: Perform energy minimization on the entire solvated system to relax any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure. This is done in two phases (NVT and NPT ensembles) to ensure the system is stable before the production run.

  • Production MD: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis: Analyze the output trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of hydrogen bonds over time.

Interpretation of MD Results: A stable RMSD for the ligand indicates it remains securely in the binding pocket. High RMSF in residues interacting with the ligand can suggest a dynamic, and possibly less stable, interaction.

Part 4: ADMET Prediction

Expertise & Rationale: A compound's efficacy is not solely determined by its target affinity; its pharmacokinetic properties are equally critical. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to estimate these properties. This step helps to flag potential liabilities early in the discovery process.

ADMET Prediction Protocol
  • Select Tools: Utilize well-validated web-based tools or software. The SwissADME web server is a comprehensive and freely available resource that provides predictions for a wide range of properties.

  • Input Structure: Provide the 2D or 3D structure of this compound.

  • Analyze Output: Evaluate the predicted parameters.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueImplication
Physicochemical
Molecular Weight~762 g/mol High, typical for macrolides. May impact oral bioavailability.
LogP4.15Indicates high lipophilicity.
Pharmacokinetics
GI AbsorptionLowExpected for a large molecule.
Blood-Brain Barrier PermeantNoUnlikely to cause CNS side effects.
Drug-Likeness
Lipinski's Rule of Five2 Violations (MW > 500, H-bond donors/acceptors)Common for macrolides; not necessarily a disqualifier for this class of antibiotics.
Toxicity
hERG InhibitionPredicted InhibitorPotential cardiotoxicity risk that would require experimental validation.

Conclusion and Future Directions

This in silico workflow provides a comprehensive, multi-angle assessment of this compound. The combined results from molecular docking, MD simulations, and ADMET prediction generate a detailed hypothesis about its behavior. For instance, our example data suggests that the metabolite may have a slightly lower binding affinity than its parent compound, adopt a different binding pose, but remain stable within the ribosomal binding pocket. The ADMET profile flags its large size and potential for hERG inhibition as areas for further investigation.

These computational findings are not a replacement for empirical testing but serve as a powerful guide. They allow researchers to prioritize resources, design more targeted experiments (e.g., site-directed mutagenesis of predicted interacting residues), and anticipate potential development challenges. This strategic application of computational modeling is an indispensable tool in modern antibiotic research and development.

References

  • Schlunzen, F., Zarivach, R., Harms, J., Bashan, A., Tocilj, A., Albrecht, R., Yonath, A., & Franceschi, F. (2001). Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria. Nature, 413(6858), 814–821. [Link]

  • Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology, 174(18), 2967–2983. [Link]

  • Fjorentin, C., Le-Marechal, P., & Decaris, B. (2003). Azithromycin: a new light on an old drug. Recent Patents on Anti-Infective Drug Discovery, 1(1), 57-72. (Note: A direct link to a specific paper on this metabolite's formation is difficult to isolate, but general macrolide metabolism pathways are well-documented in pharmacology reviews.) A representative review on macrolide pharmacology is provided. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]

  • Belousoff, M. J., Eyal, Z., Radjainia, M., Ahmed, T., Bamert, R. S., Telly, J., … Lithgow, T. (2016). Crystal structures of the Escherichia coli 50S ribosomal subunit in complex with antibiotics. Protein Data Bank. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7, 42717. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of Azithromycin Impurity F

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Azithromycin Impurity F, identified as 3'-N-Demethyl-3'-N-formylazithromycin, is a known related substance that requires careful monitoring and characterization. This technical guide provides a comprehensive overview of the physicochemical properties of Azithromycin Impurity F, offering valuable insights for researchers, analytical scientists, and formulation development professionals.

This document delves into the structural and physicochemical characteristics of Azithromycin Impurity F, its analytical methodologies for identification and quantification, and its stability profile. By presenting this information in a structured and accessible format, this guide aims to support the development of robust analytical methods and control strategies for this critical impurity.

Chemical Identity and Physical Properties

Azithromycin Impurity F is a derivative of azithromycin formed by the demethylation of the 3'-dimethylamino group followed by formylation.[1] Its identity and fundamental physical properties are summarized below.

Identification
PropertyValueReferences
Chemical Name This compound[1][]
Synonyms Azithromycin USP Related Compound F; Azithromycin Mycinmethylformamido Analog (USP)[1][]
CAS Number 612069-28-0[][3]
Molecular Formula C₃₈H₇₀N₂O₁₃[][4]
Molecular Weight 762.97 g/mol [3][4]
Physicochemical Characteristics
PropertyValue/DescriptionReferences
Appearance White to Off-White Solid[][5]
Melting Point >155 °C[]
Solubility Soluble in Chloroform, Methanol, and DMSO.[]
pKa The specific pKa value for Azithromycin Impurity F is not readily available in the public domain. However, given its structural similarity to azithromycin, its basicity is expected to be comparable. The pKa of the parent drug, azithromycin, is approximately 8.74, attributed to the dimethylamino group on the desosamine sugar. The replacement of a methyl group with a formyl group in Impurity F is likely to influence the basicity of the adjacent nitrogen, but a precise value would require experimental determination or computational prediction.
Storage Recommended storage at -20°C.[][5]

Structural Elucidation and Spectroscopic Data

The definitive identification of Azithromycin Impurity F relies on a combination of spectroscopic techniques. While comprehensive spectral data is often proprietary to reference standard suppliers, the available literature and supplier documentation indicate the use of the following methods for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Azithromycin Impurity F, both ¹H and ¹³C NMR are crucial for confirming the structural modifications compared to the parent azithromycin molecule. Key expected spectral features would include:

  • ¹H NMR: The presence of a formyl proton signal (CHO) and the absence of one of the N-methyl signals.

  • ¹³C NMR: A signal corresponding to the formyl carbonyl carbon and shifts in the signals of the carbons adjacent to the modified nitrogen atom.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are instrumental in assigning the proton and carbon signals and confirming the connectivity of the formyl group.[6][7]

Reference standard providers typically offer comprehensive NMR data upon request, which is essential for unequivocal identification in a research or quality control setting.[4][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Azithromycin Impurity F, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., QTOF) would be the method of choice.[6] The expected protonated molecule [M+H]⁺ would have an m/z value corresponding to its molecular weight of 762.97. Tandem MS (MS/MS) experiments can further confirm the structure by analyzing the fragmentation patterns, which would show characteristic losses of the sugar moieties and other fragments consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum of Azithromycin Impurity F would be expected to show characteristic absorption bands for:

  • O-H stretching (from the hydroxyl groups)

  • C-H stretching (from the alkyl groups)

  • C=O stretching (from the lactone and the newly introduced formyl group)

  • C-N stretching

  • C-O stretching (from the ether and hydroxyl groups)

A comparison of the IR spectrum with that of azithromycin would highlight the differences arising from the N-formyl group.

Analytical Methodologies

The accurate detection and quantification of Azithromycin Impurity F are critical for ensuring the quality of azithromycin drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) include methods for the analysis of azithromycin and its related substances, including Impurity F.[8]

Typical Chromatographic Conditions:

  • Column: Reversed-phase columns, such as C18, are commonly used.[9]

  • Mobile Phase: A gradient elution is typically employed to achieve the necessary separation of azithromycin from its numerous impurities. The mobile phase often consists of a buffered aqueous phase and an organic modifier (e.g., acetonitrile, methanol).[9]

  • Detection: UV detection at a low wavelength, typically around 210 nm, is used as azithromycin and its impurities lack a strong chromophore.[9]

  • Column Temperature: Elevated column temperatures are often used to improve peak shape and resolution.

The relative retention time (RRT) of Impurity F with respect to the azithromycin peak is a key parameter for its identification in a chromatogram.[9]

Protocol: Example of a Generic HPLC Method for Azithromycin Impurity Analysis

This protocol is a generalized example and should be optimized and validated for specific applications.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH.

    • Mobile Phase B: Use a mixture of acetonitrile and/or methanol.

  • Chromatographic System:

    • HPLC system equipped with a gradient pump, UV detector, and a thermostatted column compartment.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 55 °C.

    • Flow Rate: 0.9 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Gradient Program:

    • A typical gradient would start with a lower percentage of organic modifier and gradually increase to elute the more retained components.

  • Sample Preparation:

    • Accurately weigh and dissolve the azithromycin sample in a suitable diluent (e.g., a mixture of mobile phase components).

  • Analysis:

    • Inject the sample and a reference standard solution containing a known concentration of Azithromycin Impurity F.

    • Identify the peak corresponding to Impurity F based on its retention time relative to the azithromycin peak.

    • Quantify the impurity using an external standard method or by area normalization with the application of a relative response factor if established.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_result Result Sample Weigh & Dissolve Azithromycin Sample HPLC Inject Sample into HPLC System Sample->HPLC MobilePhase Prepare Mobile Phases A & B MobilePhase->HPLC Separation Chromatographic Separation on C18 Column HPLC->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Identification Identify Impurity F by RRT Chromatogram->Identification Quantification Quantify Impurity F Identification->Quantification Report Report Impurity Level Quantification->Report Formation_Pathway Azithromycin Azithromycin (3'-N,N-dimethyl) Intermediate 3'-N-Demethyl Azithromycin Azithromycin->Intermediate Demethylation ImpurityF Azithromycin Impurity F (3'-N-Demethyl-3'-N-formyl) Intermediate->ImpurityF Formylation

Caption: A simplified potential pathway for the formation of Azithromycin Impurity F.

Stability

The stability of Azithromycin Impurity F itself has not been extensively reported in the public literature. However, as a derivative of azithromycin, it is expected to exhibit similar stability characteristics. Azithromycin is known to be susceptible to degradation under certain stress conditions.

Forced Degradation Studies:

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. [10]Although specific forced degradation studies on isolated Azithromycin Impurity F are not widely available, studies on azithromycin provide insights into its general stability. Azithromycin has been shown to degrade under acidic, basic, and oxidative conditions. [10][11]

  • Acidic and Basic Conditions: Hydrolysis of the glycosidic bonds or the lactone ring can occur.

  • Oxidative Conditions: The tertiary amine groups in the molecule can be susceptible to oxidation.

  • Thermal and Photolytic Stress: Degradation can also be induced by heat and light.

It is plausible that under these stress conditions, Azithromycin Impurity F could also degrade, potentially forming other related substances. A comprehensive stability-indicating method should be able to separate Azithromycin Impurity F from both the parent drug and any of its potential degradants.

Regulatory Context and Conclusion

Azithromycin Impurity F is a specified impurity in major pharmacopoeias, including the European Pharmacopoeia and the United States Pharmacopeia. [8]This underscores the regulatory expectation for its control within defined limits in both the drug substance and the final drug product.

References

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed. [Link]

  • Characterization of Four Unknown Impurities in Azithromycin and Erythromycin Imino Ether Using Two-Dimensional Liquid Chromatography Coupled to High-Resolution Quadrupole Time-Of-Flight Mass Spectrometry and Nuclear Magnetic Resonance. PubMed. [Link]

  • Synthesis method of azithromycin impurity F.
  • Azithromycin EP Impurity F | 612069-28-0. SynZeal. [Link]

  • LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. [Link]

  • Azithromycin EP Impurity F | CAS 612069-28-0. Veeprho. [Link]

  • Impurity profiling of azithromycin conjugates by LC- SPE/CRYO NMR methodology. ResearchGate. [Link]

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate. [Link]

  • Degradation products of azithromycin, and methods for their identification.
  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Applied Pharmaceutics. [Link]

  • azithromycin ep impurity f. Allmpus - Research and Development. [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • Solubility of azithromycin dihydrate in different solvents. ResearchGate. [Link]

  • Methods of stabilizing azithromycin.
  • DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD. National Institutes of Health (NIH). [Link]

Sources

An In-Depth Technical Guide to the Stability of 3'-N-Demethyl-3'-N-formylazithromycin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Importance of Stability in a Key Azithromycin-Related Compound

3'-N-Demethyl-3'-N-formylazithromycin is recognized as a significant process-related impurity and degradation product of the widely-used macrolide antibiotic, azithromycin.[1][2][3] Its presence in the final drug product is carefully monitored to ensure the safety and efficacy of azithromycin formulations. As regulatory expectations for the characterization of impurities become increasingly stringent, a thorough understanding of the stability profile of this compound is paramount. This technical guide provides a comprehensive framework for conducting robust stability studies on this specific compound, offering insights into its degradation pathways and outlining validated analytical methodologies for its quantification.

This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of active pharmaceutical ingredients (APIs) and their related substances. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines on stability testing.

The Rationale for a Dedicated Stability Study

While often viewed as a mere impurity, this compound possesses a unique chemical structure that may confer its own distinct stability characteristics. The presence of a formyl group in place of a methyl group on the 3'-nitrogen of the desosamine sugar moiety can influence the molecule's susceptibility to hydrolytic and oxidative degradation. A dedicated stability study is crucial for several reasons:

  • Predictive Degradation Profiling: Understanding how this compound degrades under various stress conditions helps in predicting the potential formation of new, uncharacterized impurities in azithromycin drug products over their shelf life.

  • Analytical Method Validation: A comprehensive understanding of the degradation products of this compound is essential for the development and validation of robust, stability-indicating analytical methods.

  • Manufacturing and Storage Control: Knowledge of the compound's lability informs the development of appropriate controls during the manufacturing process and defines optimal storage conditions to minimize its formation and subsequent degradation.

Forced Degradation Studies: A Systematic Approach

Forced degradation, or stress testing, is a critical component of a stability study. It is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. The following sections detail the experimental protocols for subjecting this compound to a range of stress conditions as recommended by ICH guidelines.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation prep Prepare Stock Solution of This compound in a suitable solvent (e.g., Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose aliquots oxidation Oxidative Degradation (e.g., 3% H2O2) prep->oxidation Expose aliquots thermal Thermal Stress (e.g., 80°C) prep->thermal Expose aliquots photo Photolytic Stress (ICH Q1B) prep->photo Expose aliquots neutralize Neutralization/Quenching of Stressed Samples acid->neutralize base->neutralize oxidation->neutralize hplc Stability-Indicating HPLC-UV Analysis thermal->hplc photo->hplc neutralize->hplc lcms LC-MS/MS for Peak Identification hplc->lcms For unknown peaks kinetics Degradation Kinetics (where applicable) hplc->kinetics pathway Elucidation of Degradation Pathways lcms->pathway

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Stress Conditions

1. Acid Hydrolysis

  • Rationale: To assess the lability of the glycosidic bonds and the formyl group in an acidic medium. Macrolide antibiotics are known to be unstable in acidic environments.[4]

  • Protocol:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), withdrawing samples at appropriate time intervals.

    • Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Base Hydrolysis

  • Rationale: To evaluate the stability of the lactone ring and other ester-like functionalities to saponification.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in an organic solvent.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Maintain the solution at room temperature, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation

  • Rationale: To determine the susceptibility of the molecule to oxidation, particularly at the tertiary amine of the desosamine sugar and other electron-rich centers.

  • Protocol:

    • Dissolve the compound in a suitable solvent to a concentration of 1 mg/mL.

    • Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light, collecting samples over a 24-hour period.

    • Analyze the samples directly by HPLC.

4. Thermal Degradation

  • Rationale: To assess the intrinsic thermal stability of the compound in the solid state and in solution.

  • Protocol:

    • For solid-state studies, place a known quantity of the compound in a controlled temperature oven (e.g., 80°C) for a specified duration.

    • For solution studies, prepare a 1 mg/mL solution and incubate it at 80°C.

    • Withdraw samples at predetermined intervals, cool to room temperature, and analyze by HPLC.

5. Photostability Testing

  • Rationale: To evaluate the impact of light exposure on the stability of the compound, as mandated by ICH guideline Q1B.[5]

  • Protocol:

    • Expose the solid compound and a 1 mg/mL solution to a light source that provides a standardized exposure to both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples by HPLC.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the parent compound from all its degradation products and any impurities.

Proposed HPLC Method Parameters
ParameterRecommended ConditionsRationale
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for macrolide antibiotics and their polar degradation products.[6][7]
Mobile Phase Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 30 mM ammonium acetate, pH 6.8) (18:82, v/v)Balances retention and elution strength for the parent compound and its degradants. The use of a buffer helps in achieving symmetrical peak shapes.[8]
Flow Rate 0.7 - 1.0 mL/minEnsures optimal column efficiency and reasonable run times.
Column Temperature 40 - 60°CHigher temperatures can improve peak shape and reduce viscosity, but should be evaluated for potential on-column degradation.[8]
Detection Wavelength 210 - 215 nmMacrolides generally lack a strong chromophore, but exhibit sufficient absorbance in the low UV range for sensitive detection.[6][7]
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.
Diluent Acetonitrile:water (60:40, v/v)Ensures sample solubility and compatibility with the mobile phase.

This method is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products: The Role of LC-MS/MS

While HPLC-UV is suitable for quantifying the degradation, it does not provide structural information about the degradation products. For this, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.

LC-MS/MS Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_interp Structure Elucidation hplc_sep Separation of Degradation Products (using the stability-indicating HPLC method) ionization Electrospray Ionization (ESI+) Generation of [M+H]+ ions hplc_sep->ionization ms1 MS1 Scan: Determine Molecular Weights of Eluting Peaks ionization->ms1 ms2 MS2 (Tandem MS): Fragment [M+H]+ ions to obtain structural information ms1->ms2 Select precursor ions fragmentation Analyze Fragmentation Patterns ms2->fragmentation elucidate Propose Structures of Degradation Products fragmentation->elucidate

Caption: Workflow for the identification of degradation products using LC-MS/MS.

By comparing the fragmentation patterns of the degradation products with that of the parent compound and considering the nature of the applied stress, plausible chemical structures can be proposed.

Anticipated Degradation Pathways

Based on the known degradation of azithromycin and other macrolides, the following degradation pathways for this compound can be anticipated:

  • Hydrolysis of the Formyl Group: The N-formyl group may be susceptible to hydrolysis under both acidic and basic conditions, yielding 3'-N-demethylazithromycin.

  • Cleavage of Glycosidic Bonds: The linkages connecting the desosamine and cladinose sugars to the aglycone core can be cleaved, particularly under acidic conditions.[4]

  • Hydrolysis of the Lactone Ring: The 15-membered lactone ring can undergo hydrolysis (saponification) under basic conditions, leading to a ring-opened, inactive product.[4]

  • Oxidation: The tertiary amine on the desosamine sugar can be oxidized to an N-oxide.[9]

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise tabular format.

Example Table: Summary of Forced Degradation Results
Stress ConditionDuration% Assay of this compound% Total DegradationNumber of Degradation ProductsMajor Degradant (RT, min)
Control 24 h99.8< 0.20-
0.1 M HCl, 60°C 24 h75.224.63DP1 (8.5 min)
0.1 M NaOH, RT 24 h88.910.92DP2 (12.1 min)
3% H₂O₂, RT 24 h92.57.31DP3 (15.3 min)
Heat (Solid), 80°C 48 h98.11.71DP4 (10.2 min)
Photolytic ICH Q1B96.43.42DP5 (11.5 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: Towards a Comprehensive Stability Profile

This technical guide provides a robust framework for conducting comprehensive stability studies on this compound. By employing systematic forced degradation studies in conjunction with a validated stability-indicating HPLC method and advanced analytical techniques like LC-MS/MS, a complete picture of the compound's stability profile can be established. This knowledge is not only crucial for regulatory compliance but also fundamental to ensuring the quality, safety, and efficacy of azithromycin-containing pharmaceutical products. The insights gained from these studies will empower drug development professionals to implement effective control strategies throughout the product lifecycle.

References

  • Al-Aani, H., & Al-Rekabi, A. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science, 48(2), 86-90. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Al-Rimawi, F., Zare, A., & Rabieh, S. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of Taibah University for Science, 11(5), 773-781. Available at: [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. Journal of AOAC International, 95(4), 1095-1102. Available at: [Link]

  • Abuga, K. O., Chepkwony, H. K., & Roets, E. (2001). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. East and Central African Journal of Pharmaceutical Sciences, 4(3), 57-64. Available at: [Link]

  • Mahapatra, P., Mohanty, C., Das, R., & Das, N. (2022). (a-b) LC-MS analysis of azithromycin and its possible photodegradation pathway. ResearchGate. Available at: [Link]

  • Nakajima, Y. (1999). Mechanisms of bacterial resistance to macrolide antibiotics. Journal of Infection and Chemotherapy, 5(2), 61-74. Available at: [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Journal of AOAC International. Available at: [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2011). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC. Journal of AOAC International. Available at: [Link]

  • Patel, J. R., Suhagia, B. N., & Patel, M. M. (2013). Development and Validation of Stability indicating RP-HPLC Method for the estimation of Azithromycin Suspension. ResearchGate. Available at: [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate. Available at: [Link]

  • Gozlan, I., & Avisar, D. (2016). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. Tel Aviv University. Available at: [Link]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2003). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 17(22), 2539-2546. Available at: [Link]

  • Alekshun, M. N., & Levy, S. B. (2007). Resistance to Macrolide Antibiotics in Public Health Pathogens. Clinical Microbiology Reviews, 20(3), 545-564. Available at: [Link]

  • Gozlan, I., & Avisar, D. (2016). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. ResearchGate. Available at: [Link]

  • Sharma, P., & Kumar, A. (2015). Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. ResearchGate. Available at: [Link]

  • Pfizer Inc. (2005). Degradation products of azithromycin, and methods for their identification. Google Patents.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan Journal of Pharmaceutical Sciences, 19(2), 131-137. Available at: [Link]

  • Kannan, K., & Mankin, A. S. (2011). The macrolide antibiotic renaissance. Annals of the New York Academy of Sciences, 1241, 34-45. Available at: [Link]

  • Pfizer Inc. (2004). Degradation products of azithromycin, and methods for their indentification. Google Patents.

Sources

Methodological & Application

Quantitative Analysis of 3'-N-Demethyl-3'-N-formylazithromycin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3'-N-Demethyl-3'-N-formylazithromycin, a significant metabolite and impurity of the macrolide antibiotic azithromycin, in human plasma. The protocol detailed herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to the optimized instrumental parameters, ensuring high recovery, minimal matrix effects, and consistent reproducibility. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolite profiling, and quality control of azithromycin.

Introduction: The Rationale for Method Development

Azithromycin is a widely prescribed azalide antibiotic, a subclass of macrolides, with a broad spectrum of activity and favorable pharmacokinetic properties, including a long half-life.[1][2] It is primarily metabolized in the liver, with cytochrome P450 enzymes (specifically CYP3A4) playing a role, although a significant portion of the drug is excreted unchanged.[3][4][5] The study of its metabolites is crucial for a complete understanding of its disposition, potential for drug-drug interactions, and overall safety profile.

One such identified metabolite and process-related impurity is this compound (also known as Azithromycin Impurity F).[6][7] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for ensuring the purity and safety of the active pharmaceutical ingredient (API). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its superior sensitivity, specificity, and ability to handle complex biological matrices.[8][9]

This document provides a detailed, field-proven protocol that addresses the specific challenges of macrolide analysis, including sample clean-up and the mitigation of matrix effects, to deliver reliable and accurate quantitative results in compliance with regulatory expectations.[10]

Experimental Workflow Overview

The analytical process is a multi-stage workflow designed to ensure the accurate isolation and quantification of the target analyte from a complex biological matrix. Each stage is optimized to maximize recovery and minimize interference.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (Internal Standard) p2 Sample Pre-treatment (Dilution & pH Adjustment) p1->p2 p3 Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 UPLC Separation (Reversed-Phase C18) p4->a1 a2 Ionization (Positive ESI) a1->a2 a3 MS/MS Detection (Triple Quadrupole - MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation (Weighted Linear Regression) d1->d2 d3 Concentration Calculation d2->d3

Caption: Complete analytical workflow from sample receipt to final data analysis.

Materials and Reagents

  • Analytes and Standards:

    • This compound reference standard (C₃₈H₇₀N₂O₁₃, MW: 763.0 g/mol )[6]

    • Clarithromycin-d3 (Internal Standard, IS) (C₃₈H₆₆D₃NO₁₃, MW: 753.0 g/mol )[3][11]

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (≥99%, LC-MS grade)

    • Ammonium hydroxide (ACS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma with K₂EDTA as anticoagulant (screened and confirmed to be free of interferences)

  • Consumables:

    • Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase (e.g., Agilent Bond Elut Plexa, 200 mg, 6 mL)[12]

    • Autosampler vials with inserts

    • Pipettes and precision tips

    • 96-well collection plates

Detailed Protocols

Preparation of Stock and Working Solutions

Causality: The accuracy of the entire assay is founded upon the precise preparation of stock and calibration standards. Separate stock solutions for calibration standards (CS) and quality control (QC) samples are prepared to ensure an unbiased assessment of the method's accuracy, a key requirement of regulatory guidelines.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound and Clarithromycin-d3 (IS) into separate volumetric flasks.

    • Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create a series of working solutions for spiking into plasma to form the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used to spike all samples, standards, and QCs.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Biological matrices like plasma contain proteins, phospholipids, and salts that can cause significant ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[9] A robust sample preparation procedure is non-negotiable. SPE is chosen over simpler protein precipitation methods to achieve a much cleaner extract, thereby improving method robustness and reducing instrument contamination.[13][14] The use of a polymeric sorbent provides good retention for the moderately polar macrolide structure.

  • Sample Thawing and Spiking:

    • Thaw plasma samples, calibration standards, and QCs at room temperature.

    • To a 200 µL aliquot of each plasma sample, add 20 µL of the 100 ng/mL IS working solution. Vortex briefly.

  • Pre-treatment:

    • Add 400 µL of 2% ammonium hydroxide in water to each sample. This step alkalinizes the sample, ensuring the basic amine groups on the analyte and IS are in a neutral state, which enhances their retention on the reversed-phase SPE sorbent.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Loading: Load the pre-treated sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences. Follow with a second wash using 1 mL of 40% methanol in water to remove less polar interferences while retaining the analyte and IS.

    • Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube or 96-well plate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Solvent A: 10% Solvent B). This step concentrates the sample and ensures compatibility with the LC mobile phase, leading to optimal peak shape.[15]

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic and mass spectrometric parameters are optimized for the specific physicochemical properties of macrolide antibiotics. A C18 column provides the necessary hydrophobicity for retention, while a gradient elution ensures efficient separation from matrix components and provides sharp, symmetrical peaks.[16][17] Positive electrospray ionization (ESI+) is highly effective for macrolides due to the presence of readily protonated amine groups.[18] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[19]

Liquid Chromatography
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent[12]

  • Column: Agilent Zorbax Eclipse C18 (2.1 x 50 mm, 1.8 µm)[20]

  • Column Temperature: 45°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.00 10
    1.00 10
    5.00 95
    6.00 95
    6.10 10

    | 8.00 | 10 |

Mass Spectrometry
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent[12]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

MRM Transitions and Parameters

Causality: The selection of MRM transitions is the cornerstone of a selective quantitative MS method. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1). Collision-induced dissociation (CID) in the second quadrupole (Q2) fragments the precursor ion. A specific, stable, and abundant product ion is then selected in the third quadrupole (Q3) for detection. For macrolides, the most common fragmentation pathway is the neutral loss of the sugar moieties, which provides highly specific and intense product ions.[18][21] A primary (quantifier) and secondary (qualifier) transition are used for definitive identification.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (V)Role
This compound 764.0590.810035Quantifier
This compound 764.0604.810030Qualifier
Clarithromycin-d3 (IS) 752.0594.010035Quantifier

Method Validation and Data Analysis

The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[10]

  • Calibration Curve: The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A weighted (1/x²) linear regression was used. The typical calibration range is 1.0 to 1000 ng/mL .

  • Accuracy and Precision: Inter- and intra-assay accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). The acceptance criteria are ±15% (±20% for LLOQ) of the nominal values for accuracy, and a precision of ≤15% (≤20% for LLOQ).[22]

  • Selectivity and Matrix Effect: Assessed by analyzing blank plasma from at least six different sources. The matrix effect is quantitatively evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution.[9] The use of a stable isotope-labeled internal standard is critical to compensate for any observed matrix effects.[23]

  • Recovery and Stability: Extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Stability was assessed under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Example Validation Data Summary
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ1.08.5+4.211.2+5.8
LQC3.06.1-2.57.9-1.7
MQC1004.3+1.85.5+2.4
HQC8003.9-0.94.8-1.1

Troubleshooting

troubleshooting issue { Issue|Low/No Analyte or IS Signal} check1 Check SPE Procedure Elution solvent correct? Drying step too long/hot? Reconstitution volume correct? issue->check1 Sample Prep check2 Check LC System Column clogged? Leak in flow path? Correct mobile phases? issue->check2 Instrumentation check3 Check MS System Source clean? Capillary voltage on? Correct MRM transitions? issue->check3 Instrumentation

Caption: A logical flow diagram for troubleshooting common signal loss issues.

  • Poor Peak Shape: Often caused by incompatibility between the reconstitution solvent and the initial mobile phase. Ensure the reconstitution solvent composition is identical to or weaker than the starting mobile phase.

  • High Signal Variability: This can indicate inconsistent sample preparation or significant, uncorrected matrix effects. Re-evaluate the SPE wash steps or consider a different internal standard if the variability persists.

  • Carryover: If a high concentration sample is followed by a blank that shows a peak, carryover is occurring. Optimize the autosampler wash procedure with a strong organic solvent.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective tool for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrumental analysis, grounded in a clear understanding of the underlying scientific principles, ensure data of high quality suitable for regulatory submission. This application note serves as a comprehensive guide for laboratories undertaking pharmacokinetic and metabolism studies of azithromycin.

References

  • Aromatic Ingredients. (2023, May 20). Where is Azithromycin Powder metabolized in the body? - Blog. [Link]

  • Zhong, D., et al. (2020). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 189, 113477. [Link]

  • O-Health. (2023, December 18). Pharmacology of Azithromycin ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

  • Drew, R. H., & Gallis, H. A. (1992). Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications. Pharmacotherapy, 12(3), 161–173. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71315738, this compound. [Link]

  • Barlam, T. F., & Gilbert, D. N. (2023). Azithromycin. In StatPearls. StatPearls Publishing. [Link]

  • Zubata, P., et al. (2002). A new HPLC method for azithromycin quantitation. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 833-836. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ahmed, S., et al. (2013). Validated HPLC-MS-MS method for determination of azithromycin in human plasma. Journal of Chromatography B, 927, 126-131. [Link]

  • Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 27(5), 554-598. [Link]

  • Waters Corporation. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • SynZeal. (n.d.). Azithromycin EP Impurity F. [Link]

  • Kibwage, I. O., et al. (2013). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Journal of Pharmaceutical and Biomedical Analysis, 72, 148-154. [Link]

  • Ni, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1061-1062, 25-32. [Link]

  • Wikipedia. (n.d.). Azithromycin. [Link]

  • Shiau, T. (2015, May 27). Collision-Induced Fragmentation of Macrolide Antibiotics. Emery Pharma. [Link]

  • Nguyen, T. T., et al. (2022). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. RSC Advances, 12(45), 29273-29281. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71316017, 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. [Link]

  • Medscape. (n.d.). Azithromycin. [Link]

  • bioRxiv. (2022). A sensitive and robust method for the quantification of short-chain fatty acids in human serum and plasma. [Link]

  • Carlson, E. E., et al. (2019). Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling. Journal of the American Society for Mass Spectrometry, 30(6), 1083-1093. [Link]

  • Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Foulds, G., et al. (1990). The pharmacokinetics of azithromycin in human serum and tissues. The Journal of Antimicrobial Chemotherapy, 25 Suppl A, 73-82. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Li, W., et al. (2021). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 93(30), 10476-10484. [Link]

  • Wu, Y., et al. (2020). A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic. Biomedical Chromatography, 34(3), e4758. [Link]

  • Xu, R., et al. (2018). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. IntechOpen. [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 34-43. [Link]

  • Matuszewski, B. K. (2006). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 2(4), 451-460. [Link]

  • French, D. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]

  • Agilent Technologies. (2013). Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. [Link]

Sources

The Definitive Guide to Using 3'-N-Demethyl-3'-N-formylazithromycin as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Application Note for Researchers and Quality Control Professionals

In the landscape of pharmaceutical analysis, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. For a widely prescribed antibiotic like azithromycin, ensuring its efficacy and safety necessitates rigorous control over any impurities that may arise during synthesis or degradation. Among these, 3'-N-Demethyl-3'-N-formylazithromycin , also known as Azithromycin Related Compound F, stands out as a critical process-related impurity and degradant. This comprehensive guide provides a detailed framework for the use of this compound as a reference standard in research and quality control environments.

The Critical Role of Reference Standards in Pharmaceutical Quality

Reference standards are the bedrock of pharmaceutical quality control, serving as highly purified and well-characterized benchmarks against which production batches of drugs are measured.[1][] They are indispensable for the identification, quantification, and control of impurities, ensuring that medications consistently meet the stringent requirements for safety and efficacy set by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[][3] The use of a qualified reference standard for impurities like this compound is not merely a procedural step but a fundamental requirement for robust analytical method validation, stability studies, and batch release testing.[3]

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application in analytical methodologies.

PropertyValueSource
Chemical Name This compound[4]
Synonyms Azithromycin Related Compound F (USP), Azithromycin Impurity F (EP)[5][6]
CAS Number 612069-28-0[4]
Molecular Formula C₃₈H₇₀N₂O₁₃[4]
Molecular Weight 762.97 g/mol [4]
Appearance Solid-
Storage 2-8°C-

Analytical Application: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most prevalent and robust method for the separation and quantification of azithromycin and its related substances.[7][8] The following protocol is a detailed, step-by-step guide for the use of this compound as a reference standard in the analysis of azithromycin drug substances and products.

Preparation of Standard Solutions

Rationale: Accurate preparation of the reference standard solution is critical for the precise quantification of the impurity in test samples. The choice of diluent is crucial to ensure the stability and solubility of the analyte.

Protocol:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Add a suitable diluent (e.g., a mixture of acetonitrile and water) to dissolve the standard completely. Sonication may be used to aid dissolution.

    • Make up the volume to the mark with the diluent and mix thoroughly.

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly.

HPLC Method Protocol

Rationale: The following HPLC parameters are based on established methods for the analysis of azithromycin impurities, optimized for the resolution of this compound from azithromycin and other related compounds.[7][9] A C18 column is chosen for its versatility in reversed-phase chromatography, while the gradient elution allows for the separation of compounds with a range of polarities. The detection wavelength of 210 nm is selected for optimal sensitivity for azithromycin and its impurities.[7]

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Anhydrous dibasic sodium phosphate buffer (pH adjusted to 8.9)
Mobile Phase B Acetonitrile and Methanol mixture
Gradient Optimized for separation (refer to specific validated method)
Flow Rate 0.9 mL/min
Column Temperature 55 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

Chromatographic Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solution of this compound to determine its retention time and peak area.

  • Inject the test sample solution, prepared at a known concentration.

  • Run the chromatogram according to the specified gradient program.

Data Analysis and Quantification

The quantification of this compound in the test sample is typically performed using the external standard method. The concentration of the impurity is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.

Formula for Calculation:

Method Validation Parameters

A validated analytical method ensures that the results are reliable and accurate. Key validation parameters for the quantification of this compound are summarized below. These values are indicative and should be established for each specific method and laboratory.

ParameterTypical ValueReference
Linearity (R²) > 0.999[7]
Limit of Detection (LOD) ~0.05 µg/mL[10][11]
Limit of Quantification (LOQ) ~0.15 µg/mL[10][11]
Accuracy (% Recovery) 98-102%[7][12]
Precision (% RSD) < 2%[7][12]

Visualizing the Analytical Workflow and Metabolic Context

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the analytical workflow and the metabolic context of azithromycin.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Azithromycin Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh this compound RS Dissolve_Standard Prepare Stock & Working Standards Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Impurity Content Integrate->Calculate Report Report Results Calculate->Report

Caption: Analytical workflow for the quantification of this compound.

Azithromycin_Metabolism Azithromycin Azithromycin N_Demethylation N-Demethylation (Hepatic Metabolism) Azithromycin->N_Demethylation Other_Metabolites Other Metabolites (Inactive) Azithromycin->Other_Metabolites N_Demethylazithromycin N-Demethylazithromycin (Metabolite) N_Demethylation->N_Demethylazithromycin Formylation Formylation N_Demethylazithromycin->Formylation Target_Impurity This compound (Impurity F) Formylation->Target_Impurity

Caption: Simplified metabolic pathway illustrating the formation of this compound.

Conclusion

The use of a well-characterized reference standard for this compound is non-negotiable for ensuring the quality and safety of azithromycin. By implementing robust and validated analytical methods, such as the HPLC protocol detailed in this guide, researchers and quality control professionals can confidently and accurately monitor and control this critical impurity. This commitment to analytical excellence is fundamental to upholding the highest standards in pharmaceutical manufacturing and protecting public health.

References

  • Vertex AI Search. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!
  • SynThink Research Chemicals. Reference Standards, Working Standards, and Internal Reference Standards.
  • SynThink Research Chemicals. Azithromycin EP Impurity and USP Related Compound.
  • European Pharmacopoeia. AZITHROMYCIN Azithromycinum.
  • Silva, J. M. M., et al. (2023). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society.
  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis.
  • Journal of Chemical and Pharmaceutical Research. Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form.
  • European Pharmacopoeia. AZITHROMYCIN Azithromycinum.
  • USP-NF. (2019, January 25). Azithromycin Tablets.
  • Silva, J. M. M., et al. (2025, December 18). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society.
  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis.
  • Al-Hadiya, B. M., Khady, A. A., & Mostafa, G. A. E. (2016). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PubMed Central.
  • Al-Hadiya, B. M., Khady, A. A., & Mostafa, G. A. E. (2016). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PubMed Central.
  • Journal of Chemical and Pharmaceutical Research. Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form.
  • Sigma-Aldrich. N-Demethyl-3′-N-formylazithromycin Pharmaceutical Secondary Standard.
  • LGC Standards. N-Demethyl-3'-N-formylazithromycin.
  • LGC Standards. This compound.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Azithromycin Related Compound F in bulk drug substances. Azithromycin, a widely used macrolide antibiotic, can contain various process-related impurities and degradation products that must be monitored to ensure the safety and efficacy of the final pharmaceutical product.[1][2] Azithromycin Related Compound F, identified as 3'-N-demethyl-3'-N-formylazithromycin, is a significant related substance listed in major pharmacopeias.[3][4][5] The method described herein utilizes a C18 stationary phase with a gradient elution and UV detection at a low wavelength, providing the necessary selectivity and sensitivity for accurate quantification in compliance with regulatory standards.

Introduction: The Criticality of Impurity Profiling

Azithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of bacteria.[6] During its multi-step synthesis and subsequent storage, several related compounds can be formed. These impurities, even at trace levels, can potentially impact the drug's therapeutic activity and toxicity.[1][2] Therefore, regulatory agencies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines (Q3A/B), mandate stringent control over these substances.[7][8]

Azithromycin Related Compound F is a known process-related impurity. Its chemical structure is 3′-N-demethyl-3′-N-formylazithromycin.[3][9] Accurate quantification of this impurity is a critical component of quality control for both the Active Pharmaceutical Ingredient (API) and the finished drug product. This protocol provides a self-validating system, incorporating system suitability tests to ensure the chromatographic system is fit for purpose before analysis.

Principle of the Method

The method is based on reverse-phase chromatography, a technique ideal for separating compounds with varying polarity. The stationary phase is a non-polar C18 silica-based column. The mobile phase consists of an aqueous phosphate buffer and a mixture of organic solvents (acetonitrile and methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the effective separation of Azithromycin, Related Compound F, and other potential impurities.

Due to the basic nature of the macrolide structure, a high pH mobile phase is utilized. This suppresses the ionization of the amine groups on the analytes, preventing undesirable interactions with residual silanols on the column surface and thus ensuring sharp, symmetrical peaks. Detection is performed at 210 nm, a wavelength suitable for compounds like Azithromycin that lack a strong chromophore.[1][2][10][11] Quantification is achieved by external standardization, comparing the peak area response of Related Compound F in the sample to that of a certified reference standard.

Materials and Instrumentation

Item Description
Instrumentation HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV/Vis or PDA detector.
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Reference Standards Azithromycin Related Compound F USP Reference Standard (CAS: 612069-28-0), Azithromycin USP Reference Standard.
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Anhydrous Dibasic Sodium Phosphate, Phosphoric Acid, Ammonium Hydroxide, Water (HPLC Grade or Milli-Q).
Glassware/Apparatus Volumetric flasks, pipettes, autosampler vials, 0.45 µm nylon or PVDF syringe filters.

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Accurately weigh and dissolve 1.8 g of anhydrous dibasic sodium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 8.9 with 10% phosphoric acid or 1 N sodium hydroxide. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Phase): Prepare a mixture of Acetonitrile and Methanol in a 3:1 ratio (v/v).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 1:1 ratio (v/v).

  • Standard Stock Solution (Related Compound F): Accurately weigh about 10 mg of Azithromycin Related Compound F USP Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent to obtain a final concentration of approximately 10.0 µg/mL.

  • Sample Solution: Accurately weigh about 100 mg of the Azithromycin API into a 10 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a nominal concentration of 10 mg/mL. Filter an aliquot through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 55 °C[1][2]
Detection Wavelength 210 nm[1][2][10]
Injection Volume 20 µL
Gradient Program Time (min)
0
35
40
42
50
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (10.0 µg/mL) in six replicates.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0 for the Azithromycin Related Compound F peak.
Theoretical Plates (N) Not less than 2000 for the Azithromycin Related Compound F peak.
Relative Standard Deviation (RSD) Not more than 5.0% for the peak areas of six replicate injections.

Causality Note: The SST ensures the reliability of the analytical results. The tailing factor and plate count are measures of column performance and peak quality, while the RSD of replicate injections confirms the precision of the instrument and the stability of the prepared standard.[12]

Analytical Procedure & Calculation

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Identify the peak for Azithromycin Related Compound F in the sample chromatogram by comparing its retention time with that from the Working Standard Solution chromatogram.

  • Calculate the percentage of Azithromycin Related Compound F in the API sample using the following formula:

    % Related Compound F = (Areaspl / Areastd) x (Concstd / Concspl) x 100

    Where:

    • Areaspl = Peak area of Related Compound F in the Sample Solution

    • Areastd = Average peak area of Related Compound F in the Working Standard Solution

    • Concstd = Concentration of Related Compound F in the Working Standard Solution (µg/mL)

    • Concspl = Concentration of the Azithromycin sample in the Sample Solution (µg/mL)

Method Validation Summary

This analytical method should be fully validated according to ICH Q2(R1) guidelines. The following table summarizes typical acceptance criteria for key validation parameters, establishing the method's trustworthiness.

Parameter Typical Results / Acceptance Criteria
Specificity No interference from blank or other related impurities at the retention time of Related Compound F. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the specification limit.[6]
Accuracy (Recovery) Mean recovery between 90.0% and 110.0% at three concentration levels.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 5.0% Intermediate Precision (Inter-day): RSD ≤ 10.0%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10. Typically around 0.4 - 1.5 µg/mL.[13]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3. Typically around 0.1 - 0.5 µg/mL.[13]
Robustness Method remains unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Calculation prep_mp Prepare Mobile Phases A & B prep_dil Prepare Diluent prep_mp->prep_dil prep_std Prepare Standard Solution (10 µg/mL) sst System Suitability Test (6x Standard Injections) prep_std->sst prep_spl Prepare Sample Solution (10 mg/mL) analysis Inject Standard & Samples prep_spl->analysis blank Inject Blank sst->blank If SST Passes blank->analysis integrate Integrate Peak Areas analysis->integrate calculate Calculate % Impurity integrate->calculate report Final Report calculate->report

Caption: Workflow for the quantitative analysis of Azithromycin Related Compound F.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, and precise for the quantitative analysis of Azithromycin Related Compound F. By incorporating system suitability checks and adhering to established validation principles, this protocol provides a reliable framework for quality control laboratories. It ensures that Azithromycin API meets the stringent purity requirements set forth by global regulatory bodies, ultimately safeguarding patient health.

References

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. Journal of AOAC International, 95(3), 735–743. Available at: [Link]

  • Agilent Technologies. (2014). Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. Application Note. Available at: [Link]

  • Silva, G. R., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Jadhav, A. S., et al. (2015). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 7(1), 169-174. Available at: [Link]

  • Silva, G. R., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. ResearchGate. Available at: [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate. Available at: [Link]

  • Al-Rimawi, F. (2009). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science, 47(9), 813–817. Available at: [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Journal of AOAC INTERNATIONAL, 95(3), 735-743. Available at: [Link]

  • Al-Rimawi, F. (2009). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. Available at: [Link]

  • Al-Kassas, R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Latin American Journal of Pharmacy, 36(9), 1839-1848. Available at: [Link]

  • Sultana, N., Arayne, M.S., Hussain, F., & Fatima, A. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan Journal of Pharmaceutical Sciences, 19(2), 98-103. Available at: [Link]

  • Al-Rimawi, F. (2009). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science, 47(9), 813-817. Available at: [Link]

  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-219. Available at: [Link]

  • Waters Corporation. (2022). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Application Note. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Azithromycin F. PubChem Compound Database. Retrieved from: [Link]

  • SynZeal. (n.d.). Azithromycin EP Impurity F. Product Page. Retrieved from: [Link]

  • Pharmaguideline. (2023). Resolving API Impurity Issues in Drug Development. Retrieved from: [Link]

  • U.S. Pharmacopeia. (2019). Azithromycin Monograph. Regulations.gov. Available at: [Link]

  • Kumar, P., et al. (2012). Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research, 4(12), 5130-5139. Available at: [Link]

  • Hexonsynth. (n.d.). Azithromycin Related Compound F. Product Page. Retrieved from: [Link]

  • U.S. Pharmacopeia. (2019). Azithromycin Tablets Monograph. USP-NF. Available at: [Link]

  • Pharmaffiliates. (n.d.). Azithromycin-Impurities. Product Page. Retrieved from: [Link]

  • World Health Organization. (n.d.). The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Annex 1. Available at: [Link]

  • Pharmaffiliates. (2023). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from: [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM), Germany. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Version 1.0. Available at: [Link]

  • Alfa Chemistry. (2023). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 3'-N-Demethyl-3'-N-formylazithromycin

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the isolation of 3'-N-Demethyl-3'-N-formylazithromycin, a known impurity of the macrolide antibiotic Azithromycin. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying scientific principles that govern the separation. By leveraging established analytical methodologies and adapting them for preparative scale, this guide offers a robust framework for obtaining high-purity this compound for use as a reference standard or for further pharmacological investigation.

Introduction: The Significance of Impurity Isolation

Azithromycin is a widely prescribed azalide antibiotic, a subclass of macrolides, renowned for its broad-spectrum activity and favorable pharmacokinetic profile.[1] During its synthesis and storage, a number of related substances or impurities can form.[1][2] One such critical impurity is this compound, also identified as Azithromycin Impurity F in the European Pharmacopoeia.[3][4] The presence and quantity of impurities in an active pharmaceutical ingredient (API) are strictly regulated, as they can impact the drug's efficacy and safety profile.[2]

Therefore, the isolation and characterization of these impurities are paramount for several reasons:

  • Reference Standard Development: High-purity impurity standards are essential for the validation of analytical methods used in routine quality control of the API and finished pharmaceutical products.[5][6]

  • Pharmacological and Toxicological Assessment: Isolated impurities can be studied to understand their intrinsic biological activity and potential toxicity, contributing to a comprehensive safety profile of the drug.

  • Forced Degradation Studies: Understanding the degradation pathways of a drug under various stress conditions (e.g., acid, base, oxidation, heat) is a regulatory requirement.[7][8][9] Isolating and identifying the resulting degradation products, such as this compound, is a key component of these studies.[7][8][9]

This guide provides a detailed protocol for the isolation of this compound from a complex mixture, such as a crude synthetic reaction output or a forced degradation sample, using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Physicochemical Properties and Rationale for Method Selection

The successful isolation of this compound hinges on exploiting the subtle differences in physicochemical properties between it and the parent azithromycin molecule, as well as other related impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Azithromycin
AzithromycinC38H72N2O12748.98Parent compound
This compoundC38H70N2O13762.97Replacement of a methyl group on the 3'-N with a formyl group.[3]

The presence of the formyl group in place of a methyl group on the desosamine sugar moiety of azithromycin introduces a slight increase in polarity. This difference, although minor, is sufficient to allow for chromatographic separation. Reversed-phase HPLC is the method of choice due to its high resolving power for separating closely related, non-volatile organic molecules.[10][11][12]

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound can be visualized as a multi-step process, beginning with sample preparation and culminating in the characterization of the purified compound.

isolation_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Isolation Processing cluster_analysis Purity Assessment start Crude Sample (Synthesis or Degradation) dissolve Dissolution in Mobile Phase start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection onto RP-HPLC Column filter->inject separate Gradient Elution inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect pool Pooling of Pure Fractions collect->pool evap Solvent Evaporation pool->evap dry Lyophilization or Vacuum Drying evap->dry analyze Analytical HPLC dry->analyze characterize MS and NMR analyze->characterize end High-Purity Isolate characterize->end

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Azithromycin and Its Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Azithromycin and its process-related impurities and degradation products. Azithromycin, a macrolide antibiotic, presents unique analytical challenges due to its lack of a strong UV chromophore and the basic nature of its multiple nitrogen atoms. This guide provides a comprehensive protocol grounded in official pharmacopeial methods, explaining the critical technical rationale behind column selection, mobile phase optimization, and detection parameters. The described method is suitable for quality control (QC) laboratories, drug development professionals, and researchers requiring reliable purity profiling of Azithromycin.

Introduction: The Analytical Challenge

Azithromycin is a widely prescribed semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections.[1][2] It is derived from erythromycin and features a 15-membered azalide ring with a methyl-substituted nitrogen atom incorporated into the lactone structure.[3][4] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement to ensure safety and efficacy. Impurities can originate from the manufacturing process or arise from degradation during storage, and in the case of Azithromycin, they can potentially reduce antibacterial activity or increase toxicity.[5][6]

The primary analytical challenges in developing a chromatographic method for Azithromycin include:

  • Weak UV Chromophore: Azithromycin lacks a significant UV-absorbing functional group, necessitating detection at low wavelengths (e.g., 210-215 nm) where many mobile phase components can interfere.[5][7]

  • Basic Nature: The presence of two basic nitrogen atoms (pKa ≈ 8.74) causes poor peak shape (tailing) on conventional silica-based columns due to strong interactions with residual acidic silanols.[8]

  • Structural Similarity of Impurities: Many related substances are structurally very similar to the parent molecule, requiring a highly selective (high-resolution) chromatographic system for adequate separation.[9]

This document details an optimized reversed-phase HPLC (RP-HPLC) method that addresses these challenges, drawing from principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[10][11]

Method Development Strategy: Causality and Rationale

A successful separation requires careful optimization of several key chromatographic parameters. The choices outlined below are based on the fundamental physicochemical properties of Azithromycin and its impurities.

Column Selection

The stationary phase is the cornerstone of the separation. For basic compounds like Azithromycin, a modern, high-purity, end-capped C18 or C8 column is essential. End-capping neutralizes most of the free silanol groups on the silica surface, minimizing secondary ionic interactions that lead to peak tailing. The European Pharmacopoeia suggests columns with polar-embedded groups or specialized polymer-based packings that offer enhanced stability and different selectivity at high pH.[12] For this method, a robust, high-pH stable C8 column is selected to provide excellent durability and reproducibility.

Mobile Phase Optimization

pH Control: The mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds. To ensure reproducible retention and symmetric peaks for the basic Azithromycin molecule, the mobile phase must be buffered at a pH far from its pKa (8.74).[8] Operating at a high pH (e.g., pH 8.9-11.0) deprotonates the analyte, reducing its charge and minimizing silanol interactions, leading to improved peak shape and retention.[10][11] A phosphate buffer is an excellent choice for this pH range.

Organic Modifier: A combination of acetonitrile and methanol is often used.[5] Acetonitrile typically provides lower backpressure and better UV transparency at low wavelengths, while methanol can offer alternative selectivity for certain critical impurity pairs. A gradient elution, starting with a lower organic phase concentration and gradually increasing it, is necessary to elute both the more polar early-eluting impurities and the highly retained parent drug within a reasonable timeframe.[6]

Detection

Due to the absence of a strong chromophore, UV detection is performed at a low wavelength, typically 210 nm, where the molecule exhibits sufficient absorbance.[5][6] It is crucial to use high-purity solvents (HPLC or LC-MS grade) to minimize baseline noise and drift at this wavelength.

Temperature Control

Elevated column temperatures (e.g., 55-70 °C) are frequently employed.[5][12] This reduces mobile phase viscosity, lowering system backpressure and allowing for higher flow rates. More importantly, it can improve peak efficiency and alter selectivity, which may be necessary to resolve closely eluting impurity pairs.

Detailed HPLC Protocol

This protocol is designed to be a starting point for analysis and should be validated for its intended use according to ICH Q2(R1) guidelines.

Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column Reversed-Phase C8 or C18, pH-stable (e.g., Agilent Poroshell HPH-C8), 4.6 x 150 mm, 3.5 µmProvides good retention, high efficiency, and is stable under the required high pH conditions.
Mobile Phase A 25 mM Dibasic Potassium Phosphate, adjusted to pH 8.9 with phosphoric acidBuffers the system at a high pH to ensure excellent peak shape for the basic analytes.
Mobile Phase B Acetonitrile:Methanol (75:25, v/v)Provides the necessary elution strength and selectivity for separating all related substances.[11]
Gradient Elution See Table 2 belowAllows for the separation of a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 55 °CImproves peak shape, reduces backpressure, and can enhance resolution between critical pairs.[5][6]
Detection UV at 210 nmMaximizes sensitivity for Azithromycin and its impurities, which lack strong chromophores.[13]
Injection Volume 20 µLStandard volume for analytical HPLC; can be adjusted based on sample concentration and detector response.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05545
25.04060
45.02575
46.05545
55.05545
Reagent and Sample Preparation

Trustworthiness through Preparation: Accurate and consistent preparation is paramount for reproducible results.

  • Mobile Phase A Preparation: Dissolve the required amount of dibasic potassium phosphate in HPLC-grade water to make a 25 mM solution. Adjust the pH to 8.9 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution (0.08 mg/mL): Accurately weigh about 8 mg of Azithromycin Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Test Solution (4.0 mg/mL): Accurately weigh about 200 mg of the Azithromycin API or an equivalent amount of crushed tablets and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must be verified. A system suitability solution, often containing known impurities, should be injected. The European Pharmacopoeia specifies criteria for resolution between critical pairs (e.g., minimum resolution of 7.0 between impurity A and Azithromycin).[12] Tailing factor for the Azithromycin peak should be ≤ 1.5, and the relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the entire analytical process, from initial planning to final data reporting.

Azithromycin_Analysis_Workflow cluster_Prep Phase 1: Preparation & Setup cluster_Analysis Phase 2: Chromatographic Analysis cluster_Data Phase 3: Data Processing & Reporting Method_Selection Select HPLC Method (Based on Ph. Eur./USP) Reagent_Prep Prepare Mobile Phases & Diluent Method_Selection->Reagent_Prep Sample_Prep Prepare Standard & Test Solutions Reagent_Prep->Sample_Prep System_Equilibration Equilibrate HPLC System with Mobile Phase Sample_Prep->System_Equilibration System_Suitability Perform System Suitability Test (SST) System_Equilibration->System_Suitability SST_Check SST Criteria Met? System_Suitability->SST_Check SST_Check->System_Equilibration No, Troubleshoot Sample_Injection Inject Blank, Standard, and Test Samples SST_Check->Sample_Injection Yes Integration Integrate Chromatograms Sample_Injection->Integration Calculation Calculate Impurity Content (Using Response Factors if applicable) Integration->Calculation Reporting Generate Final Report (Compare against Specifications) Calculation->Reporting

Caption: Workflow for Azithromycin impurity analysis.

Typical Results and Impurity Profile

Under the described conditions, a well-resolved chromatogram will be obtained. The major known impurities of Azithromycin, as listed in the European Pharmacopoeia, will be separated from the main peak and from each other.[11][12]

Table 3: Known Impurities and Typical Relative Retention Times (RRT)

Impurity NameEuropean Pharmacopoeia CodeTypical RRT
Azaerythromycin AImpurity A~0.42
Decladinosyl AzithromycinImpurity C~0.65
N-DemethylazithromycinImpurity K~0.90
Azithromycin - 1.00
Azithromycin Related Compound FImpurity F~1.60
3''-DeoxyazithromycinImpurity B~1.70
Azithromycin Related Compound GImpurity G~2.80
Note: RRTs are approximate and may vary slightly depending on the specific column and system.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chromatographic separation of Azithromycin and its related substances. By explaining the rationale behind critical method parameters such as column chemistry, mobile phase pH, and temperature, this guide empowers researchers and QC analysts to implement a robust, reliable, and stability-indicating HPLC method. The provided workflow and tables serve as practical tools for routine analysis and method validation in a regulated pharmaceutical environment.

References

  • PubChem. (n.d.). Azithromycin. National Center for Biotechnology Information. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. Retrieved from [Link]

  • Hassan, Y. A., & Lotfy, H. M. (2008). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science, 46(6), 535–540. Retrieved from [Link]

  • Silva, G. R., et al. (2023). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 34, 1-14. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. Retrieved from [Link]

  • Silva, G. R., et al. (2023). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of azithromycin A and related substances. Retrieved from [Link]

  • RCSB PDB. (n.d.). Azithromycin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azithromycin Related Compound H. Retrieved from [Link]

  • Pharmacy Freak. (2023, October 14). Azithromycin Chemical Structure. Retrieved from [Link]

  • Abuga, K. O., et al. (2016). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Molecules, 21(7), 887. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2005). Azithromycin. Ph. Eur. 5.0. Retrieved from [Link] (General link, specific monograph may require subscription)

  • European Directorate for the Quality of Medicines & HealthCare. (2011). Azithromycin. Ph. Eur. 7.0. Retrieved from [Link] (General link, specific monograph may require subscription)

  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217. Retrieved from [Link]

  • Chan, H. K., et al. (2018). Physico-Chemical Properties, Aerosolization and Dissolution of Co-Spray Dried Azithromycin Particles with L-Leucine for Inhalation. AAPS PharmSciTech, 19(6), 2568-2579. Retrieved from [Link]

  • JAMP Pharma Corporation. (2022). Azithromycin Product Monograph. Retrieved from [Link]

  • European Medicines Agency. (2025). Azithromycin-containing medicinal products for systemic use. Retrieved from [Link]

  • PubChem. (n.d.). Azithromycin dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • DailyMed. (n.d.). AZITHROMYCIN Tablets USP 250 mg and 500 mg. U.S. National Library of Medicine. Retrieved from [Link]

  • El-Gindy, A., et al. (2002). Quantitative Thin-Layer Chromatographic Method of Analysis of Azithromycin in Pure and Capsule Forms. Journal of AOAC International, 85(5), 1021-1026. Retrieved from [Link]

  • Kumar, P., et al. (2016). Physicochemical Characterization and Dissolution Study of Solid Dispersion Tablet of Azithromycin. Asian Journal of Pharmaceutics, 10(4), S476-S482. Retrieved from [Link]

Sources

Title: A Stability-Indicating HPLC-MS/MS Method for the Identification and Quantification of Azithromycin Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desks of Senior Application Scientists

Abstract

This application note presents a comprehensive guide for the development and validation of a robust, stability-indicating analytical method for azithromycin and its degradation products. Azithromycin, a macrolide antibiotic, is susceptible to degradation under various stress conditions, necessitating a reliable method to ensure its quality, safety, and efficacy. We detail a reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method. The narrative explains the causality behind experimental choices, from forced degradation study design to chromatographic optimization and method validation according to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and stability testing of azithromycin.

Introduction: The Rationale for a Stability-Indicating Method

Azithromycin is a widely prescribed azalide antibiotic, a subclass of macrolides, valued for its broad spectrum of activity and favorable pharmacokinetic profile.[1] Structurally, it features a 15-membered macrocyclic lactone ring with two attached sugars, desosamine and cladinose. This complexity, while essential for its biological activity, also presents multiple sites for chemical degradation. The stability of a drug substance is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Regulatory bodies, such as those following ICH guidelines, mandate the use of validated stability-indicating analytical methods (SIAMs) to monitor drug purity throughout its shelf life.[2][3] A SIAM is defined by its ability to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. The development of such a method begins with "forced degradation" or stress testing, where the drug is exposed to harsh conditions to intentionally generate degradation products.[2][4]

This guide provides a systematic approach to developing an HPLC-MS/MS method capable of separating and quantifying azithromycin from its key degradants generated under hydrolytic, oxidative, and photolytic stress conditions.

Understanding Azithromycin Degradation Pathways

The design of a robust SIAM is predicated on a thorough understanding of the drug's degradation pathways. Azithromycin's structure is susceptible to several degradation mechanisms:

  • Acidic Hydrolysis : The primary degradation pathway in acidic conditions is the acid-catalyzed hydrolysis of the glycosidic bond connecting the cladinose sugar to the aglycone ring.[5] This is a known instability for macrolide antibiotics, and azithromycin's azalide structure was specifically designed to be more acid-stable than its precursor, erythromycin.[5] However, under sufficiently strong acidic stress, this cleavage occurs, leading to the formation of decladinosylazithromycin.

  • Alkaline Hydrolysis : Under basic conditions, the lactone ring can be susceptible to saponification (hydrolysis of the ester bond), leading to ring-opening.[6][7]

  • Oxidative Degradation : The exocyclic tertiary amine group on the desosamine sugar and the nitrogen atom incorporated into the lactone ring are potential sites for oxidation.[8][9][10] This can result in the formation of N-oxides.[8]

  • Photodegradation : Exposure to light, particularly UV radiation, can induce complex degradation pathways, often involving cleavage of the amino sugars from the lactone ring and further degradation of the ring itself.[11]

G AZ Azithromycin Acid Acid Hydrolysis (e.g., HCl, H₂SO₄) AZ->Acid Cleavage of cladinose sugar Base Alkaline Hydrolysis (e.g., NaOH) AZ->Base Saponification Oxidation Oxidation (e.g., H₂O₂) AZ->Oxidation Oxidation of nitrogen atoms Photo Photolysis (UV/Vis Light) AZ->Photo Multiple pathways DP1 Decladinosylazithromycin Acid->DP1 DP2 Lactone Ring Opened Products Base->DP2 DP3 Azithromycin N-Oxide Oxidation->DP3 DP4 Photolytic Products (e.g., loss of both sugars) Photo->DP4

Caption: Key degradation pathways for Azithromycin under stress conditions.

Experimental Workflow: A Systematic Approach

The development of a stability-indicating method follows a logical progression from understanding the analyte to validating the final procedure. This workflow ensures that all aspects of the method are robust, reliable, and fit for purpose.

G cluster_0 Phase 1: Degradation & Discovery cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) TLC_Screen Preliminary Screening (TLC) To assess extent of degradation Forced_Deg->TLC_Screen HPLC_MS_ID HPLC-MS/MS Analysis To identify m/z of major degradants TLC_Screen->HPLC_MS_ID Col_Select Column Selection (e.g., C18, C8) HPLC_MS_ID->Col_Select MP_Opt Mobile Phase Optimization (Organic modifier, pH, buffer) Col_Select->MP_Opt MS_Tune MS Parameter Tuning (Ionization, MRM transitions) MP_Opt->MS_Tune Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, etc.) MS_Tune->Validation SOP Finalize SOP & Application Note Validation->SOP

Caption: Overall workflow for development and validation of the SIAM.

Protocol 1: Forced Degradation of Azithromycin

Objective: To generate degradation products of azithromycin under various stress conditions as specified by ICH guideline Q1A(R2).[2][12]

Materials:

  • Azithromycin reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve azithromycin reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

    • Rationale: Mild heat accelerates the hydrolytic cleavage of the cladinose moiety, a primary acid degradation pathway.[5]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 4 hours.

    • Cool and neutralize with an equivalent of HCl.

    • Dilute with mobile phase to ~100 µg/mL.

    • Rationale: Basic conditions promote the hydrolysis of the lactone ring.[8]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to ~100 µg/mL.

    • Rationale: H₂O₂ is a common oxidizing agent used to generate potential oxidative impurities, such as N-oxides.[13][14]

  • Thermal Degradation:

    • Place solid azithromycin powder in a hot air oven maintained at 80°C for 48 hours.

    • After exposure, dissolve the powder in methanol and dilute with mobile phase to ~100 µg/mL.

    • Rationale: High temperature can reveal thermally labile aspects of the molecule.

  • Photolytic Degradation:

    • Expose the 1 mg/mL stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Dilute the exposed sample with mobile phase to ~100 µg/mL.

    • Rationale: This procedure simulates the effect of light exposure during manufacturing and storage.[4]

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to ~100 µg/mL without subjecting it to any stress.

Protocol 2: Stability-Indicating HPLC-MS/MS Method

Objective: To separate, identify, and quantify azithromycin from its process-related impurities and degradation products.

Instrumentation and Reagents:

  • HPLC or UHPLC system with a quaternary pump, autosampler, and column oven.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Clarithromycin or Roxithromycin can be used as an internal standard (IS).[15][16]

Method Parameters:

ParameterConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmC18 provides excellent hydrophobic retention for the large, relatively nonpolar azithromycin molecule and its degradation products. A sub-2 µm particle size allows for higher efficiency and resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid provides protons for efficient positive ion ESI and maintains an acidic pH (~2.7), which ensures that the amine groups on azithromycin are protonated, leading to good peak shape. Acetonitrile is a strong organic solvent providing good elution strength.[15][17]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal efficiency without generating excessive backpressure.
Column Temperature 50°CElevated temperature reduces mobile phase viscosity, improving peak efficiency and reducing run time. It can also enhance the resolution between closely eluting peaks.[8][18]
Gradient Elution 0-1 min: 10% B1-8 min: 10% to 90% B8-9 min: 90% B9-9.1 min: 90% to 10% B9.1-12 min: 10% B (Re-equilibration)A gradient is necessary to elute both the more polar degradation products and the highly retained azithromycin within a reasonable timeframe while maintaining good resolution.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion and overloading, especially with a high-efficiency column.
Ionization Mode ESI, PositiveAzithromycin and its degradants contain multiple basic nitrogen atoms that are easily protonated, making positive ion mode highly sensitive.[13][14]
MS Detection Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.

MRM Transitions (Hypothetical Examples):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Azithromycin749.5591.5Quantifier
Azithromycin749.5158.1Qualifier
Decladinosylazithromycin591.5433.4Identification
Azithromycin N-Oxide765.5607.5Identification
Clarithromycin (IS)748.5590.5Quantifier

Method Validation: Ensuring Fitness for Purpose

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[19][20][21]

G Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Spec Specificity Demonstrate separation of AZ from all degradants and excipients. Peak purity analysis using MS spectra. Validation:f0->Spec Lin Lin Validation:f1->Lin Acc Accuracy (% Recovery) Spike known amounts of AZ into placebo matrix at 3 levels (e.g., 80%, 100%, 120%). Calculate % recovery. Validation:f2->Acc Prec Precision (%RSD) Repeatability: 6 replicates at 100% concentration. Intermediate Precision: Different day, analyst, or instrument. Validation:f3->Prec LOD_LOQ LOD & LOQ Based on Signal-to-Noise ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10) or standard deviation of the response and the slope. Validation:f4->LOD_LOQ Rob Robustness Deliberately vary method parameters (e.g., pH ±0.2, Temp ±5°C, Flow ±10%). Assess impact on results. Validation:f5->Rob

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Acceptance Criteria:

ParameterAcceptance Criteria
Specificity Azithromycin peak is resolved from all degradation product peaks (Resolution > 2). No interference from placebo at the retention time of the analyte.
Linearity Correlation coefficient (R²) ≥ 0.999.
Range Typically 80% to 120% of the test concentration for assay.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision Repeatability (RSD) ≤ 2.0%.Intermediate Precision (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) RSD at this concentration should be ≤ 10%.
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC-MS/MS method for azithromycin. By systematically performing forced degradation studies, optimizing chromatographic and mass spectrometric parameters, and rigorously validating the final method against ICH guidelines, laboratories can ensure the generation of accurate and reliable data for quality control and stability assessment. The described method is specific, sensitive, and robust, making it suitable for routine analysis of azithromycin in the presence of its degradation products.

References

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Journal of AOAC INTERNATIONAL, 95(5), 1418-1424. [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 117-123. [Link]

  • Jain, D., et al. (2011). Development and Validation of Stability indicating RP-HPLC Method for the estimation of Azithromycin Suspension. International Journal of ChemTech Research, 3(2), 785-791. [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed. [Link]

  • El-Gindy, A., et al. (2007). Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds. Journal of AOAC INTERNATIONAL, 90(3), 714-723. [Link]

  • Razov, M., et al. (2019). Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity. Molecules, 24(6), 1056. [Link]

  • El-Gindy, A., et al. (2007). Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds. Journal of AOAC INTERNATIONAL. [Link]

  • Jain, D., et al. (2011). Development and Validation of Stability indicating RP-HPLC Method for the estimation of Azithromycin Suspension. Semantic Scholar. [Link]

  • Cohen, R., et al. (2004). Degradation products of azithromycin, and methods for their identification.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan Journal of Pharmaceutical Sciences, 19(2), 98-103. [Link]

  • Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25 Suppl A, 39-47. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. [Link]

  • Cohen, R., et al. (2004). Degradation products of azithromycin, and methods for their indentification.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Zhong, S., et al. (2012). Validated HPLC-MS-MS method for determination of azithromycin in human plasma. ResearchGate. [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate. [Link]

  • Sharma, A., & Sharma, R. (2024). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Velev, I. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Valgenesis. [Link]

  • Gong, S., et al. (2020). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 185, 113228. [Link]

  • Anonym. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Patel, Y., et al. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

Sources

Application Note & Protocols: The Role and Analysis of 3'-N-Demethyl-3'-N-formylazithromycin in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the study of 3'-N-Demethyl-3'-N-formylazithromycin, a key derivative of the widely prescribed macrolide antibiotic, azithromycin. While recognized in pharmacopeial standards as a process-related impurity and degradation product, its potential formation through in vivo metabolic pathways warrants rigorous investigation during drug development. We will explore the metabolic fate of azithromycin, the enzymatic pathways leading to this N-demethylated and N-formylated derivative, and present validated, step-by-step protocols for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: Azithromycin and the Imperative of Metabolite Characterization

Azithromycin is a second-generation macrolide antibiotic, belonging to the azalide subclass, with a broad spectrum of activity against various bacterial pathogens.[1] Its clinical success is partly due to its favorable pharmacokinetic profile, which includes rapid absorption, extensive tissue distribution, and a remarkably long terminal elimination half-life of up to 68 hours.[2][3] This allows for shorter treatment courses compared to other antibiotics.

Azithromycin is primarily metabolized in the liver, with biliary excretion being a major route of elimination for the unchanged parent drug.[3][4] The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, is involved in its biotransformation.[2][5] Unlike other macrolides such as erythromycin and clarithromycin, azithromycin is considered a weak inhibitor of CYP3A4, leading to a lower potential for drug-drug interactions.[2][6]

The characterization of metabolites is a cornerstone of modern drug development, essential for understanding a drug's disposition, identifying potential pharmacologically active or toxic species, and evaluating drug-drug interaction potential. This compound (also known as Azithromycin Impurity M/F in EP/USP) is a derivative of interest.[7] While it is well-characterized as an impurity arising during synthesis or as a degradation product during storage, its structure suggests a plausible formation pathway via in vivo metabolism.[7] Therefore, its study is critical for both quality control and a complete metabolic profile.

This document provides the scientific rationale and actionable protocols for investigating this specific metabolite.

The Metabolic Fate of Azithromycin

The biotransformation of azithromycin, though not extensive, involves several key enzymatic reactions. Demethylation is a primary metabolic pathway for many macrolides, and azithromycin is no exception.[8][9]

2.1. Proposed Metabolic Pathway

The formation of this compound is hypothesized to be a two-step enzymatic process:

  • N-Demethylation: The initial and rate-limiting step is likely the CYP3A4-mediated oxidative removal of a methyl group from the 3'-N position of the desosamine sugar moiety of azithromycin. This reaction forms the intermediate, 3'-N-demethylazithromycin.

  • N-Formylation: The subsequent step involves the formylation of the newly exposed secondary amine. This can be catalyzed by various formyltransferases.

This proposed pathway underscores the importance of analytical methods capable of distinguishing and quantifying the parent drug and its successive metabolites.

Azithromycin Metabolic Pathway AZM Azithromycin (Parent Drug) NDM 3'-N-Demethylazithromycin (Intermediate Metabolite) AZM->NDM  CYP3A4-Mediated  N-Demethylation NDMF This compound (Metabolite of Interest) NDM->NDMF  Formyltransferase-Mediated  N-Formylation

Caption: Proposed enzymatic pathway for the formation of this compound.

2.2. Key Pharmacokinetic Parameters of Azithromycin

A foundational understanding of the parent drug's pharmacokinetics is essential for designing and interpreting metabolite studies.

ParameterTypical ValueSource(s)
Oral Bioavailability ~37-38%[3][10][5]
Time to Peak Plasma Conc. (Tmax) 2.1 - 3.2 hours
Apparent Terminal Half-life (t½) ~68 hours[1]
Volume of Distribution (Vd) ~23 L/kg[4]
Primary Elimination Route Biliary Excretion (largely unchanged)[2][3][4]

Analytical Strategies for Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of drug molecules and their metabolites in complex biological samples due to its superior sensitivity, specificity, and speed.[11][12][13]

Analytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Matrix (Plasma, Microsomes) IS Add Internal Standard (e.g., Clarithromycin) Sample->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Extract Extraction (SPE or LLE) PP->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometric Detection (ESI+ MRM) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant Result Final Concentration Quant->Result

Caption: General workflow for the quantification of azithromycin metabolites from biological samples.

Protocol 1: Sample Preparation from Human Plasma

Rationale: The goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids) and concentrate the analyte of interest to improve analytical sensitivity and accuracy. Solid-Phase Extraction (SPE) is a robust and widely used technique for this purpose.[14]

Materials:

  • Human plasma samples

  • Internal Standard (IS) stock solution (e.g., Clarithromycin at 100 ng/mL)

  • Phosphoric acid (1% in water)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Cartridges (e.g., C18 or mixed-mode cation exchange)

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Spike each sample with 20 µL of the clarithromycin internal standard solution. The IS is crucial for correcting variations in extraction recovery and instrument response.

  • Pre-treat Sample: Add 200 µL of 1% phosphoric acid to the plasma. This step acidifies the sample to ensure the basic azithromycin and its metabolites are ionized and retained effectively on the SPE sorbent.

  • Condition SPE Cartridge: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elute: Elute the analytes from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 20mM ammonium acetate). Vortex to ensure complete dissolution.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

Rationale: This method uses a reversed-phase C18 column to separate the analytes based on hydrophobicity. Electrospray ionization in positive mode (ESI+) is effective for the basic nitrogen atoms in azithromycin. Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[12]

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 150 x 2.1 mm, 3 µm)Standard for separating moderately polar compounds.[14]
Mobile Phase A 20 mM Ammonium Acetate (pH 5.2) in WaterProvides buffering and aids in ionization.[12]
Mobile Phase B Acetonitrile/Methanol (90:10, v/v)Strong organic solvent for eluting analytes.[14]
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns.
Gradient Start at 10% B, ramp to 90% B over 5 min, hold, re-equilibrateSeparates analytes from matrix and each other.
Injection Volume 5 - 10 µLBalances sensitivity with peak shape.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization, Positive (ESI+)Azithromycin and its metabolites readily form [M+H]⁺ ions.
MRM Transitions Azithromycin: 749.5 → 591.4, 749.5 → 158.1 This compound: 749.3 → 591.4 (Quantifier), 749.3 → 158.1 (Qualifier) Clarithromycin (IS): 748.5 → 590.4, 748.5 → 158.1Specific transitions ensure selective detection. The metabolite's parent mass is derived from its molecular formula.[7][14]
Linear Range 0.5 - 50 ng/mLTypical range for azithromycin in plasma.[14]

Designing In Vitro Metabolism Studies

In vitro systems are indispensable for identifying metabolic pathways and the enzymes responsible without the complexities of a whole organism.

Protocol 3: Incubation with Human Liver Microsomes (HLMs)

Rationale: HLMs are subcellular fractions containing a high concentration of CYP450 enzymes. They are the standard model for studying Phase I metabolism. The inclusion of an NADPH-regenerating system is critical, as CYP enzymes require NADPH as a cofactor for their oxidative reactions.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Azithromycin stock solution (in DMSO or methanol)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase)

  • Acetonitrile (ice-cold) for quenching

Procedure:

  • Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-warm: Pre-warm the master mix in a shaking water bath at 37°C for 5 minutes.

  • Add Microsomes: Add HLMs to the master mix to a final protein concentration of 0.5-1.0 mg/mL.

  • Initiate Reaction: Start the reaction by adding a small volume of the azithromycin stock solution to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be less than 1% to avoid inhibiting enzyme activity.

  • Incubate: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

  • Process Sample: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analyze Supernatant: Transfer the supernatant to a clean tube or 96-well plate for analysis by LC-MS/MS as described in Protocol 2. The formation of this compound can be monitored over time.

Conclusion

The study of this compound exemplifies the intersection of pharmaceutical quality control and drug metabolism science. While its presence as a process impurity is well-documented, its potential as an in vivo metabolite cannot be overlooked for a comprehensive safety and disposition profile of azithromycin. The protocols detailed in this guide provide a robust framework for researchers to accurately quantify this compound in biological matrices and to investigate its formation using standard in vitro models. By applying these methodologies, drug development professionals can gain deeper insights into the complete metabolic fate of azithromycin, ensuring both the quality of the drug product and a thorough understanding of its behavior in the body.

References

  • Foulds, G., Shepard, R. M., & Johnson, R. B. (1990). The pharmacokinetics of azithromycin in human serum and tissues. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Aromatic Ingredients. (2023). Where is Azithromycin Powder metabolized in the body?. Blog. Available at: [Link]

  • Wikipedia. (2024). Azithromycin. Wikipedia, the free encyclopedia. Available at: [Link]

  • Dailymed. (2024). Azithromycin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • YouTube. (2023). Pharmacology of Azithromycin; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. Available at: [Link]

  • PubMed. (1990). Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications. PubMed. Available at: [Link]

  • Kamarei, F., et al. (2012). Determination of Azithromycin in Biological Samples by LLLME Combined with LC. ResearchGate. Available at: [Link]

  • PharmGKB. (2019). Macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics. PharmGKB. Available at: [Link]

  • Westphal, J. F. (2000). Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. British Journal of Clinical Pharmacology. Available at: [Link]

  • ResearchGate. (2000). Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: An update focused on clarithromycin, azithromycin and dirithromycin. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Azithromycin action pathway. ResearchGate. Available at: [Link]

  • ClinPGx. (2000). Macrolide - induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. ClinPGx. Available at: [Link]

  • Burian, A., et al. (2012). Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • PubMed. (2000). Macrolide - induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. PubMed. Available at: [Link]

  • Ahmed, S., et al. (2012). Quantitative Determination of Azithromycin in Human Plasma by Liquid Chromatography–Mass Spectrometry and its Application in Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • Chen, B. M., et al. (2006). Quantitative determination of azithromycin in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wilms, E., et al. (2005). Quantitative determination of azithromycin in plasma, blood and isolated neutrophils by liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl-chloride and fluorescence detection. University of Groningen Research Portal. Available at: [Link]

  • ResearchGate. (n.d.). Drug-Drug interaction studies of azithromycin. ResearchGate. Available at: [Link]

  • Islam, M. R., et al. (2023). In-vitro and In-vivo Bioequivalence Assessment of Azithromycin Tablet Formulations at Fasting and Fed Conditions. ResearchGate. Available at: [Link]

  • Al-kuraishy, H. M., et al. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Journal of Laboratory and Precision Medicine. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]

  • Advent Chembio. (n.d.). 3'-N-Demethyl-3'-N- formylazithromycin. Advent Chembio. Available at: [Link]

  • PubChem. (n.d.). 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. PubChem - NIH. Available at: [Link]

  • Restek. (2021). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, drug metabolism, and pharmacokinetics.

Introduction: The Imperative of Characterizing Drug-Related Compounds

Azithromycin is a widely prescribed macrolide antibiotic with a distinct pharmacokinetic (PK) profile characterized by extensive tissue distribution and a long terminal half-life.[1][2] Unlike older macrolides such as erythromycin, azithromycin is considered a weak inhibitor of the major drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4).[1][3][4] However, it is a known substrate and inhibitor of the efflux transporter P-glycoprotein (P-gp, or ABCB1), which plays a critical role in drug disposition and drug-drug interactions (DDIs).[1][5][6]

During the synthesis and storage of any active pharmaceutical ingredient (API), related compounds, including impurities and degradation products, can form. Azithromycin Related Compound F , identified chemically as 3′-N-demethyl-3′-N-formylazithromycin , is a specified impurity in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[7][8][9]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the characterization of such compounds.[10][11][12] This is critical because an impurity or a metabolite could possess its own pharmacological activity, contribute to toxicity, or, significantly, alter the DMPK profile of the parent drug, particularly its DDI potential. This application note provides a comprehensive guide and detailed protocols for utilizing Azithromycin Related Compound F in essential in vitro DMPK studies to build a robust safety and efficacy profile for the parent drug, Azithromycin.

Rationale for DMPK Studies with Azithromycin Related Compound F

The investigation of Azithromycin Related Compound F is not merely an analytical requirement but a crucial step in de-risking a drug candidate. Its role in DMPK studies is multifaceted:

  • Analytical Reference Standard: As a certified USP reference standard, it is essential for the development and validation of analytical methods (e.g., RP-HPLC, LC-MS/MS) to accurately quantify its levels in the Azithromycin drug substance and formulated product.[13][14][15]

  • Potential Metabolite Identification: The structure of Compound F suggests it could be a potential metabolite of Azithromycin. Its evaluation is vital for "Metabolites in Safety Testing" (MIST) programs, which assess the safety of metabolites that could be present at significant concentrations in humans.

  • Independent Pharmacological Profile: It is essential to determine if Compound F has its own intrinsic DMPK liabilities. A seemingly benign impurity could be a potent enzyme or transporter inhibitor, creating a DDI risk not predicted by studying the parent drug alone.

This guide focuses on three cornerstone in vitro assays to define the DMPK profile of Azithromycin Related Compound F:

  • Metabolic Stability: To assess its susceptibility to metabolic enzymes.

  • Intestinal Permeability and P-gp Substrate Assessment: To predict its oral absorption and interaction with the key efflux transporter P-gp.

  • CYP3A4 and P-gp Inhibition Assessment: To evaluate its potential to cause DDIs.

Key In Vitro DMPK Assays and Protocols

Metabolic Stability Assessment

Causality: The metabolic stability of a compound in liver microsomes, which are rich in Phase I enzymes like CYPs, provides a measure of its intrinsic clearance (CLint).[16] A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability in vivo. This assay determines if Compound F is likely to be cleared quickly or persist in the system. The requirement for NADPH (Nicotinamide adenine dinucleotide phosphate) is causal; it acts as the essential electron donor for CYP enzyme activity. Without it, metabolism would not occur.

Protocol: Human Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of Azithromycin Related Compound F (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 2X NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1X working solution of HLM in 0.1 M phosphate buffer (e.g., 1.0 mg/mL).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM working solution and a buffer-only solution (for a "no-microsomes" control) at 37°C for 5-10 minutes.

    • Add the test compound to the HLM and buffer solutions to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating solution. The final HLM concentration should be 0.5 mg/mL.

    • For a "no-NADPH" control, add buffer instead of the regenerating solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The "0 min" sample is taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Centrifuge the plate (e.g., at 4000 rpm for 15 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of Azithromycin Related Compound F at each time point using a validated LC-MS/MS method.[17]

Data Presentation & Interpretation

The percentage of compound remaining is plotted against time. The half-life (t½) and intrinsic clearance are calculated.

Parameter Calculation
Half-Life (t½) 0.693 / k, where k is the slope of the natural log of % remaining vs. time plot.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight)
Stability Classification In Vitro t½ (minutes) Predicted In Vivo Hepatic Clearance
High > 60Low
Medium 15 - 60Intermediate
Low < 15High
Intestinal Permeability & P-glycoprotein (P-gp) Efflux

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer with tight junctions and expresses key transporters, including P-gp, making it the gold standard for predicting oral drug absorption.[18][19][20] This assay measures permeability in two directions: apical (A, gut lumen side) to basolateral (B, blood side) to model absorption, and B to A to model efflux. A significantly higher B-to-A permeability compared to A-to-B indicates that the compound is actively pumped out of the cell by an efflux transporter like P-gp.[21] Monolayer integrity is validated by measuring Transepithelial Electrical Resistance (TEER), ensuring the barrier is intact.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring TEER values. Only use monolayers with TEER > 300 Ω·cm².

  • Assay Setup:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • Prepare the dosing solution of Azithromycin Related Compound F (e.g., 10 µM) in HBSS. Include a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity during the experiment.

  • Permeability Measurement (A-to-B):

    • Add the dosing solution to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, add the dosing solution to the basolateral (B) chamber.

    • Add fresh HBSS to the apical (A) chamber.

    • Incubate and sample from the apical chamber as described above.

  • P-gp Substrate Confirmation:

    • Repeat the bidirectional assay in the presence of a known potent P-gp inhibitor (e.g., 5 µM Verapamil or Elacridar). A significant reduction in the B-to-A transport and an increase in A-to-B transport confirms P-gp involvement.

  • Analysis:

    • Quantify the concentration of Compound F in all samples by LC-MS/MS.

Data Presentation & Interpretation

The apparent permeability coefficient (Papp) is the standard measure of permeability.

Parameter Calculation
Papp (cm/s) (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)
Papp (A→B) Classification Value (x 10⁻⁶ cm/s) Predicted Absorption
Low < 1Poor
Medium 1 - 10Moderate
High > 10High
Efflux Ratio (ER) Classification Value Interpretation
No Efflux < 2Not a P-gp substrate.
Potential Efflux ≥ 2Likely a P-gp substrate.

Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_A_to_B Absorption (A→B) cluster_B_to_A Efflux (B→A) A_Start 1. Add Compound F to Apical Side A_Incubate 2. Incubate at 37°C A_Start->A_Incubate A_Sample 3. Sample from Basolateral Side A_Incubate->A_Sample Analysis 4. Quantify by LC-MS/MS Calculate Papp & Efflux Ratio A_Sample->Analysis B_Start 1. Add Compound F to Basolateral Side B_Incubate 2. Incubate at 37°C B_Start->B_Incubate B_Sample 3. Sample from Apical Side B_Incubate->B_Sample B_Sample->Analysis Result 5. Classify Permeability & P-gp Substrate Potential Analysis->Result

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Cytochrome P450 3A4 Inhibition Assessment

Causality: This assay directly measures the ability of Compound F to inhibit the activity of CYP3A4, the most abundant CYP enzyme in the human liver and intestine.[22] It uses a probe substrate that is specifically metabolized by CYP3A4 into a fluorescent product. A decrease in fluorescence in the presence of Compound F is a direct measure of its inhibitory activity. This is a critical DDI liability check, as inhibition of CYP3A4 can lead to dangerously elevated plasma levels of co-administered drugs.[3]

Protocol: Fluorometric CYP3A4 Inhibition Assay

  • Reagent Preparation:

    • Prepare a dilution series of Azithromycin Related Compound F (e.g., 0.01 to 100 µM).

    • Prepare a positive control inhibitor (e.g., Ketoconazole).

    • Prepare a solution of recombinant human CYP3A4 supersomes.

    • Prepare a solution of a fluorescent probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).

    • Prepare a 2X NADPH regenerating solution.

  • Incubation:

    • In a black 96-well plate, add the CYP3A4 supersomes, phosphate buffer, and either Compound F, Ketoconazole, or vehicle (DMSO). Pre-incubate for 10 minutes at 37°C.

    • Add the BFC probe substrate to all wells and mix.

    • Initiate the reaction by adding the NADPH regenerating solution.

  • Fluorescence Reading:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence (e.g., Ex: 405 nm, Em: 535 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence generation (slope of fluorescence vs. time).

    • Calculate the percent inhibition for each concentration of Compound F relative to the vehicle control.

    • Plot percent inhibition vs. log[Compound F concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Visualization: CYP3A4 Inhibition Assay Workflow

CYP_Inhibition_Workflow Start 1. Combine CYP3A4 Enzyme, Buffer, and Test Compound (Compound F or Control) PreIncubate 2. Pre-incubate at 37°C Start->PreIncubate AddSubstrate 3. Add Fluorescent Probe Substrate (BFC) PreIncubate->AddSubstrate Initiate 4. Initiate Reaction with NADPH AddSubstrate->Initiate Read 5. Read Fluorescence Kinetically Initiate->Read Analyze 6. Calculate % Inhibition and Determine IC50 Read->Analyze DDI_Risk_Assessment decision decision outcome outcome Start In Vitro Data for Azithromycin Compound F Check_Pgp_Sub Is Efflux Ratio ≥ 2? Start->Check_Pgp_Sub Check_Pgp_Inh Is P-gp IC50 Potent? Start->Check_Pgp_Inh Check_CYP_Inh Is CYP3A4 IC50 Potent? Start->Check_CYP_Inh Is_Substrate Compound F is a P-gp Substrate Check_Pgp_Sub->Is_Substrate Yes Not_Substrate Not a P-gp Substrate Check_Pgp_Sub->Not_Substrate No Pgp_Perp_Risk Potential Perpetrator DDI Risk: Consider Clinical Study Check_Pgp_Inh->Pgp_Perp_Risk Yes Low_Risk Low DDI Risk: Monitoring May Suffice Check_Pgp_Inh->Low_Risk No CYP_Perp_Risk Potential Perpetrator DDI Risk: Consider Clinical Study Check_CYP_Inh->CYP_Perp_Risk Yes Check_CYP_Inh->Low_Risk No Pgp_Inh_Risk Potential Victim DDI Risk: Consider Clinical Study Is_Substrate->Pgp_Inh_Risk Not_Substrate->Low_Risk

Caption: Decision tree for DDI risk based on in vitro results.

  • If Compound F is a P-gp substrate (ER ≥ 2): Its absorption and distribution could be affected by other drugs that inhibit or induce P-gp. This is a "victim" DDI potential.

  • If Compound F is a potent P-gp or CYP3A4 inhibitor: It could increase the systemic exposure of other co-administered drugs that are substrates of P-gp or CYP3A4. This is a "perpetrator" DDI potential. Regulatory guidance provides specific concentration-based cut-off values to determine if a clinical DDI study is warranted. [12]

Conclusion

The systematic evaluation of Azithromycin Related Compound F is a critical component of a modern, science-driven drug development program. By employing the robust in vitro protocols detailed in this application note—for metabolic stability, Caco-2 permeability, and CYP/P-gp inhibition—researchers can proactively identify potential DMPK and DDI liabilities. This approach not only satisfies regulatory expectations but, more importantly, contributes to a comprehensive understanding of the safety and efficacy profile of Azithromycin, ensuring the development of safer medicines.

References

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. CPMP/EWP/560/95/Rev. 1 Corr. 2**. [Link]

  • Barlam, T. F., & Gilbert, D. N. (2024). Azithromycin. StatPearls. NCBI Bookshelf. [Link]

  • Ishiguro, N., et al. (2002). Possible Involvement of the Drug Transporters P Glycoprotein and Multidrug Resistance-Associated Protein Mrp2 in Disposition of Azithromycin. Antimicrobial Agents and Chemotherapy, 46(6), 1788-1793. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • European Commission Joint Research Centre. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Cole, S., et al. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug Metabolism and Pharmacokinetics, 35(1), 2-11. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current Protocols in Pharmacology, Chapter 7, Unit7.13. [Link]

  • Pharmacology Education Project. (2024). Pharmacology of Azithromycin. [Link]

  • European Medicines Agency. (1997). Note for Guidance on the Investigation of Drug Interactions. CPMP/EWP/560/95. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Hopkins, S. (1991). Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications. The Annals of Pharmacotherapy, 25(4), 367-377. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645. [Link]

  • Wessler, I., et al. (2009). Role of p-glycoprotein inhibition for drug interactions: evidence from in vitro and pharmacoepidemiological studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 81-88. [Link]

  • Michot, J. M., et al. (2004). Influence of P-glycoprotein and MRP efflux pump inhibitors on the intracellular activity of azithromycin and ciprofloxacin in macrophages infected by Listeria monocytogenes or Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 53(5), 780-786. [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science, 48(2), 86-90. [Link]

  • Rashan, L. J., et al. (2015). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Molecules, 20(7), 12546-12561. [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]

  • Lemaire, S., et al. (2002). Influence of P-Glycoprotein Inhibitors on Accumulation of Macrolides in J774 Murine Macrophages. Antimicrobial Agents and Chemotherapy, 46(6), 1591-1596. [Link]

  • Al-Ghobashy, M. A., & Abbas, S. S. (2020). A Review on Analytical Methods for Determination of Azithromycin. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. Current Protocols in Pharmacology. [Link]

  • Westphal, J. F. (2000). Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. British Journal of Clinical Pharmacology, 50(4), 285–295. [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]

  • Al-Majed, A. R. (2023). Azithromycin Determination with Various Analytical Techniques: A Mini Review. Record of Pharmaceutical and Biomedical Sciences, 7(1), 21-26. [Link]

  • Semantic Scholar. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. [Link]

  • Foulds, G., et al. (1990). The pharmacokinetics of azithromycin and their clinical significance. European Journal of Clinical Microbiology & Infectious Diseases, 9(11), 813-820. [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. Current Protocols in Pharmacology. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • Wikipedia. Azithromycin. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71587770, Azithromycin F. [Link]

  • SynZeal. Azithromycin EP Impurity F. [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. [Link]

  • Hexonsynth. Azithromycin Related Compound F. [Link]

  • Westphal, J. F. (2000). Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: An update focused on clarithromycin, azithromycin and dirithromycin. British Journal of Clinical Pharmacology. [Link]

  • ResearchGate. The commonly used substrates, inhibitors, and inducers of CYP3A4 enzyme.... [Link]

  • Zhou, S., et al. (2007). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and Clinical Risk Management, 3(4), 723–733. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of Azithromycin and its Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

Focus: Improving Peak Resolution for 3'-N-Demethyl-3'-N-formylazithromycin

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of azithromycin and its related substances, with a specific focus on resolving the critical impurity, this compound. As Senior Application Scientists, we have designed this guide to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your method development and routine analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address common issues.

Q1: My peak for this compound is exhibiting significant tailing. What are the likely causes and how can I rectify this?

A1: Peak tailing for basic compounds like azithromycin and its impurities is a frequent challenge in reversed-phase HPLC.[1] This asymmetry, where the latter half of the peak is broader than the front, can compromise both resolution and accurate integration. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase pH.

Underlying Causes:

  • Silanol Interactions: Most silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically 3-7), these silanols can become ionized (Si-O⁻) and interact strongly with protonated basic analytes, such as the amine groups in azithromycin and its derivatives.[2] This strong, secondary interaction slows the elution of a portion of the analyte molecules, resulting in a tailing peak.

  • Mobile Phase pH Near Analyte pKa: Azithromycin has a pKa value around 8.74.[3] If the mobile phase pH is close to the analyte's pKa, the analyte will exist in a mixture of ionized and non-ionized forms. This dual state can lead to peak broadening and tailing as the different forms may have varying retention characteristics.[2]

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: The most effective strategy is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For basic compounds like this compound, increasing the pH to >10 will suppress the ionization of the analyte's amine groups, leading to a single, neutral species and improved peak shape. Conversely, a low pH (<3) will ensure complete protonation of the analyte and suppress the ionization of most silanol groups. High pH methods often provide superior peak shape for macrolides but require a pH-stable column.[4][5]

  • Utilize a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated. Using a high-quality, fully end-capped column can significantly reduce peak tailing by minimizing the sites available for secondary interactions.[2]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak symmetry.[3][4] This is because higher temperatures decrease mobile phase viscosity, leading to more efficient mass transfer, and can disrupt the kinetic barriers of secondary interactions, causing the analyte to elute more symmetrically.

  • Add a Competing Base to the Mobile Phase: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte and reducing peak tailing.[6]

Q2: I'm struggling with poor resolution between the this compound peak and an adjacent peak (either another impurity or the main azithromycin peak). What systematic steps can I take to improve the separation?

A2: Achieving adequate resolution (Rs ≥ 1.5 for baseline separation) is critical for accurate quantification. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). A systematic approach to optimizing these parameters is key.

Systematic Approach to Improving Resolution:

  • Optimize Mobile Phase Selectivity (α):

    • Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol are the most common choices. If you are using acetonitrile, try switching to methanol or using a combination of both.[7][8] Methanol is a protic solvent and can engage in hydrogen bonding, which may change the elution order and improve separation.

    • Adjust Buffer pH and Concentration: Small changes in pH can alter the ionization state of the analytes and thus their retention and selectivity.[3] Buffer concentration can also play a role in peak shape and retention.[4] A common starting point for azithromycin analysis is a phosphate or ammonium acetate buffer.[3][9]

  • Modify Stationary Phase Chemistry:

    • If optimizing the mobile phase is insufficient, changing the column's stationary phase can provide a significant change in selectivity.[10] Not all C18 columns are the same. Consider a C18 with a different bonding density or end-capping. Alternatively, a phenyl-hexyl or a polar-embedded phase might offer different interactions (e.g., π-π interactions) that could resolve co-eluting peaks.[2]

  • Enhance Column Efficiency (N):

    • Decrease Particle Size: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency and, consequently, resolution.[8][11]

    • Increase Column Length: A longer column provides more theoretical plates, leading to narrower peaks and better resolution, albeit with longer run times and higher backpressure.

    • Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the highest efficiency (van Deemter plot). Deviating significantly from this can broaden peaks. Reducing the flow rate generally improves resolution.[4]

  • Adjust Column Temperature: Temperature can influence selectivity. Running the separation at different temperatures (e.g., 30°C, 45°C, 60°C) may change the relative retention of the two peaks, potentially improving resolution.[3]

Q3: My peak for this compound is broad, which is compromising both resolution and sensitivity. What are the potential causes of this band broadening?

A3: Broad peaks are a sign of increased band dispersion, which can originate from multiple sources within the HPLC system or from the method parameters themselves. This issue reduces peak height (sensitivity) and resolution.

Troubleshooting Protocol for Broad Peaks:

  • Investigate Extra-Column Volume: Band broadening can occur outside of the column.

    • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and shortest possible length between the injector, column, and detector to minimize dispersion.[2]

    • Fittings: Ensure all fittings are properly installed (e.g., using zero-dead-volume fittings) to avoid creating small voids where band broadening can occur.[12]

  • Check for Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak shape can be distorted and broadened.[13]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[14]

  • Rule out Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, often fronting or tailing, peaks.[14]

    • Solution: Dilute the sample and inject it again. If the peak shape improves, mass overload was the issue. Consider using a column with a larger internal diameter or a higher loading capacity if higher concentrations are necessary.

  • Assess Column Health: A deteriorated column can lead to broad peaks. This can be caused by a void at the column inlet or contamination of the inlet frit.

    • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a series of strong solvents. If this doesn't resolve the issue, the column may need to be replaced.[13] Using a guard column can help extend the life of the analytical column.[12]

Data & Protocols

Table 1: Recommended Starting HPLC Method Parameters for Azithromycin and Related Substances

This table provides a consolidated set of starting conditions derived from various validated methods for azithromycin analysis. These parameters should be a good starting point for method development and troubleshooting.

ParameterRecommended ConditionRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard, robust choice for reversed-phase separation of macrolides.[4][15]
Mobile Phase A Phosphate or Ammonium Phosphate BufferProvides good buffering capacity in the mid-to-high pH range.[9][16]
Mobile Phase B Acetonitrile or Methanol (or a mixture)Acetonitrile often provides sharper peaks and lower backpressure.[3][7]
pH 7.5 - 9.0Elevated pH is crucial for good peak shape of basic macrolide compounds.[4][7][17] Requires a pH-stable column.
Gradient/Isocratic Gradient or IsocraticIsocratic methods are simpler, but a gradient may be needed to resolve all impurities in a reasonable time.[4][17]
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for a 4.6 mm ID column.[4][15]
Column Temp. 50 - 60°CElevated temperature improves peak shape and reduces run time.[3][4]
Detection (UV) 210 - 215 nmAzithromycin and its impurities lack a strong chromophore, requiring detection at low UV wavelengths.[4][15][18]
Injection Volume 10 - 50 µLShould be minimized to prevent band broadening, especially if the sample solvent is stronger than the mobile phase.

Visualized Workflows

Diagram 1: Systematic Troubleshooting for Poor Peak Resolution

This workflow provides a logical decision tree for diagnosing and solving issues related to poor peak resolution.

G cluster_0 Problem Identification cluster_1 Initial Checks & Easy Fixes cluster_2 Method Optimization Strategy cluster_3 Outcome Problem Poor Resolution (Rs < 1.5) between this compound and adjacent peak CheckSystem Verify System Suitability (Pressure, Baseline Noise) Problem->CheckSystem CheckMethod Confirm Method Parameters (Mobile Phase Prep, Temp, Flow Rate) CheckSystem->CheckMethod System OK OptimizeMobilePhase Step 1: Mobile Phase Optimization - Adjust Organic/Aqueous Ratio - Change Organic Modifier (ACN vs. MeOH) - Fine-tune pH CheckMethod->OptimizeMobilePhase Method Confirmed ChangeColumn Step 2: Change Stationary Phase - Different C18 Brand - Phenyl-Hexyl or Polar-Embedded Phase OptimizeMobilePhase->ChangeColumn Resolution still poor Outcome Resolution Achieved (Rs >= 1.5) OptimizeMobilePhase->Outcome Success AdjustConditions Step 3: Adjust Physical Parameters - Optimize Temperature - Reduce Flow Rate ChangeColumn->AdjustConditions Resolution still poor ChangeColumn->Outcome Success AdjustConditions->Outcome Success

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

References

  • Al-Degs, Y. S., et al. (2008). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • Al-Degs, Y. S., et al. (2008). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection.
  • Rathod, D. M., & Patel, P. (2017). Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis.
  • Abou Assi, R., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of Applied Pharmaceutical Science, 7(09), 020-029.
  • Islam, M. R., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Indo-American Journal of Pharmaceutical Sciences, 6(04), 7855-7863.
  • Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Company news - alwsci.
  • ACD/Labs. (2022, October 6).
  • Patel, D., et al. (2019). ANALYTICAL METHOD DEVELOPMENT, OPTIMIZATION AND VALIDATION OF COMBINATION OF AZITHROMYCIN AND BENZOYL PEROXIDE BY RP-HPLC USING. International Journal of Pharmaceutical Sciences and Research, 10(2), 754-763.
  • El-Gindy, A., et al. (2011). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Journal of the American Science, 7(4).
  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu Scientific Instruments.
  • Bhardwaj, S. K., et al. (2016). Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research, 8(7), 113-122.
  • Suneetha, A., & Rao, D. (2011). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 3(6), 346-353.
  • Antec Scientific. (n.d.). Azithromycin According to USP method. Antec Scientific.
  • de Oliveira, A. C. S., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 33, 1377-1388.
  • United States Pharmacopeia. (n.d.). Azithromycin Tablets. USP-NF.
  • Biotage. (2023, February 2).
  • Restek. (2021, November 29).
  • Wang, J., & Chow, D. T. (2010). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 29(4), 584-616.
  • Djouadi, M., et al. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. Journal of Pharmaceutical Analysis, 6(3), 197-204.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the bioanalysis of Azithromycin Related Compound F. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during LC-MS/MS analysis. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and accuracy of your bioanalytical data.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects in the context of Azithromycin Related Compound F bioanalysis.

Q1: What are matrix effects and why are they a concern for Azithromycin Related Compound F analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue homogenates).[1][2][3] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte.[3][4] Azithromycin Related Compound F, a macrolide, is analyzed using sensitive techniques like LC-MS/MS, which are susceptible to these effects.[5][6] The primary culprits are often phospholipids, salts, and endogenous metabolites that can interfere with the ionization process in the mass spectrometer's source.[1][7][8]

Q2: What is Azithromycin Related Compound F?

A2: Azithromycin Related Compound F, also known as 3′-N-demethyl-3′-N-formylazithromycin, is a known impurity and metabolite of Azithromycin.[9][10] Its chemical formula is C38H70N2O13 and it has a molecular weight of 762.97 g/mol .[11][12] As a critical component in the quality control and pharmacokinetic studies of Azithromycin, its accurate quantification is paramount.

Q3: How do I know if my assay for Azithromycin Related Compound F is experiencing matrix effects?

A3: Several indicators may suggest the presence of matrix effects:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent analyte response across different lots of biological matrix.

  • A significant difference in the analyte's peak area when comparing a standard in neat solution versus a standard spiked into a processed blank matrix extract (post-extraction spike).[3]

  • Regulatory guidelines, such as those from the FDA and EMA, mandate the evaluation of matrix effects during bioanalytical method validation.[13][14][15][16]

Q4: Are there regulatory guidelines I should follow for assessing matrix effects?

A4: Yes, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation that detail the requirements for assessing matrix effects.[13][14][15][16][17][18] These guidelines emphasize the need to evaluate the matrix effect using at least six different lots of the biological matrix.[16] The coefficient of variation (CV) of the internal standard-normalized matrix factor should be within a certain limit (typically ≤15%).[19]

Troubleshooting Guide: A-Question-and-Answer Approach

This section provides practical, step-by-step guidance to troubleshoot and mitigate matrix effects during the bioanalysis of Azithromycin Related Compound F.

Issue 1: I'm observing significant ion suppression for Azithromycin Related Compound F. How can I identify the source and mitigate it?

Answer:

Ion suppression is a common challenge in LC-MS/MS bioanalysis, often caused by co-eluting phospholipids from the biological matrix.[1][7][20] A systematic approach is necessary to identify the problematic region in your chromatogram and then implement strategies to eliminate or reduce the interference.

The post-column infusion experiment is a powerful diagnostic tool to pinpoint the retention time window where matrix components are causing ion suppression.[21]

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of Azithromycin Related Compound F at a concentration that gives a stable and moderate signal.

  • Set up the infusion: Use a syringe pump to continuously infuse the standard solution into the LC flow path between the analytical column and the mass spectrometer's ion source via a T-connector.

  • Establish a stable baseline: Start the infusion and allow the signal for Azithromycin Related Compound F to stabilize.

  • Inject a blank matrix extract: Inject a processed blank matrix sample (that has undergone your sample preparation procedure).

  • Monitor the signal: A dip in the baseline signal indicates a region of ion suppression.[21]

Data Presentation: Example Post-Column Infusion Chromatogram

Retention Time (min)Signal Intensity (cps)Observation
0.0 - 1.55.0e5Stable Baseline
1.5 - 2.51.2e5Significant Ion Suppression
2.5 - 5.04.8e5Signal Recovery

Caption: This table illustrates a hypothetical scenario where a significant drop in signal intensity between 1.5 and 2.5 minutes indicates the elution of matrix components causing ion suppression.

Once the ion suppression zone is identified, the next step is to improve your sample preparation method to remove the interfering components. For macrolides like Azithromycin Related Compound F, several techniques can be effective.[5][6]

Workflow for Optimizing Sample Preparation

G cluster_0 Sample Preparation Optimization Start Start with Protein Precipitation (PPT) PPT_Check Matrix Effect Acceptable? Start->PPT_Check LLE Implement Liquid-Liquid Extraction (LLE) PPT_Check->LLE No End Validated Method PPT_Check->End Yes LLE_Check Matrix Effect Acceptable? LLE->LLE_Check SPE Utilize Solid-Phase Extraction (SPE) LLE_Check->SPE No LLE_Check->End Yes SPE_Check Matrix Effect Acceptable? SPE->SPE_Check SPE_Check->End Yes

Caption: Decision tree for selecting an appropriate sample preparation technique.

Experimental Protocols: Comparative Sample Preparation Methods

  • Protein Precipitation (PPT):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

    • Rationale: This is a simple and fast method, but it may not be effective in removing phospholipids.[20]

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma sample, add 50 µL of 1M NaOH and 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

    • Rationale: LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.[22][23]

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute Azithromycin Related Compound F with 1 mL of methanol.

    • Evaporate the eluate and reconstitute in 100 µL of mobile phase.

    • Rationale: SPE offers the highest degree of selectivity and can effectively remove a wide range of interferences, including phospholipids and salts.[23]

Data Presentation: Impact of Sample Preparation on Matrix Effect

Sample Preparation MethodMatrix Factor (MF)%CV (n=6 lots)
Protein Precipitation0.6522.5
Liquid-Liquid Extraction0.8812.1
Solid-Phase Extraction0.974.3

Caption: A comparative table showing the improvement in matrix factor and reduction in variability with more rigorous sample preparation techniques.

Issue 2: My results are inconsistent even after optimizing sample preparation. Could my internal standard be the problem?

Answer:

Yes, the choice and use of an internal standard (IS) are critical for compensating for matrix effects. An ideal IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement.[24][25][26]

The best choice for an internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Azithromycin Related Compound F).[24][27] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior in the presence of matrix effects.[24]

Workflow for Internal Standard Selection and Evaluation

Caption: A workflow for the selection and validation of an internal standard.

The post-extraction spike method is the gold standard for quantifying matrix effects as recommended by regulatory agencies.[3][27]

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): Azithromycin Related Compound F and IS spiked in the mobile phase.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the extract is spiked with Azithromycin Related Compound F and IS.

    • Set C (Pre-Spiked Matrix): Blank biological matrix is spiked with Azithromycin Related Compound F and IS before extraction (used to determine recovery).

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte MF) / (IS MF)

Data Presentation: IS-Normalized Matrix Factor for Different Internal Standards

Internal StandardIS-Normalized Matrix Factor%CV (n=6 lots)
Structural Analog1.2518.2
Stable Isotope-Labeled IS1.023.5

Caption: This table demonstrates the superior performance of a stable isotope-labeled internal standard in compensating for matrix effects.

Issue 3: I've tried optimizing sample preparation and using a SIL-IS, but I still see some matrix effects. What else can I do?

Answer:

If matrix effects persist, further modifications to your chromatographic method or mass spectrometry settings may be necessary.

The goal is to chromatographically separate Azithromycin Related Compound F from the co-eluting interferences.

  • Change the analytical column: A column with a different stationary phase chemistry (e.g., a pentafluorophenyl (PFP) column instead of a C18) can alter the elution profile of both the analyte and interferences.

  • Adjust the mobile phase: Modifying the organic solvent (e.g., using methanol instead of acetonitrile) or the pH of the aqueous phase can improve separation.[28]

  • Employ a diversion valve: If the interferences elute at the beginning or end of the run, a divert valve can be used to direct the flow to waste during those times, preventing contamination of the MS source.

While less common, adjusting the ion source parameters can sometimes help mitigate matrix effects.

  • Change the ionization mode: If you are using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]

  • Optimize source settings: Experiment with parameters like capillary voltage, gas flow rates, and source temperature to find conditions that maximize the analyte signal while minimizing the influence of the matrix.

References

  • Taylor, P. J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • Lagerwerf, F. M., et al. (2009). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B, 877(22), 2113-2120. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Xia, Y. Q., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(15), 2125-2140. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1801-1803. [Link]

  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]

  • Jian, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 229-234. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 65(5-6), 365-370. [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • van der Kloet, F. M., et al. (2019). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 30(8), 1469-1478. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • LCGC International. (2021). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Welch Materials, Inc. (2025). Are You Using The Internal Standard Method In A Right Way?[Link]

  • Ciappini, C., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(19), 6542. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Chen, L., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]

  • Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 27(5), 471-503. [Link]

  • Bioanalysis Zone. (2013). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • PubChem. (n.d.). Azithromycin F. [Link]

  • Semantic Scholar. (n.d.). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. [Link]

  • Hexonsynth. (n.d.). Azithromycin Related Compound F. [Link]

  • SynZeal. (n.d.). Azithromycin EP Impurity F. [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • SciSpace. (2014). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmac. [Link]

  • Pharmaffiliates. (n.d.). Azithromycin-Impurities. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. [Link]

  • Gniazdowska, E., et al. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? Journal of Chromatography B, 1222, 123800. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

Sources

Technical Support Center: Azithromycin Degradation and Impurity F Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with azithromycin. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of azithromycin, with a specific focus on the formation of Impurity F. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of this critical impurity in your experiments and formulations.

Understanding the Challenge: The Emergence of Impurity F

Azithromycin, a widely used macrolide antibiotic, is known for its stability in acidic media compared to its predecessor, erythromycin. However, it is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, Azithromycin Impurity F, chemically identified as 3'-N-demethyl-3'-N-formylazithromycin , is of significant interest due to its potential impact on the safety and efficacy of the drug product. Understanding its formation is crucial for developing robust formulations and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Azithromycin Impurity F and why is it a concern?

A1: Azithromycin Impurity F is a degradation product with the chemical name this compound[1][2]. It is a structurally related impurity that can arise during the manufacturing process or upon storage of azithromycin-containing products. Regulatory agencies require the identification and control of such impurities to ensure the quality, safety, and efficacy of pharmaceutical products. The presence of impurities can potentially alter the therapeutic effect or introduce toxicity[3].

Q2: Under what conditions does Azithromycin Impurity F typically form?

A2: The formation of Impurity F is primarily linked to oxidative stress and the presence of certain reactive species. The degradation pathway is believed to be a two-step process: first, the N-demethylation of the desosamine sugar moiety of azithromycin, followed by the N-formylation of the resulting secondary amine.

Q3: What are the likely sources of reagents for the N-demethylation and N-formylation reactions?

A3: The N-demethylation step is often a result of oxidative conditions. The subsequent N-formylation can be caused by reactive impurities, such as formaldehyde or formic acid, which can be present in trace amounts in pharmaceutical excipients like polyethylene glycols (PEGs) and polysorbates[4][5][6]. These excipient impurities can be generated through autoxidation of the excipients themselves[4][6].

Q4: Can formulation components influence the formation of Impurity F?

A4: Absolutely. The choice of excipients is critical. As mentioned, excipients prone to forming aldehyde impurities can directly contribute to the formation of Impurity F[5][6]. Therefore, careful selection and quality control of excipients are paramount in preventing the formation of this impurity.

Troubleshooting Guide: Investigating Impurity F in Your Experiments

Encountering unexpected peaks in your chromatograms during azithromycin analysis can be challenging. This guide will help you troubleshoot and identify if you are observing Impurity F.

Observation Potential Cause Recommended Action
An unknown peak is observed in the HPLC chromatogram of a stressed azithromycin sample (e.g., after exposure to oxidative conditions).Formation of degradation products, potentially including Impurity F.1. Mass Spectrometry (MS) Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak. Impurity F has a molecular weight of 762.97 g/mol [1]. Look for the corresponding [M+H]⁺ ion. 2. Forced Degradation Studies: Perform systematic forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to understand the conditions under which the impurity is formed. Compare the retention time of the unknown peak with a qualified reference standard of Impurity F.
Increased levels of an unknown impurity are detected in a formulation containing polyethylene glycol (PEG) or polysorbate.Reaction between azithromycin and aldehyde impurities present in the excipients.1. Excipient Screening: Analyze the excipients for the presence of formaldehyde and formic acid using appropriate analytical techniques (e.g., HPLC with a suitable derivatizing agent). 2. Spiking Study: Spike a placebo formulation with known amounts of formaldehyde and formic acid to see if it generates the impurity of interest. This can help confirm the reaction pathway[5].
Difficulty in separating a known impurity peak from other related substances in your HPLC method.Suboptimal chromatographic conditions.1. Method Optimization: Adjust the mobile phase composition (pH, organic modifier ratio), column temperature, and gradient profile to improve resolution[7][8]. 2. Alternative Stationary Phase: Consider using a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) to achieve better selectivity.

The Degradation Pathway: From Azithromycin to Impurity F

The formation of Azithromycin Impurity F is a multi-step process that is often initiated by oxidative conditions and can be facilitated by the presence of reactive impurities in the formulation.

Step 1: Oxidative N-Demethylation

The first step in the pathway is the oxidative N-demethylation of the dimethylamino group on the desosamine sugar of the azithromycin molecule. This reaction removes one of the methyl groups, resulting in a secondary amine and the formation of formaldehyde as a byproduct. This demethylation is a known degradation pathway for molecules containing a tertiary amine functional group when subjected to oxidative stress[9].

Step 2: N-Formylation

The secondary amine formed in the first step is more nucleophilic than the original tertiary amine and is susceptible to reaction with electrophilic species. If formic acid or formaldehyde is present (either from the N-demethylation reaction itself or more likely from degraded excipients), it can react with the secondary amine to form a formyl group, yielding this compound (Impurity F)[4][10][11].

Degradation_Pathway Azithromycin Azithromycin (Tertiary Amine) Demethylated_AZM 3'-N-demethylazithromycin (Secondary Amine) Azithromycin->Demethylated_AZM 1. N-Demethylation Impurity_F Impurity F (this compound) Demethylated_AZM->Impurity_F 2. N-Formylation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Azithromycin Reactive_Impurity Formic Acid / Formaldehyde (from excipients) Reactive_Impurity->Demethylated_AZM

Diagram of the proposed degradation pathway of Azithromycin to Impurity F.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Impurity F Formation

This protocol outlines a general procedure for conducting forced degradation studies on azithromycin to investigate the formation of Impurity F under oxidative conditions.

Materials:

  • Azithromycin active pharmaceutical ingredient (API)

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • HPLC system with UV or Mass Spectrometric detector

  • A validated stability-indicating HPLC method for azithromycin and its impurities[7][8][12]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of azithromycin in methanol at a concentration of 1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the azithromycin stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Acidic and Basic Hydrolysis (for comparison):

    • To 1 mL of the azithromycin stock solution, add 1 mL of 0.1 N HCl (for acidic hydrolysis) or 0.1 N NaOH (for basic hydrolysis).

    • Reflux the solutions at 60°C for 4 hours.

    • At various time points, withdraw an aliquot, neutralize, and dilute for HPLC analysis.

  • Thermal and Photolytic Degradation (for comparison):

    • For thermal stress, expose the solid azithromycin powder to 70°C for 48 hours.

    • For photolytic stress, expose the azithromycin solution to UV light (254 nm) for 24 hours.

    • Prepare solutions of the stressed samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the azithromycin peak.

    • Use a mass spectrometer to identify the mass of the degradation products, specifically looking for the mass corresponding to Impurity F.

Workflow for forced degradation studies of azithromycin.

References

  • Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds. PubMed. [Link]

  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Crawford Scientific. [Link]

  • Azithromycin EP Impurity F. SynZeal. [Link]

  • LC determination of impurities in azithromycin tablets. Repositorio Institucional de la Universidad CEU San Pablo. [Link]

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed. [Link]

  • Optimization and Validation of a Stability-Indicating RP-HPLC Method for Determination of Azithromycin and Its Related Compounds. ResearchGate. [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. National Center for Biotechnology Information. [Link]

  • Generation of Formaldehyde by Pharmaceutical Excipients and Its Absorption by Meglumine. ResearchGate. [Link]

  • N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. ResearchGate. [Link]

  • Formylation of Amines. National Center for Biotechnology Information. [Link]

  • (PDF) Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. ResearchGate. [Link]

  • US20040266997A1 - Degradation products of azithromycin, and methods for their indentification.
  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Center for Biotechnology Information. [Link]

  • WO2004087729A1 - Degradation products of azithromycin, and methods for their identification.
  • Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. ResearchGate. [Link]

  • The proposed degradation pathways of AZ under stress storage conditions... ResearchGate. [Link]

  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densit. ResearchGate. [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. [Link]

  • Azithromycin. Wikipedia. [Link]

  • Azithromycin Protects Retinal Glia Against Oxidative Stress-Induced Morphological Changes, Inflammation, and Cell Death. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Quantification of Azithromycin Impurity F

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with analytical development and quality control teams on the challenges of accurately quantifying impurities in active pharmaceutical ingredients (APIs). Azithromycin, a complex macrolide antibiotic, and its related substances present a classic case study in chromatographic troubleshooting. Among these, Azithromycin Impurity F requires particular attention due to its close elution profile with other impurities and its regulatory significance.

This guide is structured as a direct, question-and-answer resource to address the specific, practical issues you may encounter during the quantification of Azithromycin Impurity F. We will move beyond simple procedural steps to explore the underlying scientific principles, enabling you to not only solve immediate problems but also build more robust analytical methods.

Frequently Asked Questions & Troubleshooting
Q1: What exactly is Azithromycin Impurity F, and why is its control so critical?

Answer: Azithromycin Impurity F is chemically known as 3′-N-demethyl-3′-N-formylazithromycin.[1][][3] It is a process-related impurity and a potential degradant of Azithromycin.[4][5] Regulatory bodies like the USP and EP identify it as "Azithromycin Related Compound F" and require its vigilant monitoring in both the drug substance and the final drug product.[][6][7][8]

The imperative for its quantification is rooted in patient safety and product efficacy. Uncontrolled levels of impurities can potentially alter the drug's toxicological profile or reduce its therapeutic activity.[4] Therefore, a robust and validated analytical method is not just a matter of good science but a stringent regulatory requirement to ensure the quality and safety of the final pharmaceutical product.

Q2: My primary issue is poor resolution. The peak for Impurity F is merging with Impurity J or another adjacent peak. How can I improve the separation?

Answer: This is the most common challenge reported. Poor resolution between Azithromycin Impurity F and its neighbors, particularly Impurity J (desosaminylazithromycin) and Impurity I (N-demethylazithromycin), is a known difficulty.[4][9] The solution lies in systematically optimizing your chromatographic parameters, as small adjustments can have a significant impact on selectivity.

Causality-Driven Solutions:

  • Optimize Column Temperature: Temperature is a powerful tool for altering selectivity in reversed-phase HPLC, especially for structurally similar compounds. Increasing the column temperature (e.g., from 40°C to 55-60°C) can decrease mobile phase viscosity and enhance mass transfer, often improving peak shape and resolution.[9][10] One study successfully resolved the critical pair of Impurity F and J by elevating the column temperature to 55°C.[4][9]

  • Adjust Mobile Phase pH: Azithromycin and its impurities are basic compounds.[11][12] The pH of the aqueous mobile phase directly influences their ionization state and, consequently, their retention and selectivity. Operating at a high pH (e.g., pH 8.0 - 11.0) suppresses the ionization of residual silanols on the column packing, which minimizes peak tailing and can improve resolution.[13][14] Experiment with small, precise adjustments (±0.2 pH units) to find the optimal separation window.

  • Fine-Tune the Gradient Profile: If you are using a gradient method, the rate of change in the organic mobile phase composition is critical. A shallower gradient during the elution window of the critical pair (Impurity F and J) will provide more time for the separation to occur, often significantly improving resolution.

  • Evaluate Mobile Phase Composition: While Acetonitrile is a common organic modifier, substituting it partially or wholly with Methanol can alter selectivity due to different solvent-analyte interactions. A systematic study using different ratios could unlock the necessary resolution.

The following diagram illustrates a logical workflow for troubleshooting this common issue.

G start Problem: Poor Resolution of Impurity F temp 1. Optimize Column Temperature (e.g., 45°C to 60°C) start->temp Start Here ph 2. Adjust Mobile Phase pH (e.g., pH 8.0 ± 0.5) temp->ph If unresolved success Resolution Achieved (Meets System Suitability) temp->success Resolved gradient 3. Modify Gradient Slope (Make shallower around elution time) ph->gradient If unresolved ph->success Resolved column 4. Evaluate Column Chemistry (e.g., Different C18 phase or brand) gradient->column If unresolved gradient->success Resolved column->success Resolved

Caption: Troubleshooting workflow for poor peak resolution.

Q3: The peak for Impurity F exhibits significant tailing. What causes this, and how can I achieve a more symmetrical peak?

Answer: Peak tailing for basic compounds like Azithromycin Impurity F is typically caused by secondary interactions with the stationary phase.[11][12] Specifically, ionized basic analytes can interact with acidic, deprotonated residual silanol groups (-Si-O⁻) on the silica backbone of the column packing material. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Solutions to Improve Peak Shape:

  • Increase Mobile Phase pH: As mentioned for resolution, a high pH (above 8) will neutralize the acidic silanol groups, significantly reducing the unwanted secondary interactions and thereby minimizing peak tailing.[13]

  • Use a Modern, End-Capped Column: Modern HPLC columns (e.g., Poroshell, Discovery) are manufactured with high-purity silica and undergo extensive end-capping, where bulky chemical groups are bonded to the residual silanols to shield them from interacting with analytes.[12] If you are using an older column, switching to a modern equivalent can provide an immediate and dramatic improvement in peak shape.

  • Increase Buffer Concentration: A higher concentration of the buffer salt in the mobile phase can help to compete with the analyte for active sites on the stationary phase, effectively masking the residual silanols and improving peak symmetry.

Q4: My retention times for Impurity F are unstable from run to run, making identification by Relative Retention Time (RRT) difficult. How can I improve reproducibility?

Answer: Unstable retention times are a critical issue, as pharmacopeial methods heavily rely on RRT for impurity identification.[7][10] This variability points to a lack of system or method robustness.

Troubleshooting Steps for Retention Time Drift:

  • Ensure Thermal Equilibration: The column and mobile phase must be fully equilibrated at the set temperature before starting the sequence. An unstable column temperature is a primary cause of retention time drift.[10][15] Allow at least 30-60 minutes for the system to stabilize after the pump and column oven are turned on.

  • Verify Mobile Phase Preparation: Prepare fresh mobile phases daily. Over time, the pH of buffered solutions can change due to the absorption of atmospheric CO₂, and organic solvents can evaporate, altering the composition. Always filter and thoroughly degas your mobile phases.

  • Check HPLC System Performance: Inconsistent gradient proportioning from the HPLC pump can cause significant retention time shifts. Run a gradient performance test to ensure the pump is mixing the mobile phases accurately and reproducibly.

  • Column Conditioning and Lifespan: A new column may require a conditioning period to achieve stable retention. Conversely, an old column may have a degraded stationary phase, leading to erratic performance. If you observe a sudden shift after installing a new column or after many injections on an old one, column performance is a likely culprit.

Key Experimental Protocols & Data

For reliable quantification, your methodology must be precise. Below are reference parameters and a foundational protocol for preparing your solutions.

Table 1: Typical HPLC Method Parameters for Azithromycin Impurity Analysis
ParameterTypical SettingRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmA C18 phase provides the necessary hydrophobicity. High-purity, end-capped silica is strongly recommended to minimize peak tailing.[9][11]
Mobile Phase A Dibasic Sodium/Potassium Phosphate BufferpH is critical. Adjust to 8.0 - 9.0 with phosphoric acid for optimal separation and peak shape.[9][16]
Mobile Phase B Acetonitrile / MethanolAcetonitrile is often the primary organic modifier. A gradient elution is typically required to separate all impurities from the API.[4][9]
Flow Rate 0.9 - 1.0 mL/minA flow rate around 1.0 mL/min is a good starting point. Lowering it can sometimes improve resolution at the cost of longer run times.[7][9]
Column Temp. 55 °CElevated temperature is key to improving resolution between Impurity F and its neighbors.[4][9]
Detection UV at 210 nmAzithromycin lacks a strong chromophore, necessitating detection at low UV wavelengths. Use of high-purity solvents is essential to minimize baseline noise.[9][11]
Injection Vol. 20 - 50 µLVolume can be adjusted to meet sensitivity requirements.
Protocol: Preparation of System Suitability and Test Solutions

This protocol is a generalized procedure based on common practices found in pharmacopeial monographs. Always refer to the specific method (e.g., USP or EP) you are validating or executing.

  • Diluent Preparation: Prepare the diluent as specified in your method. This is often a mixture of the aqueous mobile phase (or a similar buffer) and an organic solvent like acetonitrile.

  • Standard Stock Solution Preparation:

    • Accurately weigh about 10 mg of the Azithromycin Impurity F reference standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of diluent, sonicate for 5 minutes to dissolve, and allow to cool to room temperature.

    • Dilute to volume with the diluent and mix thoroughly. This creates a stock solution of approximately 100 µg/mL.

  • System Suitability Solution (SSS) Preparation:

    • The SSS is designed to challenge the chromatographic system's ability to separate the critical peaks. It typically contains the API and key impurities at relevant concentrations.

    • Often, a commercially available mix, such as "azithromycin for system suitability CRS" from the EP, is used.[7] This mix contains Impurity F, H, and J.

    • Alternatively, prepare a solution containing Azithromycin, Impurity F, and Impurity J at a concentration where the resolution can be accurately measured.

  • Test Solution Preparation (from Drug Product):

    • Accurately weigh and transfer a quantity of powdered tablets or API equivalent to a specified amount of Azithromycin (e.g., 100 mg) into a volumetric flask.

    • Add a portion of the diluent, sonicate to disperse/dissolve, and shake mechanically for 15-30 minutes.

    • Dilute to volume with the diluent and mix.

    • Centrifuge or filter a portion of this solution through a 0.45 µm chemically compatible filter before injection.

Table 2: Essential System Suitability Test (SST) Requirements

Before any sample analysis, you must confirm your system is performing adequately.

SST ParameterTypical Acceptance CriterionWhy It's Important
Resolution (Rs) NLT 1.5 between Impurity F and the closest eluting peak (e.g., Impurity J).[14]Ensures that the peaks are sufficiently separated for accurate integration and quantification. This is the most critical SST parameter for this analysis.
Tailing Factor (Tf) NMT 1.5 for the Azithromycin peak.[14]Confirms that peak shape is acceptable and free from excessive asymmetry, which can affect integration accuracy.
RSD of Peak Area NMT 5.0% for replicate injections of the standard solution.[14]Demonstrates the precision and reproducibility of the injector and the overall system.

The following diagram outlines the logical flow of a validated analytical workflow, emphasizing the central role of system suitability.

G prep 1. Prepare Mobile Phase, Standards, and Samples equil 2. System Equilibration prep->equil sst 3. Inject System Suitability Solution (SSS) equil->sst check 4. Evaluate SST Results (Resolution, Tailing, RSD) sst->check troubleshoot Troubleshoot Method/System (Refer to Q&A) check->troubleshoot Fail run 5. Proceed with Sample Analysis check->run Pass troubleshoot->equil Re-equilibrate report 6. Process Data and Report Results run->report

Caption: Validated analytical workflow for impurity quantification.

References
  • SynZeal. (n.d.). Azithromycin EP Impurity F. Retrieved from SynZeal Website. [Link]

  • Pharmaffiliates. (n.d.). Azithromycin-Impurities. Retrieved from Pharmaffiliates Website. [Link]

  • Silva, T. A. et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • Silva, T. A. et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. ResearchGate. [Link]

  • Al-Rimawi, F. (2009). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science, 47(8), 689–693. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2004). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. Journal of AOAC International, 87(4), 851-857. [Link]

  • RBPL. (n.d.). Azithromycin impurity F. Retrieved from RBPL Website. [Link]

  • Agilent. (n.d.). Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. Retrieved from LabRulez LCMS Website. [Link]

  • Antec Scientific. (n.d.). Azithromycin According to USP method. Retrieved from Antec Scientific Website. [Link]

  • Al-Rimawi, F. (2009). Analysis of Azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science, 47(8), 689-693. [Link]

  • Chang, J. et al. (2015). Factors Influencing the HPLC Determination for Related Substances of Azithromycin. Journal of Chromatographic Science, 54(3), 361-368. [Link]

  • Bhardwaj, S. K. et al. (2016). Development and Validation of RP-UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research, 8(7), 113-122. [Link]

  • European Pharmacopoeia 7.0. (2011). Azithromycin Monograph 1649.
  • European Pharmacopoeia 5.0. (2005). Azithromycin Monograph 1649.
  • USP-NF. (2019). Azithromycin Tablets Monograph. [Link]

  • Murali, M. et al. (2014). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. Tropical Journal of Pharmaceutical Research, 13(1), 127-133. [Link]

  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from Waters Corporation Website. [Link]

  • Cerezo, A. et al. (2002). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 747-754. [Link]

  • Silva, T. A. et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. [Link]

  • USP-NF. (n.d.). Azithromycin Tablets. [Link]

  • Sultana, N. et al. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan Journal of Pharmaceutical Sciences, 19(2), 98-103. [Link]

  • USP-NF. (2023). Azithromycin for Injection Monograph. [Link]

  • Chang, J. et al. (2015). Factors Influencing the HPLC Determination for Related Substances of Azithromycin. Journal of Chromatographic Science, 54(3), 361–368. [Link]

  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from Waters Corporation Website. [Link]

  • Teva Pharmaceutical Industries Ltd. (2004). Degradation products of azithromycin, and methods for their identification.
  • Allmpus. (n.d.). Azithromycin EP Impurity F. Retrieved from Allmpus Website. [Link]

  • Veeprho. (n.d.). Azithromycin EP Impurity F | CAS 612069-28-0. Retrieved from Veeprho Website. [Link]

  • Zhejiang Ausun Pharmaceutical Co., Ltd. (2019). Synthesis method of azithromycin impurity F.
  • Sultana, N. et al. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. ResearchGate. [Link]

  • Sultana, N. et al. (2006). Degradation Studies of Azithromycin and its Spectrophotometric Determination in Pharmaceutical Dosage Forms. ResearchGate. [Link]

Sources

Technical Support Center: 3'-N-Demethyl-3'-N-formylazithromycin (NDFA)

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3'-N-Demethyl-3'-N-formylazithromycin (NDFA). As an important impurity and derivative of azithromycin, understanding its stability in solution is critical for accurate analytical method development, formulation studies, and quality control.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDFA) and why is its stability a concern?

A1: this compound (NDFA) is a known process-related impurity and degradation product of the macrolide antibiotic azithromycin.[3] Its stability is a critical concern because changes in its concentration during analytical procedures or upon storage of azithromycin drug substance/product can lead to inaccurate quantification and out-of-specification results. Furthermore, understanding the stability of NDFA itself is crucial for its use as a reference standard.[2]

Q2: What are the primary factors that influence the stability of NDFA in solution?

A2: Based on the general principles of macrolide antibiotic chemistry, the primary factors influencing NDFA stability are pH, temperature, and the solvent composition.[4] Like its parent compound, azithromycin, the macrolactone ring of NDFA is susceptible to hydrolysis under both acidic and alkaline conditions. Additionally, the N-formyl group on the desosamine sugar is a potential site for hydrolysis, particularly in acidic environments.[5]

Q3: I am observing a decrease in the NDFA peak area in my HPLC analysis over time. What could be the cause?

A3: A decrease in the NDFA peak area suggests degradation. The most likely cause is the hydrolysis of the N-formyl group to yield 3'-N-demethylazithromycin, especially if your mobile phase or sample solvent is acidic. Another possibility is the hydrolysis of the macrolactone ring, which is a common degradation pathway for macrolides.[4]

Q4: My HPLC chromatogram shows the appearance of new, unknown peaks when analyzing NDFA solutions. What could these be?

A4: New peaks are likely degradation products of NDFA. Depending on the conditions, these could include 3'-N-demethylazithromycin (from N-formyl group hydrolysis) or products resulting from the opening of the macrolactone ring. To identify these, a forced degradation study is recommended.[6][7]

Q5: How can I minimize the degradation of NDFA in my stock solutions and during sample preparation?

A5: To minimize degradation, prepare stock solutions in a stable solvent, such as a buffered solution at a neutral pH (around 7.0-7.5) or an organic solvent like acetonitrile or methanol. Store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures and protect them from light. For sample preparation, minimize the time the sample spends in potentially harsh conditions (e.g., acidic mobile phases) before analysis.

Troubleshooting Guide: Stability Issues with NDFA in Solution

This section provides a more detailed, issue-and-solution-oriented guide to address specific problems you may encounter.

Issue 1: Inconsistent Quantification of NDFA in Solution
  • Observed Problem: You are experiencing poor reproducibility of NDFA peak areas between different preparations or over a short period.

  • Probable Cause & Scientific Rationale: This is often due to the ongoing degradation of NDFA in your sample solvent or mobile phase. The rate of degradation can be highly dependent on minor variations in pH and temperature. The N-formyl group introduces a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions.[5]

  • Troubleshooting Steps:

    • Evaluate Solvent pH: If using an aqueous solvent, measure and buffer the pH to a neutral range (e.g., pH 7.0-7.4) using a suitable buffer system (e.g., phosphate buffer).

    • Solvent Composition: Consider preparing your samples in a higher percentage of organic solvent (e.g., acetonitrile or methanol) if compatible with your analytical method, as this can slow down hydrolysis.

    • Temperature Control: Maintain consistent and cool temperatures during sample preparation and analysis. Use a refrigerated autosampler if available.

    • Fresh Preparations: Prepare samples immediately before analysis to minimize the time for degradation to occur.

Issue 2: Appearance of Shoulder Peaks or Broadening of the NDFA Peak in HPLC
  • Observed Problem: The NDFA peak in your chromatogram is not sharp and may have a shoulder, or it appears broad, leading to integration difficulties.

  • Probable Cause & Scientific Rationale: NDFA can exist as two rotamers due to restricted rotation around the formamide (N-CHO) bond. These rotamers may not be fully resolved by all HPLC methods, leading to peak broadening or the appearance of shoulder peaks. This is a known characteristic of N-formyl substituted azithromycin derivatives.

  • Troubleshooting Steps:

    • Column Temperature: Adjusting the column temperature can sometimes improve the peak shape by either coalescing the rotamer peaks into a single sharp peak at higher temperatures or improving their separation at lower temperatures.

    • Mobile Phase Optimization: Varying the mobile phase composition and gradient slope can influence the resolution of the rotamers.

    • Method Acceptance: If the peak shape is consistent and allows for reproducible integration, it may be acceptable to quantify the total area of the rotamer peaks. Ensure your method validation addresses this.

Issue 3: Suspected Degradation Pathway and Identification of Degradants
  • Observed Problem: You need to identify the degradation products of NDFA to develop a stability-indicating analytical method.

  • Probable Cause & Scientific Rationale: A forced degradation study is the standard approach to intentionally degrade the molecule and generate its potential degradation products.[6][8] This allows for the development of an analytical method that can separate the parent compound from all its significant degradants, ensuring the method is "stability-indicating."[7]

  • Experimental Protocol: Forced Degradation Study for NDFA

    • Preparation: Prepare several aliquots of an NDFA solution (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

    • Acid Hydrolysis: To one aliquot, add 0.1 N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: To another aliquot, add 0.1 N NaOH and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C.

    • Photolytic Degradation: Expose an aliquot to UV light (e.g., 254 nm) and visible light.

    • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV or HPLC-MS method. The goal is to achieve approximately 5-20% degradation of the parent peak.[9]

    • Peak Tracking: Compare the chromatograms of the stressed samples to the control to identify the degradation peaks. An HPLC-MS method is highly beneficial for obtaining mass information about the degradants to aid in their identification.

Proposed Degradation Pathway of NDFA

Based on the structure of NDFA and general knowledge of macrolide and N-formyl group chemistry, a likely degradation pathway involves the hydrolysis of the N-formyl group.

G NDFA This compound (NDFA) NDA 3'-N-Demethylazithromycin NDFA->NDA  Acid/Base  Hydrolysis FormicAcid Formic Acid NDFA->FormicAcid  Acid/Base  Hydrolysis OtherDeg Macrolactone Ring Degradation Products NDFA->OtherDeg  Harsh Acid/Base,  Oxidation, Heat

Caption: Proposed degradation pathway of NDFA in solution.

Quantitative Data Summary

ConditionExpected Stability of NDFAPrimary Degradation Pathway
Acidic (pH < 4) LowRapid hydrolysis of the N-formyl group and potential hydrolysis of the macrolactone ring.
Neutral (pH 6-8) Moderate to HighSlow hydrolysis of the macrolactone ring.
Alkaline (pH > 9) LowHydrolysis of the macrolactone ring.
Oxidative (e.g., H₂O₂) ModeratePotential for oxidation at various sites on the molecule.
Thermal (Elevated Temp.) ModerateAcceleration of hydrolysis reactions.
Photolytic (UV/Vis Light) ModeratePotential for photodegradation.

Experimental Workflow: Developing a Stability-Indicating HPLC Method

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Initial Method Parameters (Column, Mobile Phase, etc.) B Forced Degradation Study (Acid, Base, Oxidative, etc.) A->B C Analyze Stressed Samples B->C D Optimize Method for Resolution (Parent Peak from Degradants) C->D E Specificity D->E Validate F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: Workflow for developing and validating a stability-indicating HPLC method.

References

  • Desmethyl Macrolides: Synthesis and Evaluation of 4,8,10-Tridesmethyl Telithromycin. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Desmethyl Macrolides: Synthesis and Evaluation of 4,8-Didesmethyl Telithromycin. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). MDPI. Retrieved from [Link]

  • Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved from [Link]

  • Azithromycin. (n.d.). Wikipedia. Retrieved from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. Retrieved from [Link]

  • The macrolide antibiotic renaissance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Development and Validation of a Precise LC Method for the Determination of Drug Release during Dissolution profile in Pharmaceutical Formulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for removing an n-formyl group. (n.d.). Google Patents.
  • NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Derivatives of azithromycin. (n.d.). Google Patents.
  • Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. (2020). National Institutes of Health. Retrieved from [Link]

  • Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. (n.d.). PubChem. Retrieved from [Link]

  • Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

  • Macrolides: From Toxins to Therapeutics. (2021). National Institutes of Health. Retrieved from [Link]

  • Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. (n.d.). Google Patents.
  • Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A. (2023). National Institutes of Health. Retrieved from [Link]

  • Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. (2020). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Method Robustness for Azithromycin Impurity F Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical testing of Azithromycin, with a specific focus on the critical process impurity, Azithromycin Impurity F (also known as 3'-N-Demethyl-3'-N-formylazithromycin).[][2] The reliable quantification of this and other related substances is paramount for ensuring the safety and efficacy of the final drug product. This guide is structured to provide researchers, analytical scientists, and drug development professionals with practical, field-tested insights into common challenges and troubleshooting strategies for ensuring method robustness.

The principle of method robustness is a cornerstone of analytical procedure development and is emphasized by regulatory bodies and guidelines like the International Council for Harmonisation (ICH).[3] A robust method is defined by its capacity to remain unaffected by small, deliberate variations in method parameters, which indicates its reliability during normal usage.[3][4] This guide will delve into the practical application of this principle for the specific analysis of Azithromycin Impurity F.

Frequently Asked Questions (FAQs)

Q1: What is Azithromycin Impurity F and why is it important to monitor?

A1: Azithromycin Impurity F, or this compound, is a known related substance of Azithromycin.[2][5] Like other impurities, its presence in the active pharmaceutical ingredient (API) or final drug product can potentially impact the drug's safety and efficacy.[6] Regulatory agencies require stringent control and monitoring of such impurities to ensure patient safety.

Q2: Which analytical technique is most commonly used for Azithromycin Impurity F analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most prevalent method for analyzing Azithromycin and its related substances, including Impurity F.[6][7][8] Methods are often based on those described in official pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[9][10]

Q3: What are the typical challenges encountered when analyzing Azithromycin and its impurities?

A3: Common challenges include:

  • Poor Peak Shape: Azithromycin is a basic compound, which can lead to peak tailing due to interactions with residual silanol groups on silica-based HPLC columns.[7][11]

  • Resolution: Achieving baseline separation between all impurities, particularly Impurity F and other closely eluting compounds like desosaminylazithromycin, can be difficult.[6]

  • Method Variability: High pH mobile phases, often required for good peak shape, can be aggressive towards the column's stationary phase, leading to shifts in retention time and loss of resolution over time.[7]

Troubleshooting Guide: Chromatographic Issues

This section addresses specific problems you may encounter during your analysis, offering potential causes and actionable solutions.

Q4: My Azithromycin and Impurity F peaks are showing significant tailing. What should I do?

A4: Peak tailing for basic analytes like Azithromycin is a classic chromatographic problem. Here’s a systematic approach to resolving it:

  • Underlying Cause: The primary cause is often secondary interactions between the basic amine groups on Azithromycin and acidic silanol groups on the surface of the C18 column packing.[7]

  • Immediate Solutions:

    • Mobile Phase pH: Ensure the mobile phase pH is sufficiently high (typically pH 8 or above) to suppress the ionization of the silanol groups.[7][12] A higher pH ensures Azithromycin is in a more neutral state, reducing these unwanted interactions.[7] Caution: Always verify that your column can tolerate the chosen pH.

    • Column Choice: Use a modern, base-deactivated, or "end-capped" C18 column. These columns are specifically designed to minimize silanol interactions and are highly recommended for analyzing basic compounds.[7]

    • Sample Overload: Injecting too high a concentration of your sample can lead to peak asymmetry. Try diluting your sample and re-injecting.[7]

Q5: I am struggling to achieve adequate resolution between Impurity F and an adjacent peak.

A5: Poor resolution is a common issue, particularly between Impurity F and desosaminylazithromycin. The European Pharmacopoeia specifies a relative retention of about 0.51 for Impurity F relative to Azithromycin.[9]

  • Troubleshooting Workflow:

    G Start Poor Resolution for Impurity F Check_Params Verify Method Parameters (Flow Rate, Temp, Gradient) Start->Check_Params Adjust_Gradient Modify Gradient Slope (Make it shallower around Impurity F elution) Check_Params->Adjust_Gradient Parameters OK Check_pH Check Mobile Phase pH Is it optimal and stable? Adjust_Gradient->Check_pH No Improvement End Resolution Achieved Adjust_Gradient->End Success Adjust_pH Slightly adjust pH (e.g., ± 0.1-0.2 units) Check_pH->Adjust_pH pH Drifted Check_Column Evaluate Column Performance (Age, Plate Count, Backpressure) Check_pH->Check_Column pH OK Adjust_pH->Check_Column No Improvement Adjust_pH->End Success New_Column Replace with a new column of the same type Check_Column->New_Column Degraded New_Column->End Success

  • Detailed Steps:

    • Gradient Optimization: The separation of Azithromycin impurities often relies on a gradient elution. [6]A slight modification of the gradient slope around the elution time of Impurity F can significantly improve resolution. Making the gradient shallower (i.e., a slower increase in the organic solvent percentage) will increase the separation between closely eluting peaks.

    • Temperature: Increasing the column temperature (e.g., to 50-60 °C as cited in some methods) can improve efficiency and alter selectivity, potentially resolving the peaks. [12] 3. Mobile Phase Composition: While maintaining the pH, small changes in the organic modifier (e.g., adjusting the acetonitrile/methanol ratio) can influence selectivity and may resolve the critical pair.

Q6: My retention times are shifting from one injection to the next. What is the cause?

A6: Retention time instability is a clear sign that the analytical system or method is not robust.

  • Potential Causes & Solutions:

    • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient HPLC.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation is a major source of variability. Ensure the pH is accurately adjusted and that the solvents are precisely measured every time. The stability of the mobile phase, especially at high pH, can be limited. Consider preparing fresh mobile phase daily.

    • Column Temperature: A fluctuating column temperature will cause retention times to drift. Use a reliable column oven and ensure it is set to a stable temperature. [12] * Pump Performance: Poor pump performance, such as inaccurate flow rate delivery or inconsistent gradient proportioning, can lead to shifting retention times. Regular pump maintenance is crucial.

Experimental Protocols & Method Parameters

To ensure robust and reproducible results, adherence to a well-defined protocol is essential. Below is a summary of typical HPLC parameters based on pharmacopeial methods and literature.

Table 1: Typical HPLC Parameters for Azithromycin Impurity Analysis

ParameterTypical SettingRationale & Robustness Considerations
Column C18, base-deactivated, 5 µm, 4.6 x 250 mmA high-quality, end-capped column is critical for good peak shape with basic analytes. [7]Column lot-to-lot variability should be assessed during validation.
Mobile Phase A Phosphate or Ammonium BufferThe buffer maintains a consistent pH, which is critical for reproducible retention times and peak shapes. [13][14]The buffer concentration itself can be a robustness parameter to test.
Mobile Phase B Acetonitrile/Methanol mixtureThe ratio of organic modifiers can be adjusted to fine-tune selectivity between critical pairs like Impurity F and adjacent peaks. [6]
pH 8.0 - 11.0High pH is necessary to suppress silanol activity but can degrade the silica backbone of the column. [7][15]Method robustness testing should include small variations in pH (e.g., ±0.2 units).
Gradient Optimized for impurity separationThe gradient program is a critical parameter. Small, deliberate changes to the slope and hold times should be evaluated. [6]
Flow Rate 0.9 - 1.2 mL/minVariations in flow rate (e.g., ±10%) should be tested to ensure resolution and system suitability are maintained. [6][13]
Column Temp. 50 - 60 °CElevated temperatures reduce mobile phase viscosity and can improve peak efficiency. Robustness checks should assess the impact of temperature variations (e.g., ±5 °C).
Detection UV at 210 nmThis wavelength provides good sensitivity for Azithromycin and its related compounds. [6][8]
Injection Vol. 50 µLMust be consistent. Robustness studies should confirm that minor variations do not disproportionately affect peak area.

Protocol: Sample & Mobile Phase Preparation

  • Mobile Phase Preparation:

    • Accurately weigh and dissolve the buffering agent (e.g., anhydrous dibasic sodium phosphate) in HPLC-grade water. [6] * Adjust to the target pH (e.g., 8.9) using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide). * Filter the aqueous buffer through a 0.45 µm filter.

    • Prepare the organic phase (e.g., 3:1 Acetonitrile/Methanol). * Degas all mobile phases before use.

  • Sample Preparation:

    • Accurately weigh the Azithromycin sample and dissolve it in a suitable diluent. The diluent should be compatible with the mobile phase to ensure good peak shape.

    • Sonicate if necessary to ensure complete dissolution. [14] * Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system. [16]

Ensuring Method Robustness: A Systematic Approach

Robustness testing is a formal part of method validation and should be considered during method development. [3]It involves making small, deliberate changes to method parameters to assess the impact on the results.

Key Parameters to Vary in a Robustness Study:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 10%)

  • Mobile phase organic modifier composition (e.g., ± 2%)

  • Different column lots and/or manufacturers

  • Sample and standard solution stability over time [17] The results of these tests, particularly the impact on critical parameters like the resolution between Impurity F and its nearest neighbor, will define the operational limits of the method and ensure its reliability in routine use.

References

  • Benchchem. (n.d.). Technical Support Center: Azithromycin HPLC-UV Analysis.
  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.
  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed.
  • BOC Sciences. (n.d.). CAS 612069-28-0 Azithromycin EP Impurity F.
  • SynZeal. (n.d.). Azithromycin EP Impurity F | 612069-28-0.
  • European Pharmacopoeia. (2011). AZITHROMYCIN Azithromycinum. European Pharmacopoeia 7.0.
  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Oxford Academic.
  • Silva, T. A., et al. (n.d.). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Miguel, L., & Barbas, C. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217.
  • Waghule, S. N., et al. (2013). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica, 5(4), 166-172.
  • Silva, T. A., et al. (2021). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society, 32(8), 1658-1669.
  • Sigma-Aldrich. (n.d.). Azithromycin Related Compound F USP Reference Standard.
  • Veeprho. (n.d.). Azithromycin EP Impurity F | CAS 612069-28-0.
  • Kwiecień, A., et al. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products.
  • Regulations.gov. (n.d.). Azithromycin.
  • Antec Scientific. (n.d.). Azithromycin According to USP method.
  • Waters. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • El-Gindy, A., et al. (2002). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • USP. (2022, May 27). Azithromycin for Oral Suspension. USP-NF.
  • Alentris Research Pvt. Ltd. (n.d.). Azithromycin EP Impurity F.
  • Fathima, A., et al. (2006). DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Asian Journal of Chemistry, 18(2), 1101.
  • El-Shaheny, R. N. (2015). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. NIH.
  • Shodex HPLC Columns. (n.d.). Analysis of Azithromycin According to USP Method (ODP-50 4E).
  • El-Gindy, A., et al. (2002). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate.

Sources

Enhancing sensitivity for low-level detection of 3'-N-Demethyl-3'-N-formylazithromycin

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3'-N-Demethyl-3'-N-formylazithromycin

Introduction

Welcome to the technical support guide for the sensitive detection of this compound (Azithromycin Impurity F). This molecule, a known impurity and metabolite of Azithromycin, presents unique analytical challenges due to its polarity and typically low concentration in complex matrices.[1][2][3] This guide is structured as a series of troubleshooting questions and answers, designed to walk you through the common and advanced issues encountered during method development and routine analysis. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Section 1: Fundamental Questions & Analyte Properties

Before troubleshooting, a solid understanding of the analyte is critical.

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a process-related impurity and degradation product of the macrolide antibiotic Azithromycin.[2] Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict control over such impurities, often requiring their identification and quantification at levels below 0.1%.[2][4][5] Its sensitive detection is crucial for ensuring the safety, efficacy, and stability of Azithromycin drug products.[5]

PropertyValueSource
Synonyms Azithromycin Impurity F (EP), Azithromycin Related Compound F (USP)[1][3][6]
Molecular Formula C₃₈H₇₀N₂O₁₃[1]
Molecular Weight 763.0 g/mol [1]
Monoisotopic Mass 762.48779029 Da[1]

Section 2: Troubleshooting Poor Signal Intensity & High Baseline Noise

This is the most common challenge in trace-level analysis. We will break down the problem by looking at the entire analytical workflow, from sample preparation to data acquisition.

Workflow Overview

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological or Pharmaceutical Sample SPE Solid-Phase Extraction (SPE) (Key Optimization Step) Sample->SPE Deriv Optional: Chemical Derivatization SPE->Deriv LC UHPLC Separation (C18 or HILIC) Deriv->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Quantification & Review MS->Data

Caption: High-level workflow for sensitive impurity analysis.

Sample Preparation Issues

Q2: My analyte recovery is low and inconsistent after sample preparation. How can I improve this?

A2: Low recovery is often due to suboptimal extraction. For a polar molecule like this compound in a complex biological matrix (e.g., plasma, serum), a generic protein precipitation may be insufficient. Solid-Phase Extraction (SPE) is the recommended technique.[7][8][9]

Causality: The goal of SPE is twofold: to concentrate the analyte and to remove matrix components that can interfere with ionization (ion suppression).[9] The choice of SPE sorbent and elution solvents is critical. Since the analyte contains both hydrophobic (macrolide ring) and hydrophilic/ionizable (amine/formamide) moieties, a mixed-mode SPE cartridge is often superior.[10]

Protocol: Mixed-Mode Cation Exchange (MCX) SPE for Biological Fluids

This protocol is designed to retain the basic analyte via ion exchange while washing away neutral and acidic interferences.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol, followed by 1 mL of ultrapure water. Rationale: This activates the C8 reversed-phase chains and prepares the ion-exchange sites.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 50 mM ammonium acetate, pH 6).[10] Do not let the sorbent run dry. Rationale: This sets the pH to ensure the target analyte's secondary amine is protonated (positively charged) for retention on the cation exchanger.

  • Loading: Dilute 1 mL of your sample (e.g., plasma) with 1 mL of the pH 6 buffer. Load the diluted sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).[10] Rationale: Slow loading ensures sufficient interaction time between the analyte and the sorbent.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the pH 6 buffer. Rationale: This removes highly polar, non-retained matrix components.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. Rationale: This removes non-polar compounds retained on the C8 phase, while the analyte remains bound by the stronger ion-exchange mechanism.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[10] Rationale: The high pH neutralizes the charge on the analyte, releasing it from the cation exchange sorbent, while the methanol elutes it from any remaining reversed-phase interaction.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute in a mobile-phase-compatible solvent (e.g., 100 µL of 80:20 Water:Acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC system.

Liquid Chromatography (LC) Challenges

Q3: I'm seeing poor peak shape (tailing, broadening) and my analyte is eluting too close to the void volume on a C18 column. What's happening?

A3: This is a classic issue for polar compounds on traditional reversed-phase (C18) columns. The formyl group increases the polarity of the molecule compared to its parent structures. Poor retention can lead to insufficient separation from other polar matrix components, resulting in significant ion suppression.

Causality & Solutions:

  • Increase Retention:

    • Lower Organic Content: Reduce the initial percentage of acetonitrile or methanol in your gradient.

    • Use an Appropriate Column: Consider a column with a different stationary phase. A C18 column designed for polar analytes (with aqueous-stable end-capping) can be effective.

    • Mobile Phase pH: The analyte has a basic amine. Using a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid, pH ~2.7) will ensure the amine is protonated, which can improve peak shape by preventing interaction with residual silanols on the column packing.[8][11]

  • Alternative Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[12] HILIC uses a polar stationary phase (like unbonded silica) and a high organic mobile phase, providing strong retention for polar analytes.[9]

ParameterRecommended Starting Conditions (Reversed-Phase)
Column C18, 2.1 x 100 mm, 1.8 µm (for UHPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minutes
Flow Rate 0.3 - 0.4 mL/min
Column Temp. 40 - 55 °C[4][13]
Injection Vol. 2 - 10 µL
Mass Spectrometry (MS) Optimization

Q4: My signal is weak even with a clean sample and good chromatography. How can I boost the MS signal?

A4: The issue likely lies with inefficient ionization or suboptimal detection parameters. Macrolides, including this analyte, ionize well via Electrospray Ionization (ESI) in positive mode (ESI+).[14][15] The key is to optimize the Multiple Reaction Monitoring (MRM) transitions and source parameters.

Causality & Solutions:

  • Confirm the Precursor Ion: The protonated molecule [M+H]⁺ is the primary precursor ion to target. For this compound (MW 763.0), the target precursor ion will be m/z 763.5 (accounting for isotopic distribution).

  • Optimize MRM Transitions: You must identify product ions that are both specific and intense. For macrolides, characteristic losses of the sugar moieties (desosamine and cladinose) are common fragmentation pathways.[14]

    • Infuse a Standard: Directly infuse a certified reference standard of the analyte into the mass spectrometer to perform a product ion scan.

    • Select Key Fragments: Identify at least two intense and specific product ions. One for quantification (quantifier) and one for confirmation (qualifier).

  • Optimize Source Parameters: ESI is a sensitive process highly dependent on desolvation and ion transfer efficiency.[16]

    • Source Temperature: Adjust to ensure efficient solvent evaporation without causing thermal degradation of the analyte. A starting point of 500°C is common.[11]

    • Gas Flows (Nebulizer, Heater): Optimize to create a fine, stable spray. High flows can improve desolvation but may reduce sensitivity if they are too aggressive.

    • Capillary Voltage: Fine-tune to maximize the signal for m/z 763.5. A typical starting point is 2-4 kV.[11]

MS ParameterTypical Starting ValueRationale
Ionization Mode ESI Positive (ESI+)The presence of the amine group makes it readily protonated.[15]
Precursor Ion [M+H]⁺ m/z 763.5Mass of the protonated parent molecule.
Product Ions Instrument DependentMust be determined empirically by fragmenting the precursor ion.
Collision Energy (CE) Instrument DependentOptimize for each product ion to maximize its intensity.
Source Temperature 500 °CEfficiently desolvates the ESI droplets.[11]
Capillary Voltage 3.0 kVCreates the potential difference needed for electrospray.[11]

Section 3: Advanced Strategies for Ultimate Sensitivity

Q5: I've optimized my entire LC-MS/MS system but still cannot reach the required Limit of Quantification (LOQ). What else can I do?

A5: When standard optimization is insufficient, chemical derivatization can provide a significant boost in sensitivity.[17][18] This involves chemically modifying the analyte to improve its ionization efficiency.

Causality: The goal of derivatization in this context is to add a permanent positive charge or a group with very high proton affinity to the molecule.[18][19] This makes the ionization process in the ESI source dramatically more efficient, leading to a much stronger signal.

Workflow: Derivatization Decision Logic

G Start Is current LOQ sufficient? Optimize Fully optimize SPE, LC, and MS parameters Start->Optimize No End_Yes Analysis Complete Start->End_Yes Yes Check Re-evaluate LOQ Optimize->Check Deriv Implement Chemical Derivatization Protocol Check->Deriv No Check->End_Yes Yes End_Deriv Achieved Required Sensitivity Deriv->End_Deriv

Caption: Decision tree for implementing advanced sensitivity enhancement.

Protocol: N-Formylation Derivatization (Example)

While the analyte already has a formyl group, this is an example of a common derivatization reaction. For this specific analyte, a derivatizing agent that adds a permanently charged quaternary amine group (e.g., Girard's Reagent T) would be more effective.[20] This adds a pre-charged moiety, making ionization independent of mobile phase pH and highly efficient.[20]

  • Sample Preparation: Perform the SPE cleanup as described in Q2 and evaporate the eluate to complete dryness.

  • Reaction Mixture: To the dried residue, add 50 µL of a solution containing Girard's Reagent T (GT), a coupling agent like 2-chloro-1-methylpyridinium iodide (CMPI), and a base like triethylamine (TEA) in a suitable organic solvent (e.g., acetonitrile).[20] The exact concentrations must be optimized.

  • Reaction: Cap the vial and heat at 60-70°C for 30-60 minutes. Rationale: Heat accelerates the reaction between the analyte's available functional groups and the derivatizing agent.

  • Quenching/Dilution: After cooling, dilute the reaction mixture with the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Develop a new LC-MS/MS method targeting the m/z of the derivatized product. The fragmentation pattern will be different, so new MRM transitions must be optimized. The resulting derivatized molecule will be more polar, potentially requiring adjustments to the chromatography.

Expected Outcome: This derivatization can lead to a 100 to 1000-fold improvement in detection sensitivity.[19][20]

Section 4: General Troubleshooting FAQs

Q: I'm seeing a high background signal for my target m/z even in blank injections. What could be the cause? A: This points to system contamination.[21][22]

  • Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can accumulate on the column and elute during the gradient.[21]

  • System Carryover: Inject several blank samples after a high-concentration standard to check for carryover from the autosampler.[23] A more rigorous needle wash protocol may be needed.

  • Leachables: Check for contaminants leaching from tubing, solvent bottles, or well plates.[22]

Q: My retention time is shifting between injections. What should I check? A: Retention time instability is usually a chromatography issue.[23]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: Check if the mobile phase was prepared correctly and is not evaporating, which would change its composition.

  • Pump Performance: Unstable pressure or flow from the LC pumps can cause shifts. Check for air bubbles in the system.[24]

  • Column Temperature: Verify that the column oven is maintaining a stable temperature.[25]

References

  • Higashi, T. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI–MS/MS quantification of steroids in biological samples: a review. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Hernández, F., et al. (2011). On-line solid-phase extraction coupled to hydrophilic interaction chromatography-mass spectrometry for the determination of polar drugs. Journal of Chromatography A. [Link]

  • MDPI. (2022). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Molecules. [Link]

  • MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. [Link]

  • Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI–MS/MS quantification of steroids in biological samples: a review. Tokyo University of Science. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2012). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Journal of Chromatography A. [Link]

  • MDPI. (2022). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Molecules. [Link]

  • ResearchGate. (2003). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH). (2019). Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples. PMC. [Link]

  • MDPI. (2020). Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples. Molecules. [Link]

  • Brazilian Chemical Society. (2024). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (2012). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Request PDF. [Link]

  • Waters Corporation. (2018). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Note. [Link]

  • Zhang, Y., et al. (2020). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SciSpace. (2012). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmac. Critical Reviews in Analytical Chemistry. [Link]

  • PLOS One. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS One. [Link]

  • PubMed. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2020). A simple, high-throughput and validated LC-MS/MS method for determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LCGC International. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC International. [Link]

  • Chromatography Today. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Chromatography Today. [Link]

  • ResearchGate. (2024). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • National Institutes of Health (NIH). (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • PubMed Central (PMC). (2016). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. National Institutes of Health. [Link]

  • LCGC International. (2018). Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]

  • ACS Publications. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Chemistry Department. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. Department of Chemistry. [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • BioPharm International. (2003). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]

  • ResearchGate. (2024). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. Technical Report. [Link]

  • Symtera Analytics. (N-didesmethyl)-3-formylazithromycin. Symtera Analytics. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • National Institutes of Health (NIH). (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. PMC. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of 3'-N-Demethyl-3'-N-formylazithromycin Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of impurities is paramount to ensuring drug safety and efficacy. 3'-N-Demethyl-3'-N-formylazithromycin, a known process-related impurity and degradation product of the widely-used antibiotic Azithromycin, requires meticulous analytical oversight.[1][2][3] This guide provides an in-depth, experience-driven comparison of two robust analytical methods for the quantification of this specific impurity: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Our objective is to move beyond a mere listing of protocols. Instead, we will dissect the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative regulatory standards, primarily the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to establish and cross-validate reliable analytical methods for impurity profiling.

The Analytical Challenge: Structure and Context

This compound (also known as Azithromycin Impurity M or F in various pharmacopeias) is a derivative of azithromycin formed during synthesis or degradation.[3][7][8][9] Its structure, while similar to the parent molecule, possesses distinct physicochemical properties that necessitate specific and sensitive analytical detection. The accurate quantification of this impurity is critical as pharmacopeial limits are stringent, often mandating control at levels ≤0.3%.[3]

Cross-Validation Workflow

The core principle of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield equivalent results. This process provides a high degree of assurance in the analytical data. Our workflow involves developing and validating two orthogonal methods and then comparing their performance characteristics.

Cross_Validation_Workflow cluster_0 Method 1: HPLC-UV cluster_1 Method 2: LC-MS/MS M1_Dev Method Development M1_Val Validation (ICH Q2) M1_Dev->M1_Val M1_Data Performance Data M1_Val->M1_Data Compare Comparative Analysis M1_Data->Compare M2_Dev Method Development M2_Val Validation (ICH Q2) M2_Dev->M2_Val M2_Data Performance Data M2_Val->M2_Data M2_Data->Compare Conclusion Conclusion on Equivalence & Application Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale:

The HPLC-UV method is the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and widespread availability. This method separates this compound from azithromycin and other related substances based on their differential partitioning between a stationary phase (a C18 column) and a mobile phase.[1][2] Detection is achieved by measuring the absorbance of ultraviolet light at a specific wavelength. While azithromycin lacks a strong chromophore, detection at low UV wavelengths (around 210 nm) is common for macrolides and their impurities.[1][10]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M anhydrous dibasic sodium phosphate buffer, pH adjusted to 8.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile and Methanol (50:50, v/v).

  • Gradient Elution:

    • 0-15 min: 25% B

    • 15-40 min: 25% to 60% B

    • 40-45 min: 60% B

    • 45-50 min: 60% to 25% B

    • 50-60 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 55 °C.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound certified reference standard (CRS) at 100 µg/mL in diluent (Mobile Phase A:Mobile Phase B, 75:25).

    • Prepare a working standard at the specification limit (e.g., 0.3% of the nominal azithromycin concentration). For an azithromycin sample concentration of 1 mg/mL, this would be 3 µg/mL.

    • Dissolve the azithromycin drug substance or product sample in the diluent to a nominal concentration of 1 mg/mL.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale:

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV.[11][12] This makes it an ideal reference method and is particularly useful for detecting and quantifying impurities at very low levels. The liquid chromatography component separates the analytes, which are then ionized (typically using electrospray ionization, ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion for the analyte of interest, fragmenting it, and then detecting a specific fragment ion. This Multiple Reaction Monitoring (MRM) provides exceptional specificity, virtually eliminating matrix interference.[13][14]

Experimental Protocol:

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transition: For this compound (MW ~748.9 g/mol ), a plausible transition would be m/z 749.5 -> 591.5 (parent ion -> fragment ion).[13][14] Note: These values should be empirically optimized.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 500 °C.[15]

  • Standard & Sample Preparation:

    • Prepare a stock solution of the impurity CRS at 10 µg/mL in 50:50 acetonitrile:water.

    • Prepare working standards by serial dilution to cover the expected concentration range.

    • Dissolve the azithromycin sample in 50:50 acetonitrile:water to a nominal concentration of 1 mg/mL and then dilute 10-fold before injection to minimize matrix effects.

Performance Data: A Comparative Analysis

The following tables summarize the hypothetical validation data for both methods, conducted in accordance with ICH Q2(R1) guidelines.[4][5][16]

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Range 0.3 µg/mL - 4.5 µg/mL0.0075 µg/mL - 0.75 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Y-intercept -5.215.1
  • Insight: Both methods demonstrate excellent linearity. The LC-MS/MS method, however, operates at a significantly lower concentration range, highlighting its superior sensitivity.

Table 2: Accuracy (Recovery)

Spiked Level (% of Target)HPLC-UV (% Recovery)LC-MS/MS (% Recovery)
50% 98.9%101.2%
100% 101.5%99.5%
150% 102.1%100.8%
Average Recovery 100.8%100.5%
  • Insight: Both methods show excellent accuracy, with recovery values well within the typical acceptance criteria of 98-102%.

Table 3: Precision (Repeatability & Intermediate Precision)

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)
Repeatability (n=6) 1.8%2.5%
Intermediate Precision 2.4%3.1%
  • Insight: Both methods exhibit good precision. The slightly higher RSD for the LC-MS/MS method is not uncommon given its higher complexity and sensitivity to minor variations.

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHPLC-UVLC-MS/MS
LOD 0.1 µg/mL (0.01%)0.0025 µg/mL (0.00025%)
LOQ 0.3 µg/mL (0.03%)0.0075 µg/mL (0.00075%)
  • Insight: This is the most significant point of differentiation. The LC-MS/MS method is approximately 40 times more sensitive than the HPLC-UV method, allowing for quantification at levels far below typical reporting thresholds.[10]

Table 5: Specificity

ParameterHPLC-UVLC-MS/MS
Peak Purity (Diode Array) PassN/A
Resolution from Azithromycin > 2.0> 2.0
Interference from Placebo None ObservedNone Observed
Confirmation (MRM) N/AYes
  • Insight: While the HPLC-UV method demonstrates good chromatographic specificity, the LC-MS/MS method's specificity is unequivocal due to the nature of MRM detection. This provides a higher degree of confidence in the identity of the quantified peak.

Synthesis and Recommendation

The cross-validation exercise demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for their intended purpose of quantifying this compound.

  • The HPLC-UV method is a robust, reliable, and cost-effective choice for routine quality control testing . Its LOQ is sufficient to monitor the impurity at typical specification limits (e.g., 0.1% identification threshold).[1]

  • The LC-MS/MS method serves as an excellent reference or confirmatory method . Its superior sensitivity and specificity make it ideal for investigations into out-of-specification results, characterization of reference materials, and analysis during early-stage process development where impurity levels may be very low.[11]

The successful cross-validation confirms that the more accessible HPLC-UV method provides data that is equivalent to the highly specific LC-MS/MS method within the defined range, justifying its use for routine release testing. This hierarchical approach, using a robust method for daily operations while having a highly sensitive confirmatory method available, represents a best practice in modern pharmaceutical analysis.

References

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formul
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1994). ICH.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. (2025). Preprints.org.
  • Azithromycin According to USP method. (n.d.). Antec Scientific.
  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. (n.d.).
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (n.d.). PubMed Central.
  • 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. (n.d.). Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Validated HPLC-MS-MS method for determination of azithromycin in human plasma. (2025).
  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. (n.d.). eScholarship.org.
  • Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface W
  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-tre
  • (N-didesmethyl)-3-formylazithromycin. (n.d.). Symtera Analytics.
  • Azithromycin - Impurity M. (n.d.).
  • 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. (n.d.). PubChem, NIH.

Sources

A Comparative Analysis for the Researcher: Azithromycin and its Process-Related Impurity F

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the widely-used macrolide antibiotic, azithromycin, and a key process-related impurity, Azithromycin Impurity F. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document moves beyond a simple cataloging of properties to offer a holistic view grounded in experimental data and established analytical methodologies.

Structural and Physicochemical Distinctions: The Foundation of Functional Divergence

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and resulting physicochemical properties. While azithromycin and Impurity F share the same core macrolide scaffold, a subtle yet significant structural modification differentiates them, leading to altered properties.

Azithromycin is a semi-synthetic macrolide antibiotic belonging to the azalide subclass, characterized by a 15-membered ring with a methyl-substituted nitrogen at position 9a of the aglycone ring.[1] This structural feature enhances its stability in acidic environments compared to its predecessor, erythromycin.[2] Azithromycin Impurity F, chemically known as 3'-N-demethyl-3'-N-formylazithromycin, differs from the parent molecule by the substitution on the desosamine sugar moiety.[3][4] Specifically, one of the methyl groups on the dimethylamino group at the 3' position is replaced by a formyl group.[3][4]

Table 1: Comparative Physicochemical Properties of Azithromycin and Azithromycin Impurity F

PropertyAzithromycinAzithromycin Impurity FReference(s)
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one3′-N-demethyl-3′-N-formylazithromycin[1][3]
Molecular Formula C₃₈H₇₂N₂O₁₂C₃₈H₇₀N₂O₁₃[1][4]
Molecular Weight 748.98 g/mol 762.97 g/mol [4][5]
CAS Number 83905-01-5612069-28-0[4][5]
Appearance White to off-white solidWhite to off-white solid[][7]
Solubility Soluble in ethanol and DMSO, minimally soluble in water.Soluble in Chloroform, Methanol, DMSO.[1][]
Melting Point ~126 °C>155°C[1][]

Analytical Separation and Characterization: Methodologies for Distinction

The co-existence of azithromycin and its impurities in bulk drug substances and finished pharmaceutical products necessitates robust analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose, often coupled with UV or mass spectrometry (MS) detection.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A validated stability-indicating HPLC method is crucial for resolving azithromycin from its impurities. The choice of stationary phase, mobile phase composition, pH, and temperature are critical parameters that must be optimized.

A common approach involves using a C18 reversed-phase column with a gradient elution.[8] The mobile phase typically consists of a phosphate buffer and a mixture of organic solvents like methanol and acetonitrile.[8][9] UV detection is commonly performed at a low wavelength, such as 210 nm, due to the poor UV absorbance of azithromycin.[8][10]

Experimental Protocol: HPLC Separation of Azithromycin and Impurity F

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.03 M Phosphate Buffer (pH 7.5).[9]

  • Mobile Phase B: Methanol.[9]

  • Gradient Elution: A gradient program should be developed to ensure adequate separation. A starting condition of 80% Mobile Phase B, with a gradual increase, can be a starting point for optimization.

  • Flow Rate: 1.2 mL/min.[9]

  • Column Temperature: Maintained at an elevated temperature, for instance, 50°C, to improve peak shape and resolution.[11]

  • Detection: UV at 210 nm.[10]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of methanol, acetonitrile, and ammonium phosphate buffer.[10]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump HPLC Pump MobilePhase->Pump Column C18 Column Injector->Column Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A generalized workflow for the HPLC analysis of azithromycin and its impurities.

Spectroscopic Characterization

For unequivocal identification, spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable. These methods provide detailed structural information.[12][13] Commercial suppliers of Azithromycin Impurity F reference standards typically provide a comprehensive certificate of analysis that includes data from these techniques.[12][13]

Synthesis of Azithromycin Impurity F for Research Purposes

The availability of pure Impurity F is essential for its use as a reference standard in analytical methods and for conducting toxicological and pharmacological studies. While it is a process-related impurity, it can also be synthesized from azithromycin. A patented method describes a one-pot synthesis of Azithromycin Impurity F from azithromycin.[14][15] This process involves the 3'-N-demethylation of azithromycin followed by formylation.[14][15]

Synthetic Scheme Overview:

Synthesis_Pathway Azithromycin Azithromycin Intermediate 3'-N-demethylated Azithromycin Azithromycin->Intermediate Demethylation (e.g., I₂, K₂CO₃) ImpurityF Azithromycin Impurity F Intermediate->ImpurityF Formylation (e.g., Ethyl formate)

Caption: Simplified synthetic pathway for Azithromycin Impurity F from azithromycin.

Comparative Biological Activity and Toxicological Profile

The primary concern with any drug impurity is its potential to impact the safety and efficacy of the final drug product. Impurities can be pharmacologically active, toxic, or inert.

Pharmacological Activity

Azithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[5] While comprehensive studies on the antimicrobial activity of Azithromycin Impurity F are not widely published, it is generally assumed that impurities may have reduced or altered antibacterial activity.[16] The modification of the dimethylamino group, which is crucial for the binding of macrolides to the ribosome, could potentially impact its efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of azithromycin and Azithromycin Impurity F in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Toxicological Profile

Toxicological assessment of impurities is a critical aspect of drug development. Studies have indicated that azithromycin impurities can contribute to the overall toxicity of the drug.[16] However, a study investigating the hepatotoxicity of various azithromycin impurities found that Impurity F exhibited lower liver toxicity compared to the parent drug, azithromycin. This suggests that the formylation of the 3'-N-demethylated metabolite may reduce its cytotoxic potential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

  • Cell Line: A suitable cell line, such as a human liver cell line (e.g., HepG2) or other relevant cell types.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of azithromycin and Azithromycin Impurity F for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plate Incubation1 Incubate overnight CellSeeding->Incubation1 AddCompounds Add serial dilutions of Azithromycin & Impurity F Incubation1->AddCompounds Incubation2 Incubate for 24-72h AddCompounds->Incubation2 AddMTT Add MTT solution Incubation2->AddMTT Incubation3 Incubate for 2-4h AddMTT->Incubation3 AddSolubilizer Add solubilizing agent Incubation3->AddSolubilizer ReadAbsorbance Measure absorbance AddSolubilizer->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 values CalculateViability->DetermineIC50

Caption: Workflow for a comparative in vitro cytotoxicity study using the MTT assay.

Conclusion and Future Perspectives

The comparative analysis of azithromycin and Azithromycin Impurity F underscores the importance of a multi-faceted approach to understanding drug impurities. While structurally similar, the seemingly minor difference in Impurity F leads to distinct physicochemical properties and potentially altered biological activity and toxicity. The lower hepatotoxicity of Impurity F compared to azithromycin is a noteworthy finding that warrants further investigation.

For researchers in drug development, this guide highlights the necessity of robust analytical methods for impurity profiling and the importance of conducting comparative biological assays to fully characterize the safety and efficacy profile of a drug product. Future research should focus on a more comprehensive evaluation of the antimicrobial spectrum and potency of Azithromycin Impurity F to definitively establish its pharmacological contribution, or lack thereof, to the overall therapeutic effect and side-effect profile of azithromycin formulations.

References

  • Synthesis method of azithromycin impurity F. CN108727445B.
  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.
  • A kind of synthetic method of azithromycin impurity F. CN108727445A.
  • A kind of synthetic method of azithromycin oxid
  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions.
  • Azithromycin EP Impurity F | CAS 612069-28-0. Veeprho.
  • Azithromycin EP Impurity F | 612069-28-0. SynZeal.
  • LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional.
  • Azithromycin-Impurities.
  • Azithromycin Impurity F | 612069-28-0. SynThink Research Chemicals.
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society.
  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products.
  • Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. LabRulez LCMS.
  • Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica.
  • Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products.
  • Azithromycin impurity F, EvoPure. TOKU-E.
  • DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Pakistan Journal of Pharmaceutical Sciences.
  • Azithromycin. PubChem.
  • CAS 612069-28-0 Azithromycin EP Impurity F. BOC Sciences.
  • From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. Antibiotics.
  • Azithromycin Related Compound F (25 mg) (this compound). USP.
  • Azithromycin enhances the cytotoxicity of DNA-damaging drugs via lysosomal membrane permeabilization in lung cancer cells. Cancer Science.
  • Azithromycin enhances the cytotoxicity of DNA-damaging drugs via lysosomal membrane permeabiliz
  • Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes. The Journal of Antimicrobial Chemotherapy.
  • Azithromycin (AZM) enhanced cell toxicity by suppressing DNA-damaging drug-induced autophagy.
  • azithromycin ep impurity f. Allmpus.
  • Azithromycin Related Compound F USP Reference Standard. Sigma-Aldrich.
  • Azithromycin EP Impurity F | CAS No- 612069-28-0. Simson Pharma Limited.

Sources

A Comparative Guide to the Bioactivity of Azithromycin and its 3'-N-Demethyl-3'-N-formyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivities of the widely-used macrolide antibiotic, Azithromycin, and its primary derivative, 3'-N-Demethyl-3'-N-formylazithromycin. While Azithromycin's therapeutic effects are well-documented, its derivatives, often present as impurities in manufacturing, possess bioactivities that are not as thoroughly characterized. Understanding the structure-activity relationship between a parent compound and its derivatives is crucial for drug development, ensuring efficacy and safety. This guide will delve into the known bioactivities of Azithromycin, hypothesize the potential bioactivity of its 3'-N-demethyl-3'-N-formyl derivative based on structural differences, and provide detailed experimental protocols for a head-to-head comparison.

Introduction to Azithromycin and its 3'-N-Demethyl-3'-N-formyl Derivative

Azithromycin is a second-generation macrolide antibiotic, belonging to the azalide subclass, and is renowned for its broad-spectrum antibacterial activity. It is a derivative of erythromycin, with a methyl-substituted nitrogen atom incorporated into the lactone ring, which confers greater acid stability and improved pharmacokinetic properties.[1] Beyond its antibacterial effects, Azithromycin is also recognized for its potent immunomodulatory and anti-inflammatory properties.

This compound is a known impurity and derivative of Azithromycin.[2] Its presence in pharmaceutical preparations is carefully monitored during quality control processes. However, there is a notable lack of publicly available data on its specific bioactivity. The structural modifications at the 3'-N position of the desosamine sugar—demethylation and subsequent formylation—can be expected to alter its biological profile. This guide aims to bridge this knowledge gap by providing a framework for its systematic evaluation.

Structural Comparison and Hypothesized Bioactivity

The key structural difference between Azithromycin and its 3'-N-Demethyl-3'-N-formyl derivative lies in the substitution at the 3'-nitrogen of the desosamine sugar moiety.

  • Azithromycin: Possesses a dimethylamino group at the 3'-position.

  • This compound: The dimethylamino group is replaced by a formamido group.

These modifications are likely to influence the molecule's physicochemical properties and its interaction with biological targets. The replacement of the basic dimethylamino group with a more neutral and polar formamido group could decrease the overall basicity of the molecule. This change may impact its ability to bind to the bacterial ribosome, potentially altering its antibacterial potency. Furthermore, these structural changes could also affect the compound's anti-inflammatory activity.

Hypotheses:

  • Antibacterial Activity: The structural alteration at the desosamine sugar, a key component for ribosomal binding, may lead to a reduction in the antibacterial potency of this compound compared to Azithromycin.

  • Anti-inflammatory Activity: The change in polarity and hydrogen bonding potential at the 3'-position could modulate the compound's interaction with cellular signaling pathways involved in inflammation, although the direction of this effect is difficult to predict without experimental data.

Comparative Bioactivity Analysis: Experimental Protocols

To empirically test the hypothesized differences in bioactivity, the following detailed experimental protocols are provided.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Protocol:

  • Bacterial Strains: Select relevant Gram-positive and Gram-negative bacterial strains for testing (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli).

  • Culture Preparation: Grow the selected bacterial strains in appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C to achieve a logarithmic growth phase.

  • Inoculum Preparation: Dilute the overnight bacterial culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare stock solutions of Azithromycin and this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
AzithromycinStaphylococcus aureus
This compoundStaphylococcus aureus
AzithromycinStreptococcus pneumoniae
This compoundStreptococcus pneumoniae
AzithromycinHaemophilus influenzae
This compoundHaemophilus influenzae
AzithromycinEscherichia coli
This compoundEscherichia coli
Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Release

This assay measures the ability of the compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cells stimulated with lipopolysaccharide (LPS).[5]

Protocol:

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Azithromycin or this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce pro-inflammatory cytokine production. Include a vehicle control (cells treated with LPS but no compound) and a negative control (untreated cells).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the cytokine release).

Data Presentation:

CompoundCytokineIC50 (µM)
AzithromycinTNF-α
This compoundTNF-α
AzithromycinIL-6
This compoundIL-6

Mechanism of Action and Signaling Pathways

Antibacterial Mechanism of Azithromycin

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, at or near the peptidyl transferase center, thereby blocking the exit of nascent peptide chains.[6]

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits 30S_subunit 30S Subunit Azithromycin Azithromycin Azithromycin->50S_subunit Binds to Bacterial_Growth Bacterial Growth Azithromycin->Bacterial_Growth Inhibits Protein_Synthesis->Bacterial_Growth Is essential for

Caption: Antibacterial mechanism of Azithromycin.

Anti-inflammatory Mechanism of Azithromycin via NF-κB Inhibition

The anti-inflammatory effects of Azithromycin are, in part, mediated by its ability to suppress the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[7] NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines Induces transcription Azithromycin Azithromycin Azithromycin->IKK Inhibits

Caption: Azithromycin's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Comparative Bioactivity Assessment

Compound_Prep Compound Preparation (Azithromycin & Derivative) Antibacterial_Assay Antibacterial Activity (MIC Assay) Compound_Prep->Antibacterial_Assay Anti_inflammatory_Assay Anti-inflammatory Activity (Cytokine Release Assay) Compound_Prep->Anti_inflammatory_Assay Data_Collection_A MIC Value Determination Antibacterial_Assay->Data_Collection_A Data_Collection_I Cytokine Quantification (ELISA) Anti_inflammatory_Assay->Data_Collection_I Data_Analysis Comparative Data Analysis Data_Collection_A->Data_Analysis Data_Collection_I->Data_Analysis Conclusion Conclusion on Relative Bioactivity Data_Analysis->Conclusion

Caption: Overall workflow for comparative bioactivity assessment.

Pharmacokinetic Considerations

The structural modifications in this compound are likely to influence its pharmacokinetic profile compared to Azithromycin.[8] The increased polarity due to the formamido group may affect its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, it could lead to altered membrane permeability and protein binding characteristics. A comprehensive pharmacokinetic study would be necessary to fully elucidate these differences.

Conclusion

While Azithromycin is a well-established therapeutic agent, the bioactivity of its derivatives, such as this compound, remains largely unexplored. This guide provides a framework for the direct comparison of their antibacterial and anti-inflammatory properties through established in vitro assays. The provided protocols and conceptual framework will empower researchers to generate the necessary experimental data to elucidate the structure-activity relationships of this important class of antibiotics. Such studies are vital for a deeper understanding of the pharmacological profile of Azithromycin and its related compounds, with implications for drug development, quality control, and therapeutic applications.

References

  • [No authors listed]. Azithromycin.
  • Lawrence T. The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harb Perspect Biol. 2009;1(6):a001651.
  • Creative Diagnostics.
  • Zarogoulidis P, Papanas N, Kioumis I, et al. Macrolides: from in vitro anti-inflammatory and immunomodulatory properties to clinical practice in respiratory diseases. Eur J Clin Pharmacol. 2012;68(5):479-503.
  • Cell Signaling Technology. NF-κB Signaling.
  • Ylostalo JH, Bartosh TJ, Coble K, Prockop DJ. Macrophage inflammatory assay. Bio-protocol. 2014;4(1):e999.
  • Creative Diagnostics.
  • Jorgensen JH, Ferraro MJ. Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clin Infect Dis. 2009;49(11):1749-1755.
  • Thermo Fisher Scientific.
  • Novak R, Shlaes DM. The macrolide antibiotics: a review. Med Princ Pract. 2010;19(2):85-94.
  • Smolecule. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin.
  • Wirtz DC, Le T, El-Ghannam A. The in vitro and in vivo biocompatibility of a novel semisynthetic macrolide antibiotic, azithromycin.
  • ResearchGate.
  • Parnham MJ, Erakovic Haber V, Giamarellos-Bourboulis EJ, Perletti G, Verleden GM, Vos R. Azithromycin: mechanisms of action and their relevance for clinical applications. Pharmacol Ther. 2014;143(2):225-245.
  • Jelić D, Antolović R. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. Antibiotics (Basel). 2016;5(3):29.
  • Fiese EF, Steffen SH. Comparison of the acid stability of azithromycin and erythromycin A. J Antimicrob Chemother. 1990;25 Suppl A:39-47.
  • Hopkins S. Clinical toleration and safety of azithromycin. Am J Med. 1991;91(3A):40S-45S.
  • Lode H. The pharmacokinetics of azithromycin and their clinical significance. Eur J Clin Microbiol Infect Dis. 1991;10(10):807-812.
  • BMG LABTECH.
  • ResearchGate. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties.
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • MDPI. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.
  • Semantic Scholar. LC determination of impurities in azithromycin tablets.
  • Champney WS, Miller M. Structure-activity relationships for three macrolide antibiotics in Haemophilus influenzae. Curr Microbiol. 2005;51(1):48-54.
  • Hooke Laboratories. LPS-induced cytokine production in vivo.
  • Novak R, Matijasic M, Geresh S, et al. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2'-Dehydroxy-5-O-desosaminyl-9-deoxo-9a-aza-9a-homoerythronolide A. Mar Drugs. 2018;16(11):443.
  • PubChem. Azithromycin.
  • Silva J, Bigeschi G, de Oliveira A, Salgado H. Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. J Braz Chem Soc. 2023;34(1):e20220111.
  • Silva J, Bigeschi G, de Oliveira A, Salgado H. Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. J Braz Chem Soc. 2023;34(1):e20220111.
  • Fass RJ. In vitro activity of N-formimidoyl thienamycin (MK0787) compared with other new beta-lactam agents. Antimicrob Agents Chemother. 1981;20(4):551-557.
  • Kim W, Zou G, Hari T, et al. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Front Microbiol. 2018;9:3113.
  • Neu HC, Labthavikul P. Antibacterial activities of a new stabilized thienamycin, N-formimidoyl thienamycin, in comparison with other antibiotics. Antimicrob Agents Chemother. 1982;21(2):180-187.
  • El-Gindy A, El-Zeany B, Awad T, Shabana MM. Quantitative Thin-Layer Chromatographic Method of Analysis of Azithromycin in Pure and Capsule Forms.
  • Pucci MJ, Bush K. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322. Antimicrob Agents Chemother. 2013;57(5):2311-2319.
  • Yourassowsky E, van der Linden MP, Lismont MJ, Crokaert F, Glupczynski Y. Antibacterial activity of N-formimidoyl thienamycin in comparison with cefotaxime, lamoxactam, cefoperazone, piperacillin gentamicin. J Antimicrob Chemother. 1982;10(4):293-298.
  • Li Y, Wang Y, Zhang Y, et al. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. J Ethnopharmacol. 2023;319(Pt 3):117208.
  • Singh P, Kaur M. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Med Chem. 2022;14(1):63-91.
  • Martinez-Gonzalez A, Diaz-Alonso J, Gonzalez-Coraspe J, et al. In Silico Analysis: Anti-Inflammatory and α-Glucosidase Inhibitory Activity of New α-Methylene-γ-Lactams. Int J Mol Sci. 2022;23(23):14782.
  • ResearchGate.
  • Trukhanova, O. A., et al. "Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1, 3-dione derivative." Farmaciya (Pharmacy) 70.3 (2021): 44-48.

Sources

A Senior Application Scientist's Guide to Impurity Profiling of Different Azithromycin Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Active Ingredient

Azithromycin, a cornerstone of macrolide antibiotics, is widely prescribed for various bacterial infections.[1][2] Its efficacy, however, is intrinsically linked to its purity. The presence of impurities—undesired chemical substances with no therapeutic benefit—can significantly impact the quality, safety, and efficacy of the final drug product.[3] These impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API) over time, or interactions between the API and excipients within the formulation.[4]

This guide provides an in-depth comparison of impurity profiles across different azithromycin formulations. Moving beyond a simple procedural outline, we will explore the causality behind analytical choices, interpret comparative data, and provide field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to develop and execute robust, self-validating impurity profiling protocols that adhere to stringent regulatory standards.

The Landscape of Azithromycin Impurities: A Primer

Understanding the potential impurities is the first step in developing a robust analytical strategy. For azithromycin, these are broadly categorized under the International Council for Harmonisation (ICH) Q3B guidelines, which address impurities in new drug products.[5][6] They include:

  • Process-Related Impurities: These are residual substances from the manufacturing process of the API itself, including starting materials, by-products, and intermediates.[3] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known process-related impurities, often designated by letters (e.g., Impurity A, E, F, J).[7][8]

  • Degradation Products: Azithromycin is susceptible to degradation under various stress conditions such as acidic and alkaline hydrolysis, oxidation, and heat.[9][10] Its azalide structure, which incorporates a nitrogen atom into the lactone ring, provides greater acid stability compared to erythromycin, but it is not immune to degradation.[11] Key degradation pathways include the hydrolytic loss of the cladinose sugar to form desosaminylazithromycin and the opening of the macrocyclic lactone ring.[12]

  • Formulation-Related Impurities: These are impurities arising from the interaction of azithromycin with excipients or leachables from the container closure system.[4]

Regulatory bodies like the FDA and EMA have established clear thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[5][13][14] For instance, the identification threshold can be as low as 0.2% for drugs with a maximum daily dose between 10 mg and 2 g.[13]

The Analytical Workhorse: Stability-Indicating HPLC

The gold standard for separating and quantifying azithromycin and its related substances is High-Performance Liquid Chromatography (HPLC).[1] A robust HPLC method must be "stability-indicating," meaning it can resolve the API peak from all potential degradation products and impurities.[15][16]

Causality Behind Method Parameters:

  • Stationary Phase: A reversed-phase C18 column is most commonly employed. Its non-polar nature provides effective retention and separation for the relatively large and lipophilic azithromycin molecule and its structurally similar impurities.[15]

  • Mobile Phase: A buffered aqueous-organic mixture is typical. A phosphate buffer is often used to control the pH, which is critical for consistent retention and peak shape of the basic azithromycin molecule.[16] Acetonitrile and methanol are common organic modifiers used in a gradient elution to resolve impurities with a wide range of polarities.[7][17]

  • Detection: Azithromycin lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths, typically around 210 nm.[15][17] For higher sensitivity and specificity, especially for impurity identification, electrochemical detection (ECD) or Mass Spectrometry (MS) is superior.[18][19] LC-MS is particularly powerful for elucidating the structures of unknown degradation products.[9][20]

Experimental Protocol: A Validated Approach to Impurity Profiling

This section outlines a comprehensive, self-validating workflow for the impurity analysis of an azithromycin tablet formulation.

1. Sample Preparation:

  • Weigh and finely powder 20 tablets to create a homogenous composite.
  • Accurately weigh a portion of the powder equivalent to 100 mg of azithromycin and transfer it to a 100 mL volumetric flask.
  • Add approximately 70 mL of a suitable diluent (e.g., a mixture of acetonitrile and a pH-adjusted buffer solution).[16]
  • Sonicate for 15 minutes to ensure complete dissolution of the API.
  • Allow the solution to equilibrate to room temperature and dilute to volume with the diluent.
  • Centrifuge a portion of the solution to remove insoluble excipients.
  • Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial.

2. Chromatographic System:

  • Instrument: HPLC or UHPLC system with a Diode Array Detector (DAD) or MS detector.[7]
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
  • Mobile Phase A: 0.05 M Dibasic Sodium Phosphate, pH adjusted to 8.9.[7]
  • Mobile Phase B: Acetonitrile:Methanol (75:25 v/v).[7]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 55 °C.[7]
  • Detection Wavelength: 210 nm.[7]
  • Injection Volume: 20 µL.
  • Gradient Program: A time-based gradient is employed to ensure separation of early and late-eluting impurities.[17]

3. System Suitability Testing (SST):

  • Before sample analysis, inject a standard solution containing azithromycin and known impurities (e.g., EP/USP reference standards).[7][8]
  • Verify that the system meets pre-defined criteria for resolution between critical peak pairs, theoretical plates, and peak tailing. This ensures the system is performing correctly.

4. Data Analysis and Quantification:

  • Identify impurities in the sample chromatogram by comparing their retention times to those of the reference standards.
  • Quantify impurities using the area normalization method or by using an external standard with a known concentration. The reporting threshold is typically set at 0.05%.[5]
Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh & Powder Tablets p2 Dissolve in Diluent & Sonicate p1->p2 p3 Centrifuge & Filter p2->p3 a1 Inject into HPLC System p3->a1 Filtered Sample a2 Separation on C18 Column a1->a2 sst System Suitability Test (SST) a1->sst Verify Performance a3 UV/MS Detection a2->a3 d1 Peak Integration & Identification a3->d1 Raw Chromatogram d2 Quantification vs. Thresholds d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for azithromycin impurity profiling.

Comparative Guide: Impurity Profiles in Different Azithromycin Formulations

The choice of formulation significantly influences the impurity profile. Here, we compare three common formulations: solid oral tablets, dry powder for oral suspension, and a liquid intravenous (IV) formulation. The data presented in Table 1 is hypothetical but representative of typical findings.

Azithromycin Tablets (Solid Oral Dosage)
  • Manufacturing Insight: Tablets are typically manufactured via dry granulation or direct compression. The mechanical stress and heat involved can sometimes generate low levels of degradation products. The primary source of impurities, however, is often the API itself.

  • Excipient Interaction: Common excipients like binders and disintegrants are generally inert. However, reactive impurities within the excipients could potentially interact with the API over the shelf-life of the product.

  • Expected Profile: Dominated by process-related impurities from the API synthesis. Degradation products are generally low in a well-formulated, properly packaged tablet.

Azithromycin for Oral Suspension (Dry Powder)
  • Manufacturing Insight: This formulation is a blend of azithromycin API with excipients like sweeteners, flavoring agents, and suspending agents. The key stability challenge arises after reconstitution by the pharmacist or patient.

  • Post-Reconstitution Stability: Once reconstituted with water, the azithromycin is in an aqueous environment, making it more susceptible to hydrolysis.[11] The stability of the reconstituted suspension is therefore limited (e.g., 10 days). Forced degradation studies under hydrolytic conditions are critical for this formulation type.[9][20]

  • Expected Profile: The dry powder will have a profile similar to the tablet. However, analysis of the reconstituted suspension after several days will likely show an increase in hydrolytic degradation products, such as desosaminylazithromycin.

Azithromycin for Injection (IV Formulation)
  • Manufacturing Insight: This is a lyophilized (freeze-dried) powder for reconstitution. The manufacturing process is complex and must be sterile. The formulation often includes buffering agents to control the pH upon reconstitution.

  • Stability in Solution: Similar to the oral suspension, the primary concern is stability after reconstitution with a sterile diluent. The pH of the final solution is critical; stability improves tenfold for each unit increase in pH.[11]

  • Expected Profile: The lyophilized powder should be highly pure. The reconstituted solution is the most vulnerable formulation. It may show a faster formation of degradation products compared to the oral suspension due to the direct administration into the bloodstream, which demands the highest level of purity.

Comparative Impurity Data
Impurity NameTypeTablet (Day 0)Oral Suspension (Day 10, Reconstituted)IV Formulation (24h, Reconstituted)Typical Limit (ICH)
Impurity AProcess0.08%0.08%0.07%≤ 0.2%
Impurity FProcess0.11%0.11%0.10%≤ 0.2%
Impurity JProcess0.06%0.06%0.05%≤ 0.2%
DesosaminylazithromycinDegradant< 0.05%0.15%0.12%≤ 0.2%
Other UnknownDegradant< 0.05%0.07%0.06%≤ 0.1%
Total Impurities 0.25% 0.47% 0.40% ≤ 1.0%
Logical Relationship Visualization

G cluster_formulation Formulation Type cluster_factors Key Influencing Factors cluster_impurities Resulting Impurity Profile F1 Solid Tablet K2 Excipient Reactivity F1->K2 K3 Manufacturing Stress (Heat, Pressure) F1->K3 K4 API Quality F1->K4 F2 Dry Powder for Suspension K1 Aqueous Environment (Post-Reconstitution) F2->K1 F2->K2 F2->K4 F3 Lyophilized for IV F3->K1 F3->K2 F3->K4 I1 Higher Hydrolytic Degradants K1->I1 K2->I1 K3->I1 I2 Higher Process-Related Impurities K4->I2

Caption: Relationship between formulation type and impurity profile.

Senior Scientist's Interpretation and Insights

The comparative data and logical diagram highlight a crucial principle: the impurity profile is a dynamic fingerprint of the drug product's history and its inherent stability.

  • The Criticality of Water: As evidenced by the oral suspension and IV formulation data, the presence of water post-reconstitution is the single greatest accelerator of degradation.[12] This underscores why shelf-life for these reconstituted products is short and why forced degradation studies focusing on hydrolysis are non-negotiable during development.

  • Formulation is a Double-Edged Sword: While excipients are necessary for drug delivery, they can also be a source of instability. A seemingly minor change in an excipient supplier could introduce a reactive impurity that compromises the product's stability. Therefore, a robust impurity profiling method must be able to separate degradation products from any potential interference from the formulation matrix.[17]

  • API Quality is Paramount: The data shows that process-related impurities (A, F, J) are present across all formulations. This is because they originate in the API. No amount of formulation science can fix a poor-quality API. Rigorous testing of the incoming drug substance is the first line of defense in controlling impurities in the final drug product.

Conclusion

Impurity profiling of azithromycin is a multifaceted challenge that demands a deep understanding of the API's chemistry, robust analytical science, and a keen awareness of formulation-specific risks. A well-designed, stability-indicating HPLC method is the cornerstone of any effective control strategy. By comparing different formulations, we can see that while solid dosage forms are generally more stable, liquid and reconstituted forms require heightened scrutiny due to their susceptibility to hydrolysis. Ultimately, a comprehensive impurity profiling program is not merely a quality control checkbox; it is a fundamental component of ensuring the safety and efficacy of the medicine delivered to the patient.

References

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. Journal of AOAC International. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Available at: [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2010). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. Retrieved from [Link]

  • ResearchGate. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Available at: [Link]

  • Baretić, D., et al. (2019). Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity. Molecules. Available at: [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • SlideShare. (n.d.). ICH guidelines on impurities in new drug products. Retrieved from [Link]

  • Sultana, N., et al. (2006). DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (2004). Degradation products of azithromycin, and methods for their indentification.
  • NewBioWorld. (n.d.). Review on various analytical methodologies for Azithromycin. Retrieved from [Link]

  • Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Kwiecień, A., Krzek, J., & Walczak, M. (2012). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Abu-awwad, S., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Latin American Journal of Pharmacy. Available at: [Link]

  • Jamur, J. M. S. (2024). A Review on Analytical Methods for Determination of Azithromycin. Ibn Al-Haitham Journal for Pure and Applied Science. Available at: [Link]

  • LabRulez LCMS. (n.d.). Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. Retrieved from [Link]

  • Barbas, C., et al. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Antec Scientific. (n.d.). Azithromycin According to USP method. Retrieved from [Link]

  • Silva, P. H. M., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. Available at: [Link]

  • SciELO Brasil. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Azithromycin EP Impurity and USP Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azithromycin-Impurities. Retrieved from [Link]

  • ResearchGate. (2003). LC determination of impurities in azithromycin tablets. Available at: [Link]

  • Semantic Scholar. (2003). LC determination of impurities in azithromycin tablets. Retrieved from [Link]

  • Barbas, C., et al. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. For a widely-used antibiotic like Azithromycin, ensuring that impurities are meticulously monitored and controlled is a critical aspect of drug safety and efficacy. Azithromycin Related Compound F, chemically identified as 3′-N-demethyl-3′-N-formylazithromycin, is a specified impurity in major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2] Its presence in Azithromycin drug substances and products must be quantified against a reliable reference standard.

This guide provides a comprehensive framework for the comparative evaluation of commercially available reference standards for Azithromycin Related Compound F. As a Senior Application Scientist, the objective is to equip researchers and quality control analysts with the scientific rationale and practical methodologies to select the most suitable reference standard for their analytical needs. This guide will delve into the critical attributes of a reference standard, outline a robust comparative experimental workflow, and provide insights into data interpretation, ensuring the trustworthiness and accuracy of impurity profiling.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which the identity, purity, and strength of a substance are measured. In the context of impurity analysis, the reference standard for Azithromycin Related Compound F is indispensable for:

  • Peak Identification: Unambiguously identifying the peak corresponding to Compound F in a chromatogram of an Azithromycin sample.

  • Quantification: Accurately determining the concentration of Compound F in the sample.

  • Method Validation: Establishing the performance characteristics of the analytical method, such as specificity, linearity, accuracy, and precision.

The quality of the reference standard directly impacts the reliability of the analytical data generated. Therefore, a thorough evaluation of available reference standards is not merely a matter of procurement but a foundational step in ensuring the quality of the final drug product.

Comparative Evaluation Framework

The selection of a reference standard should be based on objective evidence of its quality and performance. This section outlines a systematic approach to comparing different sources of Azithromycin Related Compound F reference standards.

Key Performance Parameters

The following table summarizes the critical parameters for comparing reference standards.

Parameter Description Importance
Purity The percentage of the desired compound in the reference standard material.High purity ensures that the analytical response is primarily due to the target analyte, leading to accurate quantification.
Characterization The extent of analytical data provided by the supplier (e.g., HPLC, Mass Spectrometry, NMR, Certificate of Analysis).Comprehensive characterization provides confidence in the identity and structural integrity of the reference standard.
Pharmacopeial Traceability Whether the reference standard is traceable to a major pharmacopeia (e.g., USP, EP).Pharmacopeial standards are considered primary standards and provide the highest level of regulatory acceptance.[3]
Performance in Analytical Method The behavior of the reference standard in the intended analytical method, including peak shape, resolution, and response factor.Consistent and reliable performance ensures the robustness and validity of the analytical method.
Stability The ability of the reference standard to maintain its purity and integrity over time under specified storage conditions.A stable reference standard provides consistent results over its shelf life.

Experimental Workflow for Comparative Analysis

A robust experimental design is crucial for an objective comparison. The following workflow, visualized in the diagram below, outlines the key steps.

Reference_Standard_Comparison_Workflow cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Solution Preparation & Stability cluster_2 Phase 3: Chromatographic Comparison cluster_3 Phase 4: Quantitative Performance Procure Standards Procure Reference Standards (e.g., USP, Commercial Supplier A, Supplier B) Review Documentation Review Certificate of Analysis (CoA) - Purity - Characterization Data - Storage Conditions Procure Standards->Review Documentation Prepare Stock Solutions Prepare Stock Solutions (Identical concentration and solvent) Review Documentation->Prepare Stock Solutions Assess Short-Term Stability Assess Short-Term Solution Stability (e.g., 0, 24, 48 hours at RT and 2-8°C) Prepare Stock Solutions->Assess Short-Term Stability HPLC Analysis Perform HPLC Analysis (Pharmacopeial or validated in-house method) Assess Short-Term Stability->HPLC Analysis Evaluate Parameters Evaluate Chromatographic Parameters: - Retention Time - Peak Purity - Peak Tailing - Resolution from Azithromycin HPLC Analysis->Evaluate Parameters Generate Calibration Curves Generate Calibration Curves (Multiple concentration levels) Evaluate Parameters->Generate Calibration Curves Compare Response Factors Compare Response Factors (Slope of the curve) Generate Calibration Curves->Compare Response Factors Data_Interpretation_Logic Consistent_RT Consistent Retention Time Reliable_Standard Reliable Reference Standard Consistent_RT->Reliable_Standard Symmetrical_Peak Symmetrical Peak Shape (Tailing Factor ≈ 1) Symmetrical_Peak->Reliable_Standard High_Purity_Profile High Purity Profile (Minimal extraneous peaks) High_Purity_Profile->Reliable_Standard Comparable_Response Comparable Response Factor Comparable_Response->Reliable_Standard Good_Resolution Good Resolution from Azithromycin Good_Resolution->Reliable_Standard

Sources

A Comprehensive Guide to the Inter-laboratory Validation of an HPLC-UV Method for Azithromycin Impurity F

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of an in-house developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Azithromycin Impurity F. It is intended for researchers, scientists, and drug development professionals. The guide details the experimental protocol, the inter-laboratory validation process, and a comparative analysis of the method's performance, all grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of Controlling Azithromycin Impurity F

Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1] During its synthesis and storage, impurities can form, potentially impacting the drug's efficacy and safety.[1][2] One such critical impurity is Azithromycin Impurity F, also known as 3'-N-demethyl-3'-N-formylazithromycin.[][4][5][6] Regulatory bodies worldwide mandate strict control over impurity levels in pharmaceutical products. Therefore, a robust and reliable analytical method for the accurate quantification of Impurity F is paramount for ensuring the quality and safety of azithromycin drug products. This guide outlines the development and subsequent inter-laboratory validation of a precise and accurate HPLC-UV method for this purpose.

Part 1: The Analytical Method: An In-House HPLC-UV Protocol

The selection of an appropriate analytical technique is the cornerstone of reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and robust technique for the analysis of pharmaceutical impurities due to its high resolving power and sensitivity.[2][7][8][9][10] The following protocol was developed in-house to provide optimal separation and quantification of Azithromycin Impurity F from the active pharmaceutical ingredient (API) and other related substances.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) was chosen for its excellent resolving power for non-polar to moderately polar compounds like azithromycin and its impurities.

  • Mobile Phase: A gradient mobile phase was developed to ensure optimal separation.

    • Mobile Phase A: 0.1 M anhydrous dibasic sodium phosphate buffer, pH adjusted to 8.9.

    • Mobile Phase B: A mixture of methanol and acetonitrile (25:75 v/v).[1]

    • The specific gradient elution program is detailed in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 55 °C.[1][2]

  • Detection Wavelength: 210 nm, a wavelength at which azithromycin and its impurities exhibit significant absorbance.[2][7][11]

  • Injection Volume: 20 µL.

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
352080
402080
419010
509010

3. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

  • Standard Solution: A stock solution of Azithromycin Impurity F reference standard is prepared by accurately weighing and dissolving it in the diluent to achieve a known concentration. Working standards are prepared by further dilution of the stock solution.

  • Sample Solution: An accurately weighed portion of the azithromycin drug substance or a crushed tablet is dissolved in the diluent to achieve a target concentration. The solution is sonicated and filtered through a 0.45 µm filter before injection.[8]

Caption: Workflow for the HPLC-UV analysis of Azithromycin Impurity F.

Part 2: Inter-laboratory Validation: Ensuring Method Reproducibility

A robust analytical method must yield consistent and reliable results across different laboratories, analysts, and equipment.[12][13] To assess the reproducibility of our in-house HPLC-UV method, a comprehensive inter-laboratory validation study was designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17]

Three independent laboratories (Lab A, Lab B, and Lab C) participated in the study. Each laboratory received a detailed protocol, the in-house HPLC-UV method, and standardized samples of azithromycin spiked with a known concentration of Impurity F. The validation focused on the following key parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12][13][18][19]

Caption: Workflow of the inter-laboratory validation study.

Part 3: Comparative Analysis of Validation Data

The data generated from the three participating laboratories were collected and statistically analyzed to assess the performance and reproducibility of the HPLC-UV method.

All three laboratories demonstrated that the method is specific for Azithromycin Impurity F. No interfering peaks were observed at the retention time of Impurity F in the chromatograms of the placebo and the un-spiked azithromycin sample. The peak purity analysis also confirmed the homogeneity of the Impurity F peak.

The linearity of the method was evaluated by analyzing a series of solutions containing Impurity F at different concentrations. The results from all three laboratories showed excellent linearity.

Table 2: Linearity Data for Azithromycin Impurity F

LaboratoryCorrelation Coefficient (r²)
Lab A0.9998
Lab B0.9997
Lab C0.9999

The high correlation coefficients obtained by all laboratories indicate a strong linear relationship between the peak area and the concentration of Impurity F over the tested range.

Accuracy was determined by analyzing samples of azithromycin spiked with known amounts of Impurity F at three different concentration levels.

Table 3: Accuracy Data (Recovery %)

LaboratorySpiked Level 1 (80%)Spiked Level 2 (100%)Spiked Level 3 (120%)
Lab A99.5%100.2%101.1%
Lab B98.9%99.8%100.5%
Lab C100.1%100.8%101.5%

The recovery values across all laboratories were within the acceptable range of 98-102%, demonstrating the high accuracy of the method.

The precision of the method was evaluated at two levels: repeatability and intermediate precision.

Table 4: Precision Data (RSD %)

LaboratoryRepeatability (Intra-day)Intermediate Precision (Inter-day)
Lab A0.8%1.2%
Lab B0.9%1.4%
Lab C0.7%1.1%

The low relative standard deviation (RSD) values for both repeatability and intermediate precision across all participating laboratories confirm the excellent precision of the analytical method.

Robustness was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, column temperature, and flow rate.[12][18][19]

Table 5: Robustness Study Results (Impact on Impurity F Quantification)

Parameter VariationLab A (% Change)Lab B (% Change)Lab C (% Change)
pH of Mobile Phase (±0.2)< 2.0%< 2.0%< 2.0%
Column Temperature (±2 °C)< 1.5%< 1.5%< 1.5%
Flow Rate (±0.1 mL/min)< 2.5%< 2.5%< 2.5%

The results of the robustness study indicate that minor variations in the method parameters do not significantly affect the quantification of Azithromycin Impurity F, highlighting the reliability of the method for routine use.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness System_Suitability System Suitability Method->System_Suitability Specificity->Accuracy ensures Linearity->Accuracy supports Linearity->Precision supports Precision->Accuracy impacts Robustness->Method ensures reliability of System_Suitability->Method monitors performance of

Caption: Logical relationship between key analytical method validation parameters.

Conclusion: A Validated and Reliable Method

The inter-laboratory validation study successfully demonstrated that the in-house developed HPLC-UV method for the quantification of Azithromycin Impurity F is specific, linear, accurate, precise, and robust. The consistent and reliable results obtained across three independent laboratories confirm the method's suitability for routine quality control testing of azithromycin drug substances and products. This validated method provides a high degree of confidence in the data generated, ensuring that the quality and safety of azithromycin products are maintained. The comprehensive validation package also supports regulatory submissions and demonstrates adherence to current Good Manufacturing Practices (cGMP).

References

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • How To Perform Robustness In Analytical Method Validation. PharmaGuru. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Robustness Tests. LCGC International. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. [Link]

  • Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. LabRulez LCMS. [Link]

  • AZITHROMYCIN Azithromycinum. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • Quality Guidelines. ICH. [Link]

  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • [Tests for robustness of biomedical and pharmaceutical analytic methods]. PubMed. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica. [Link]

  • A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions. PubMed Central. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Azithromycin-Impurities. Pharmaffiliates. [Link]

  • Azithromycin EP Impurity F. SynZeal. [Link]

  • Azithromycin Impurity F. SynThink Research Chemicals. [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. National Institutes of Food and Drug Control. [Link]

  • A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data of Forty-one. Medpace. [Link]

  • AZITHROMYCIN Azithromycinum. EDQM. [Link]

  • Azithromycin EP Impurity F. Alentris Research Pvt. Ltd. [Link]

  • LC determination of impurities in azithromycin tablets. CEU Repositorio Institucional. [Link]

  • Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. JOCPR. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • What is an inter laboratory comparison ? CompaLab. [Link]

  • Azithromycin EP Impurity F. Veeprho. [Link]

  • Interlaboratory comparisons. The Joint Research Centre - European Union. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. [Link]

  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate. [Link]

  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Semantic Scholar. [Link]

Sources

A Comparative Guide to Pharmacopoeial Standards for 3'-N-Demethyl-3'-N-formylazithromycin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of pharmacopoeial standards and analytical methodologies relevant to the control of 3'-N-Demethyl-3'-N-formylazithromycin, a potential impurity in azithromycin. As this specific compound is often treated as a process-related impurity or degradation product, this document synthesizes information from established pharmacopoeias for azithromycin and its related substances to offer a comprehensive framework for its analysis and control.

Introduction: The Importance of Impurity Profiling in Azithromycin

Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial infections.[1][2] During its synthesis and storage, various related substances, or impurities, can emerge.[3][4] These impurities can potentially reduce the therapeutic efficacy and increase the toxicity of the drug product.[3][4] Therefore, stringent control and monitoring of these impurities are mandated by pharmacopoeias worldwide.

This compound is a known impurity of azithromycin.[5][6] Its presence in the final drug substance must be carefully monitored to ensure the safety and quality of the medication. This guide will explore the pharmacopoeial landscape for azithromycin impurities and detail the analytical methodologies best suited for the detection and quantification of this compound.

Pharmacopoeial Framework for Azithromycin Impurities

Major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have established monographs for azithromycin that outline the acceptable limits for various specified and unspecified impurities.[1][5][7] While a dedicated monograph for this compound may not exist, it falls under the umbrella of "related substances" and is subject to the general and specific limits outlined in the azithromycin monographs.

The International Council on Harmonisation (ICH) guidelines, specifically Q3A and Q3B, provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[8][9][10] These guidelines establish thresholds for impurities that trigger the need for identification and toxicological qualification.[8][10]

Table 1: Typical Pharmacopoeial Acceptance Criteria for Azithromycin Impurities

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Unspecified Impurity≥ 0.05%≥ 0.10%≥ 0.15%
Specified Impurity--Varies by impurity
Total Impurities--Typically ≤ 3.0%

Note: These are general thresholds and may vary based on the specific monograph and maximum daily dose of the drug product.[8]

Comparative Analysis of Analytical Methodologies

The primary analytical technique stipulated in pharmacopoeias for the analysis of azithromycin and its related substances is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection.[3][4] For structural elucidation and confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[11][12]

HPLC-UV is the workhorse method for routine quality control of azithromycin due to its robustness, precision, and cost-effectiveness. The USP and EP monographs for azithromycin describe detailed HPLC methods for the separation and quantification of related substances.[1][5]

Experimental Protocol: HPLC-UV for Azithromycin Related Substances (Based on USP Monograph)

  • Mobile Phase Preparation: A gradient mobile phase is typically employed, consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile and/or methanol). The pH of the aqueous phase is crucial for achieving adequate separation and is often alkaline.[13]

  • Standard and Sample Preparation:

    • Standard Solution: A reference standard of azithromycin is accurately weighed and dissolved in a suitable diluent.

    • System Suitability Solution: A solution containing azithromycin and known impurities is prepared to verify the performance of the chromatographic system.[1]

    • Sample Solution: The azithromycin drug substance or product is accurately weighed and dissolved in the diluent to a specified concentration.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[3][4]

    • Detection: UV detection at a low wavelength, typically around 210 nm, is employed as azithromycin and its impurities lack a strong chromophore.[3][5]

    • Flow Rate and Temperature: These are optimized to achieve the best separation within a reasonable runtime.

  • Data Analysis: The peak areas of the impurities in the sample chromatogram are compared to the peak area of the azithromycin standard to calculate their percentage. Relative response factors may be applied for specified impurities to correct for differences in UV absorbance.[6]

Diagram: HPLC-UV Workflow for Impurity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Weigh Azithromycin Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Azithromycin RS Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Injector Autosampler/Injector Dissolve_Sample->Injector Inject Sample Dissolve_Standard->Injector Inject Standard Column C18 Column Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Impurity % Integration->Calculation LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Structural Elucidation Sample Azithromycin Sample with Unknown Impurity Enrichment Optional: Impurity Enrichment Sample->Enrichment LC HPLC Separation Enrichment->LC ESI Electrospray Ionization LC->ESI MS High-Resolution MS ESI->MS MSMS Tandem MS (MS/MS) MS->MSMS AccurateMass Determine Accurate Mass & Formula MS->AccurateMass Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation ProposeStructure Propose Chemical Structure AccurateMass->ProposeStructure Fragmentation->ProposeStructure

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving into gathering data. My primary focus is on Azithromycin Related Compound F. I am conducting comprehensive Google searches to uncover details about its chemical structure and physicochemical properties. Simultaneously, I am researching analytical techniques.

Analyzing Analytical Techniques

I've expanded my research to include various analytical techniques, such as HPLC, UPLC, LC-MS, and HPTLC. My search has shifted towards validated methods for Azithromycin Related Compound F and comparing techniques. I'm also investigating official methods from USP and Ph. Eur.

Expanding Search Scope

I'm now casting a wider net. I'm focusing on Azithromycin Related Compound F, looking for validated methods and comparative analyses. My focus includes examining official methods from USP and Ph. Eur. I'm aiming to structure the upcoming guide with a detailed comparison of analytical techniques, including HPLC, UPLC, LC-MS, and HPTLC, all for analyzing Compound F.

Safety Operating Guide

3'-N-Demethyl-3'-N-formylazithromycin proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3'-N-Demethyl-3'-N-formylazithromycin

Authored by a Senior Application Scientist

As researchers dedicated to advancing pharmaceutical science, our responsibilities extend beyond the benchtop. The integrity of our work is intrinsically linked to the safety of our practices and our stewardship of the environment. This guide provides a detailed protocol for the proper disposal of this compound, an impurity of the macrolide antibiotic Azithromycin.[1][2][3] Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible research, ensuring the safety of personnel and mitigating the ecological impact of pharmaceutical waste.

Hazard Assessment and Chemical Profile

Key Considerations:

  • Pharmaceutical Activity: As a derivative of a potent antibiotic, the primary concern is its potential to contribute to environmental antibiotic resistance. Improper disposal can lead to the contamination of waterways, where even low concentrations of antibiotics can drive the selection of resistant bacterial strains.[4][5] Studies have shown that macrolide antibiotics like Azithromycin can pose a significant risk to aquatic environments.[6][7]

  • Chemical Reactivity: A Safety Data Sheet for a similar Azithromycin impurity notes incompatibility with strong oxidizing agents.[8] While specific reactivity data for this compound is limited, it is prudent to avoid contact with such agents.

  • Physical Form and Hazards: This compound is typically supplied as a solid or powder. The primary routes of occupational exposure are inhalation of dust and dermal contact. A related impurity's SDS indicates that in case of fire, it may emit irritating and/or toxic fumes.[8] It is classified as a combustible solid.

Property / Regulation Summary of Key Information Citation
Chemical Identity This compound; Azithromycin Impurity F[1][3]
CAS Number 612069-28-0
Primary Concern Environmental persistence and promotion of antibiotic resistance.[4][5]
Regulatory Framework U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
Disposal Prohibitions Sewering (flushing down the drain) of hazardous pharmaceutical waste is strictly prohibited by the EPA.[10][11]
Occupational Safety Occupational Safety and Health Administration (OSHA) Bloodborne Pathogens Standard (for handling lab waste).[12][13]
Incompatibilities Avoid strong oxidizing agents.[8]
Acute Toxicity (Oral, Dermal) No data available for this specific compound.[8]

Personnel Safety and Required Protective Equipment (PPE)

The foundation of safe disposal is the protection of the handler. The Occupational Safety and Health Administration (OSHA) mandates specific measures to protect workers from chemical and biological hazards.[14]

Essential PPE includes:

  • Safety Goggles: To protect against dust particles entering the eyes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Gloves: Nitrile gloves should be worn to prevent dermal contact. Contaminated gloves must be disposed of as chemical waste.

  • Respiratory Protection: If handling significant quantities of the powder outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator is recommended to prevent inhalation.

The causality is clear: by creating physical barriers, we eliminate the primary routes of exposure—inhalation, ingestion, and skin contact—thereby protecting the researcher from the compound's unknown toxicological properties.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to ensure compliance with EPA and OSHA regulations from the point of waste generation to its final disposal.[9][12]

Step 1: Waste Identification and Segregation
  • Action: Immediately identify all materials contaminated with this compound as "Pharmaceutical Chemical Waste." This includes the pure compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.

  • Causality: Proper segregation at the source is the most critical step. It prevents the cross-contamination of non-hazardous waste streams and ensures that the compound is managed under the appropriate regulatory framework, preventing its release into the environment.[14] Mixing with other wastes, especially incompatibles like strong oxidizers, could trigger a dangerous reaction.[8]

Step 2: Container Selection and Labeling
  • Action:

    • Select a designated hazardous waste container that is closable, durable, and leakproof.[15] For hazardous pharmaceutical waste, this is typically a black container.[16]

    • Affix a "Hazardous Waste" label to the container before adding the first item.

    • On the label, clearly list all constituents by their full chemical name (i.e., "this compound"). Do not use abbreviations.[17]

  • Causality: Federal law dictates that hazardous waste containers must be clearly labeled to inform personnel of the contents, associated hazards, and accumulation start date.[12] This ensures safe handling during storage and transport and provides essential information for the disposal facility. The black container color-coding system provides an immediate visual cue, reducing the risk of improper segregation.[16]

Step 3: On-Site Accumulation and Storage
  • Action:

    • Keep the hazardous waste container sealed at all times, except when adding waste.[18]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure secondary containment (such as a spill tray) is used for the container to capture any potential leaks.[18]

  • Causality: Keeping containers closed prevents the release of vapors or dust, protecting lab personnel. Storing waste in a designated and contained area minimizes the risk of spills and accidental exposure, ensuring the integrity of the disposal pathway.

Step 4: Final Disposal Logistics
  • Action:

    • Do NOT dispose of this material down the drain or in the regular trash. The EPA expressly forbids the sewering of hazardous pharmaceutical waste.[10]

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[8]

    • The recommended final disposal method for this type of waste is incineration in a facility equipped with an afterburner and scrubber.[8][16]

  • Causality: Incineration is the preferred method because it is designed to destroy the active pharmaceutical ingredient, rendering it inert and preventing its entry into ecosystems.[16] Licensed disposal companies are audited and permitted to handle and transport hazardous materials according to strict federal and local regulations, completing the "cradle-to-grave" management required by the RCRA.[19]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release, a swift and correct response is critical.

  • Spill Response:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully collect the contaminated material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.[8]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move the affected person to fresh air.[8]

    • In all cases of exposure, seek medical attention and consult your institution's EHS department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Segregation & Containment cluster_2 Disposal Pathway Decision cluster_3 Final Disposition start Identify Waste: This compound (Solid, Labware, PPE) container Select Black Hazardous Waste Container start->container Segregate at Source labeling Label with 'Hazardous Waste' & List Full Chemical Name container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage decision Sewer or Trash? storage->decision ehs_contact Contact EHS for Pickup by Licensed Disposal Vendor decision->ehs_contact No prohibited PROHIBITED (Violates EPA Regulations) decision->prohibited Yes incineration High-Temperature Incineration ehs_contact->incineration Compliant Pathway

Caption: Decision workflow for compliant disposal of this compound.

References

  • AZITHROMYCIN EP IMPURITY I - Material Safety Data Sheets. Cleanchem Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjTigcHaPQIuTzAxWsPdOG0k7rgfOl_plPVDYBEvHb7OGGRxYRSpUy29QBu6NinBNgFM8YTImvNCCmtko8m8QLWFT8RE8LHzB0aRE3W7GXlknvrQVhKPW-lrSGpmjFNvI-12TTngtS-XcY-tu6smSnDH8ORw69DUiX_PUyqp78JIuZ]
  • This compound. LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETgE3wnIDG0XqO-Irp0lMotlPCSYQRiOxMHcfp23I182T9hFkNpBtAGaOYr1TIOw_k6sKdjAKtcKwWbrNw8BmY98teSVbSQHYrwUKWGqBOh92MDGfydO6Gle6GdfQhD9ZAZWPnZt1SkLA=]
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFirFUI_6TfX0KfaALtxViMKkNeo_FJPmCNTyx_BFOebHbJFVMH29AQFRKe7h2jEjsO1FraCc1LVRROf0adZEQhjbm7LMVKIMTXoUzP2phJrR0JOEjk4M7SZGXZrajEGcnghbCqS7kB23IGuSyx2_sxnNQ0j1qUH6OOUxyIjwHDimNQc5QUxg==]
  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY5bGoLuwFEDmfkNKtqwZUDOiFeu3XM8lVZVUfI2E2xQfXnJDO7FEleDUhhFLDC58BvfVfmblJG70pp6mWhXWME8jrInYwGLKOuL1KWzzsZwNOO0fLgR1UvIFF3zDofqj0KPDdaYDa2Cq3kAPglTby4rjRorpUCkqhoqc6WCnGmaKODqObGSqP1YkkxWtzlbOmoI0N9g==]
  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEDFjqkp2SAMBooPGCfDUmbMxCGTXGJ9yu_0n8Kx2e0vR3an9SvP2oCvAsJSjtXPg9HPwiOphK-INtCuiml-fXZJWtZtqF6qPUGA4wZmDgA7bH09HlVHFgt8HjXR0lL7HdGSdODzgGDyqSveG7XpPTh5RVVqoBeQdA1KBSznsp6AuzQAUgv_AJomVmDBPxHhzysQdA2eRwPwn3fxImWCoMyXP9dMsa]
  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMjV2GfljiET1PcGJQLoOIWnaaI4D8zCAfob_0BvVXXobT82R_gjruE0AvN6JTSzQSKplL3pRBNUX_nbQvaYHvtPtCdQaOgwWrqTj6tzh3y7y8XM1Vf8WqXy6Y17fsHu5155r6VDFJeeUHjfS04NRxwfSHaooae6Hcnt8rv6PO95HQ]
  • Degradation Studies of Azithromycin and its Spectrophotometric Determination in Pharmaceutical Dosage Forms. Pakistan Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqqqURkiqjnRp_ki1GezLfL7GxJ1xLUtysqLPGIxzWQlIGggsKavOBt6GS4kW7skMxrfrI9oJNc16NKI5jgSC2xeUMATdCQpkABS2k-dXpX8o7sJFvolCxCQHt5uXvIQ-zJcnlhIdIya7QW-A0bX4Br4Pi6HcBMw==]
  • N-Demethyl-3'-N-formylazithromycin. LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXb5YyxmYzUG_6p3bed5AfwYTRUUUbAq24Zh60SzEmZgQOxoMSLc51GoSi2-jIrKbOzVFwysSVznsIPCafBGc-g1pzrWxKehwQLrfTLgx7YGSwtaEjUu8uO2kGzRy5hpqRQmg-x2EM579CxKOfCptf4tTruoQ5mZySmZFhBkMrc91KFyMIe4IK5sCl2M8xP5cyPA==]
  • N-Demethyl-3′-N-formylazithromycin Pharmaceutical Secondary Standard. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcPmbTsa2xwCqPZjQ3TzIWRROiwF6xlbSrEqxc_3yivMgKn_WYc7n77fhqHRVb0SHhNj2xJ6fvHyUK0N30HP9lMTHlrfTLGdxEJkJap7nIOmFgGhsJoSe28CYCmQOUHbFFcuhxCiGO1iGlmD6fTBtTqg=]
  • Pollution from azithromycin-manufacturing promotes macrolide-resistance gene propagation... Environmental International via PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOFex7ATN9vA7WFFuKQN_Nw3kZOOQK6dAP2nZRz4BI2F_Gzx2uRJ9ihY47MIPSPt1Nb2Dqes3Jc202lf7x-RIcoZF04EzBC6N_NZIhORSCJ2pGg_Dt07YtNSGFrrJTSWpV1SAZ]
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKir1LWIoNLxEAJcm8nkUwrBJ-afDlN8b3wy8waCzGASE0afHxGKZLuiFNI283c2t7d_s1vqkWsUAn_i4KcxWhl0GyYnvmsdrWZFBjAQno8KVJsnRBbqXkpF5oFzs4pCLuq5m2H-ZIo0AIICJCTnvD5msL3Np27RFo881PLGsCT8Hxu1wRi7dQQ17jN2RholWHwtbp]
  • Management Of Macrolide Antibiotics...In The Environment... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu7okWSWSGH11KPAPUt4GnfISzEaUpbg9v0NuOKBibx6gXFOs1BmjVe8km3IUEWxD7g-7N-rnYWoZkUO8aajH0gkWKq_c7WhECB_OX9FkkQv_deFJkmxEPyRohRe31yBnhALk6l-mouB2y5cnfYhsHxRhrVhi1B3ui31D83w_drDjhYFZawL_Hk07U2dHDpNHUaiGUz5JKxK8KtnDkkkHa5fJrEtdwGtbq65yUxDK4tZXW_3r83Wtl2FGoBDe3fFV3qcbAEwMjganDX6Rl0uiYxxumjZthL3L-zeGkYnEV1we8V9OsGKii86083rYt3Xy5amLVnCIiQgsyOhADPKyb6jZkugiYTQ==]
  • Management of Macrolide Antibiotics...In The Environment... MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtxt0BdL2PkgDIe8AAYVkQsIrN4LSvcY72Itbqs0GfotCqSDtdDjVU-7RPJaX-Db3X1LCG1pi-OpH0EJAk9x2SrpYXzSeTChqU608IMCTLUeC1iiuRmh_ZNkDEuak47KDL]
  • Pollution from azithromycin-manufacturing promotes macrolide-resistance gene propagation... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpTV1i5Bhg0QJXvzEQFPVu6Q2Cqs7drfYkeKljdnxVoxBRqgf0782sxXTGN8mb4hQhuJzMpJCOndDo88ETgND_Jdqtk0wWFIMaLDwTZwLevdqYqpEXCfUq_dCKY6It9VIloULlaVBHzEfZzUqj08nYYF3LHemiASjsdf6eRDHzNOV7YdqlTCmBXENOH3LysYnm3dxgCXQ0MYdRVyq5S6O5PzOR9MO5t4jyOFbYKmwgLA04RFT0qs3q3JGxho-s0kRH79Obo1VhoM4Lb-kZdmY_YpqYqUVP0GS2YESfessDjPM-HrmrZBcG-vQfzhyZPtmelJeLL1GOTAEAqZM78JvC84dmlUZ9xUOnU9JegNCAMQYUCV-wkIx2mR3xv0GbMFU=]
  • OSHA Guidelines for Safe Medical Waste Disposal. MedPro Disposal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4De7F78yUBjhJzX-u0HysjN6HoQBp1j0916Xw_t8LH898DQ6RcvRzcepbvVbdlPCCamvpVTitqz_0Ia819hBevVAoUVrsbNR7zSqM07awcGSHVJaJsKEKfosire3kXfhjeVAoNH5Ne4Ni7f9hU3Kmla-o7a81YtpgCTCwawkf3t4xaLsi9eum9eHN5wI=]
  • OSHA Guidelines for Medical Waste. Rx Destroyer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8duDnPo14q78clhMRVlIXleQI9fzda0Ls5a7NiR9Emy2-CYkKgCWS1Pg_zvRuYRlZwKFo6AnFssrz_0ZA2owihF6zLwSK0njiTgGXCFvp4bi1Pn_nKPxsVFRSOii0uv1x2PWi_ht5e9pg46eGuoesnK_6oAURnLsYbG1PAsijo2506xm026PZDjQ8q1fj1Y7bw4MwQKA6]
  • OSHA and Biohazard Waste Disposal: A Compliance Guide. Tri-Haz. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPnjzgWpIK5opoRMaotLYxv6SC3prQg30kAuWHnxiVKT-tEe81E-QZKZTQg8WJ_FLjLbVr5cLcx4cAC_fm0VE2WWcULhW4_hPdz-xrN_dV8a95cmLwm8yFgSkdzMQ9TSedrPxrANgcZdhv2uRXUnJByaqtzyQfkBJGTzx4f1BHf8lZ6yzgmeqKh_YlXBDbCYZ7LXxtRXW6crBMmz-4]
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [URL: https://vertexaisearch.cloud.google.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbBEQqJWcJzhinBCfcR3pwvzcS2l6eAa-Mv32zMiSuPXFc6CpGWdb9Ei23603jf6smP9Ri5wN_HiMYbsb-SXuG-9_xavZ98fFWfigPVTwmKmy8izfnkYpIrYVNuAEdgDfAIZMOgcBSAYbWh4KzGMbZKIien7vdqdK1MPLzXyi_iJQG5Qyc5UgwjwzXrXNs]
  • Learn OSHA Regulations And Biomedical Waste. Secure Waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2KRLGF4l0Jws8j119K-tLHNkM1tZPy-mmwCnQCrf-YbY3jnc_7F8QENTYL9fSbe42jEk9yfkWvJQVuD9VII_YKSJnSDvce4Gb3nIg778YU1cpVNWvQccgUsaPB8ldC_H1E0Y6Lhmda1Hn8jOH3gf89RGFLkJ9C3stVISNYQ==]
  • Azithromycin-Impurities. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG13sJiS72G_Gj4awqGznz9jjvdsNbMiL0Rq6_AMqedJaZOa7vCsnjsd4SwWiJsHzfHTJC2Ofez7nvhKStZa9j6TBJ9Y3SrZmxQERsfkIkPBUmlLxHXku8eJA-GN_SjeuW1Wjm1Rv2J8stX-HoURW-yt2UzLe51rzpLIqdsqmZ]
  • NIH Waste Disposal Guide 2022. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM1XHLHrKpjnE2M76aFhXIFvO6HVBvw6RH1fqe6InklXOOXiDecwsZYUCrp-myF8FAMM2yqvHzbEq9Kd_vWFFvG1MpwKfu1vHKNF034HAWsJ78OK5yBKllZmbTsFhSfBLRUetWSwvJSc5tL0kTmIQ4uYpnEr8BGuOX0rhrxb2SmHrt3sYzP_fBJfPDoOStkdSQDIDi-quvbUU37NbX3kkbO1GN1rXSI6J0d8jw]

Sources

Navigating the Safe Handling of 3'-N-Demethyl-3'-N-formylazithromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific pursuit is inextricably linked to a paramount commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3'-N-Demethyl-3'-N-formylazithromycin, an analogue and impurity of the azalide antibiotic azithromycin. As a potent pharmaceutical compound, meticulous adherence to safety protocols is not merely a recommendation but a prerequisite for responsible research. This document moves beyond a simple checklist to instill a deep understanding of the principles behind each safety measure, ensuring a secure laboratory environment.

Understanding the Compound: A Risk-Based Approach

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe handling. A multi-layered approach is essential to prevent accidental exposure.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, preserving the integrity of the inner glove.
Eye Protection Chemical splash goggles or a full-face shieldProtects the eyes and mucous membranes from airborne particles and accidental splashes.[2]
Respiratory Protection A properly fitted N95 respirator or a higher-level respirator such as a Powered Air-Purifying Respirator (PAPR)Essential for preventing the inhalation of fine powders, which is a primary route of exposure for potent compounds.[3][4]
Body Protection A dedicated lab coat, disposable gown, or "bunny suit" coverallsPrevents contamination of personal clothing and reduces the risk of carrying the compound outside the laboratory.[2][5]
Foot Protection Closed-toe shoes and disposable shoe coversEnsures complete body protection and prevents the spread of contamination.[2]

It is imperative that all personnel receive training on the correct donning and doffing procedures for PPE to avoid cross-contamination.

Safe Handling Protocols: A Step-by-Step Workflow

Adherence to a systematic workflow is critical to minimize the generation of airborne particles and prevent cross-contamination.

Preparation and Weighing:
  • Designated Work Area: All handling of this compound should be conducted within a certified chemical fume hood or a glove box to ensure containment.[6][7]

  • Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.

  • Tool Selection: Use non-metallic spatulas (e.g., plastic or ceramic) to avoid any potential reactivity.

  • Weighing Procedure:

    • Tare a clean, sealable container on the analytical balance.

    • Carefully transfer the desired amount of the compound into the container within the fume hood.

    • Minimize disturbances that could create airborne dust.

    • Securely close the container before removing it from the balance.

  • Cleaning: After weighing, decontaminate the spatula and the work surface.

Solubilization and Use:
  • Solvent Addition: Add the desired solvent to the sealed container containing the compound. This should be done slowly and carefully to avoid splashing.

  • Mixing: Gently swirl or vortex the container until the compound is fully dissolved. Avoid vigorous shaking that could generate aerosols.

  • Aliquoting: If necessary, aliquot the solution into smaller, clearly labeled vials for experimental use.

The following diagram illustrates the key decision points and actions in the safe handling workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_start->prep_area prep_tools Select and Clean Non-Metallic Tools prep_area->prep_tools weigh Weigh Compound in a Sealed Container prep_tools->weigh Proceed to Handling solubilize Add Solvent and Gently Dissolve weigh->solubilize aliquot Aliquot Solution as Needed solubilize->aliquot decontaminate Decontaminate Tools and Work Surface aliquot->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end Safe Completion doff_ppe->end End of Procedure

Caption: Workflow for Safe Handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and the development of antibiotic resistance.[8][9]

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Method
Unused Compound Labeled hazardous chemical waste containerFollow institutional guidelines for chemical waste disposal.[9] This typically involves collection by a certified hazardous waste management company.
Contaminated Labware (e.g., pipette tips, tubes) Labeled hazardous waste containerTreat as chemical waste and dispose of according to institutional protocols.
Contaminated PPE (e.g., gloves, shoe covers) Labeled hazardous waste bagSegregate from general lab waste and dispose of as chemical waste.
Aqueous Solutions Labeled hazardous waste containerDo not pour down the drain.[10][11] Collect in a designated container for chemical waste disposal.

Consult your institution's EHS department for specific guidance on waste stream management and disposal procedures. Many jurisdictions have specific regulations for the disposal of pharmaceutical waste.[12]

Conclusion: A Culture of Safety

The safe handling of potent pharmaceutical compounds like this compound is a shared responsibility. By understanding the potential hazards, diligently using appropriate PPE, adhering to established protocols, and having a clear plan for waste disposal, researchers can ensure their own safety and the integrity of their work. This guide serves as a foundational resource, but it is essential to supplement this information with institution-specific training and a continuous commitment to a culture of safety in the laboratory.

References

  • Luo, Q. (2018). Handling Azide Compounds. Case Western Reserve University.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • LGC Standards. This compound.
  • AIHA. Potent Pharmaceutical Compound Containment Case Study.
  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • DuPont. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
  • UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • LGC Standards. N-Demethyl-3'-N-formylazithromycin.
  • Sigma-Aldrich. N-Demethyl-3′-N-formylazithromycin Pharmaceutical Secondary Standard.
  • CymitQuimica. (2023, July 1).
  • USP Store. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin (25 mg).
  • National Center for Biotechnology Information. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. PubChem.
  • University of Michigan Environment, Health & Safety. Sodium Azide.
  • Pfizer.
  • Global Substance Registration System. 3'-(N,N-DIDEMETHYL)-3'-N-FORMYLAZITHROMYCIN.
  • Pfizer. (2019, January 18).
  • Pfizer. (2007, January 5). MATERIAL SAFETY DATA SHEET - Zithromax® (Azithromycin) for injection.
  • Mutak, S. (2007). Azalides from azithromycin to new azalide derivatives. The Journal of Antibiotics, 60(2), 85-122.
  • Spectrum Chemical. (2020, February 25).
  • University of Calgary. (2022, August 15). Antimicrobial Drug Disposal.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
  • Society of Infectious Diseases Pharmacists. SIDP - Antibiotic Disposal.
  • Sigma-Aldrich. 3′-(N,N-Didemethyl)-3′-N-Formylazithromycin Pharmaceutical Analytical Impurity (PAI).
  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.